Product packaging for (2R,5S)-Ritlecitinib(Cat. No.:)

(2R,5S)-Ritlecitinib

Cat. No.: B8146254
M. Wt: 285.34 g/mol
InChI Key: CBRJPFGIXUFMTM-MNOVXSKESA-N
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Description

(2R,5S)-Ritlecitinib is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N5O B8146254 (2R,5S)-Ritlecitinib

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,5S)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRJPFGIXUFMTM-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R,5S)-Ritlecitinib: A Technical Guide to its Mechanism of Action on JAK3 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib, with the chemical structure (2R,5S)-1-((2-methyl-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)prop-2-en-1-one), is a selective, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] Its unique covalent binding mechanism confers high selectivity for JAK3 over other JAK family members, making it a targeted therapeutic agent.[3] This technical guide provides an in-depth overview of the mechanism of action of Ritlecitinib on JAK3 kinase, including its binding kinetics, selectivity profile, and the experimental methodologies used to characterize its activity.

Introduction to JAK3 and its Role in Immune Signaling

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[4] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes.[5]

JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[5] Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in lymphocyte proliferation, differentiation, and survival. Given its central role in lymphocyte function, JAK3 has emerged as a key therapeutic target for autoimmune and inflammatory diseases.[5]

Mechanism of Action of Ritlecitinib on JAK3 Kinase

Ritlecitinib is a covalent, irreversible inhibitor of JAK3.[1][2] Its mechanism of action is centered on the specific and permanent inactivation of the JAK3 enzyme through the formation of a covalent bond.

Covalent Binding to Cys-909

The high selectivity of Ritlecitinib for JAK3 is attributed to its unique covalent binding to a specific cysteine residue, Cys-909, located in the ATP-binding site of the JAK3 kinase domain.[3] This cysteine residue is not present in the other JAK family members (JAK1, JAK2, and TYK2), which have a serine at the equivalent position. This structural difference allows Ritlecitinib to specifically target and covalently modify JAK3, leading to its irreversible inhibition.[3][6] The acrylamide moiety of Ritlecitinib acts as a Michael acceptor, forming a covalent bond with the sulfhydryl group of Cys-909.

Inhibition of ATP Binding and Kinase Activity

By covalently binding to the ATP-binding site, Ritlecitinib physically blocks the access of ATP, the substrate required for the phosphotransferase activity of JAK3.[1][2] This prevents the autophosphorylation and activation of JAK3, as well as the subsequent phosphorylation of its downstream targets, including STAT proteins. The irreversible nature of this inhibition leads to a sustained blockade of JAK3-mediated signaling pathways.

Quantitative Analysis of Ritlecitinib's Inhibitory Activity

The potency and selectivity of Ritlecitinib have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition
KinaseIC50 (nM)Reference(s)
JAK333.1[6]
JAK1>10,000[6]
JAK2>10,000[6]
TYK2>10,000[6]

Table 1: In vitro half-maximal inhibitory concentrations (IC50) of Ritlecitinib against JAK family kinases.

Covalent Binding Kinetics
KinaseKi (μM)kinact (s-1)kinact/Ki (M-1s-1)Reference(s)
JAK36.312.32367,670
ITK0.02690.0001445,353

Table 2: Covalent binding kinetic parameters of Ritlecitinib for JAK3 and ITK.

Inhibition of TEC Family Kinases

Ritlecitinib also demonstrates inhibitory activity against members of the TEC family of kinases, which share a conserved cysteine residue in their ATP-binding site similar to JAK3.

TEC Family KinaseIC50 (nM)Reference(s)
RLK (TXK)155[7]
ITK395[7]
TEC403[7]
BTK404[7]
BMX666[7]

Table 3: In vitro half-maximal inhibitory concentrations (IC50) of Ritlecitinib against TEC family kinases.

Cellular Activity and Target Occupancy
AssayCell TypeIC50 (nM)Reference(s)
IL-2 induced STAT5 phosphorylationHuman T-cells244[8]
IL-4 induced STAT5 phosphorylationHuman T-cells340[8]
IL-7 induced STAT5 phosphorylationHuman T-cells407[8]
IL-15 induced STAT5 phosphorylationHuman T-cells266[8]
IL-21 induced STAT3 phosphorylationHuman T-cells355[8]

Table 4: Cellular potency of Ritlecitinib in inhibiting cytokine-induced STAT phosphorylation.

A phase 1 study in healthy adults demonstrated dose-dependent target occupancy of JAK3 and TEC family kinases after a single oral dose of Ritlecitinib.[2]

DoseMaximal Median JAK3 Target OccupancyMaximal Median TEC Kinase Target Occupancy (except BMX)Reference(s)
50 mg72%>94%[2]
200 mg64%>97%[2]

Table 5: In vivo target occupancy of Ritlecitinib.

Signaling Pathways Modulated by Ritlecitinib

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases results in the modulation of multiple immune signaling pathways.

JAK-STAT Signaling Pathway

The primary mechanism of action of Ritlecitinib is the disruption of the JAK3-STAT signaling pathway. By irreversibly inhibiting JAK3, Ritlecitinib prevents the phosphorylation and activation of STAT proteins, primarily STAT5, in response to γc cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21.[8] This blockade of STAT signaling leads to the inhibition of lymphocyte proliferation, differentiation, and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine γc Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT (e.g., STAT5) JAK3->STAT Phosphorylation JAK1->STAT Phosphorylation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversible Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Lymphocyte proliferation, differentiation, survival) Nucleus->Gene TEC_Kinase_Signaling cluster_TCR T-Cell Receptor Signaling cluster_BCR B-Cell Receptor Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT ITK ITK LAT->ITK PLCg1 PLCγ1 ITK->PLCg1 Ritlecitinib_TCR Ritlecitinib Ritlecitinib_TCR->ITK Inhibition T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BLNK BLNK Syk->BLNK BTK BTK BLNK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ritlecitinib_BCR Ritlecitinib Ritlecitinib_BCR->BTK Inhibition B_Cell_Activation B-Cell Activation PLCg2->B_Cell_Activation Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare Ritlecitinib Serial Dilutions Start->Prepare_Inhibitor Add_Inhibitor Add Ritlecitinib to 384-well Plate Prepare_Inhibitor->Add_Inhibitor Add_Kinase_Mix Add Kinase Mix to Plate Add_Inhibitor->Add_Kinase_Mix Prepare_Kinase_Mix Prepare JAK3 Enzyme and Eu-Antibody Mix Prepare_Kinase_Mix->Add_Kinase_Mix Add_Tracer Add Tracer to Plate Add_Kinase_Mix->Add_Tracer Prepare_Tracer Prepare Kinase Tracer Solution Prepare_Tracer->Add_Tracer Incubate Incubate at RT for 60 min Add_Tracer->Incubate Read_Plate Measure TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

(2R,5S)-Ritlecitinib's Covalent Engagement of Cys-909: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of (2R,5S)-Ritlecitinib, focusing on its irreversible covalent binding to the Cys-909 residue of Janus Kinase 3 (JAK3). Ritlecitinib is a selective inhibitor of JAK3 and the TEC family of kinases, with its unique covalent binding mechanism conferring high selectivity for JAK3 over other JAK isoforms.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for characterization, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The potency and selectivity of Ritlecitinib have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, including inhibitory concentrations (IC50), kinetic constants for covalent binding (Ki and k_inact), and target occupancy.

Target KinaseIC50 (nM)Reference(s)
JAK Family
JAK333.1[3]
JAK1>10,000
JAK2>10,000
TYK2>10,000
TEC Family
ITK8,510[2]
BTK-
TEC-
BMX-
RLK (TXK)-
Kinetic Parameters for Covalent BindingJAK3ITKReference(s)
Ki (μM) 6.310.0269[2]
k_inact (s⁻¹) 2.320.000144[2]
Target Occupancy (Maximal Median)50 mg Dose200 mg DoseReference(s)
JAK3 72%64%[4][5]
BTK >94%>97%[4][5]
ITK >94%>97%[4][5]
TEC >94%>97%[4][5]
TXK >94%>97%[4][5]
BMX 87%>97%[4][5]

Signaling Pathways and Mechanism of Action

Ritlecitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the function of immune cells.[6] Its selective covalent modification of Cys-909 in JAK3 is a key feature of its mechanism.

JAK-STAT Signaling Pathway Inhibition by Ritlecitinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activates JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes & Translocates Ritlecitinib This compound Ritlecitinib->JAK3 Irreversibly Binds Cys-909 DNA DNA STAT_dimer->DNA Binds GeneTranscription Gene Transcription (Inflammation, Immune Response) DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Ritlecitinib inhibits the JAK-STAT pathway.

The irreversible covalent bond formation between Ritlecitinib and the Cys-909 residue of JAK3 is a critical aspect of its mechanism, leading to sustained inhibition.

Mechanism of Ritlecitinib Covalent Binding to JAK3 Cys-909 Ritlecitinib This compound (with acrylamide warhead) Non_covalent_complex Reversible Non-covalent Complex (E + I) Ritlecitinib->Non_covalent_complex Initial Binding (Ki) JAK3_Cys909 JAK3 Active Site (with nucleophilic Cys-909) JAK3_Cys909->Non_covalent_complex Covalent_adduct Irreversible Covalent Adduct (E-I) Non_covalent_complex->Covalent_adduct Covalent Bond Formation (kinact)

Caption: Ritlecitinib's two-step covalent binding.

Experimental Protocols

The characterization of the irreversible covalent binding of Ritlecitinib to Cys-909 involves a series of specialized biochemical and cellular assays.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of Ritlecitinib to JAK3 and identify the specific site of modification.

Methodology:

  • Incubation: Recombinant human JAK3 protein is incubated with a molar excess of Ritlecitinib in a suitable buffer (e.g., HEPES, pH 7.5) at room temperature for varying time points (e.g., 0, 15, 30, 60 minutes) to allow for covalent bond formation. A control sample with vehicle (e.g., DMSO) is run in parallel.

  • Sample Preparation: The reaction is quenched, and the protein is denatured and reduced using dithiothreitol (DTT) and then alkylated with iodoacetamide to cap any free cysteine residues.

  • Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against the human protein database to identify the peptides. The mass shift corresponding to the adduction of Ritlecitinib on the peptide containing Cys-909 is identified to confirm the covalent modification and its location.

In Vitro Kinase Assay for Determining Kinetic Parameters (k_inact and Ki)

Objective: To determine the kinetic parameters of the irreversible inhibition of JAK3 by Ritlecitinib.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant active JAK3 enzyme and a suitable peptide substrate are prepared in a kinase assay buffer.

  • Inhibitor Preparation: A serial dilution of Ritlecitinib is prepared.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and varying concentrations of Ritlecitinib.

  • Time-Dependent Inhibition: The reaction progress is monitored over time by measuring the phosphorylation of the substrate at different time points. This can be done using various methods such as radioactivity-based assays (³²P-ATP) or fluorescence-based assays.

  • Data Analysis: The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by fitting the progress curves to a single exponential decay equation. The k_obs values are then plotted against the inhibitor concentration and fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (Ki).

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the functional consequence of JAK3 inhibition by Ritlecitinib in a cellular context by measuring the phosphorylation of downstream STAT proteins.

Methodology:

  • Cell Culture and Treatment: A suitable cell line expressing the JAK-STAT pathway components (e.g., human T-lymphocytes) is cultured. The cells are then treated with different concentrations of Ritlecitinib for a specified period.

  • Cytokine Stimulation: The cells are stimulated with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), to activate the JAK-STAT pathway.

  • Cell Lysis: The cells are lysed to extract total protein. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT5). A separate blot is probed with an antibody for total STAT5 as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified, and the level of phosphorylated STAT is normalized to the total STAT level to determine the inhibitory effect of Ritlecitinib.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an irreversible covalent inhibitor like Ritlecitinib.

Experimental Workflow for Characterizing Ritlecitinib's Covalent Binding cluster_biochemical Biochemical Characterization cluster_cellular Cellular & Functional Characterization MassSpec Mass Spectrometry (Adduct Confirmation & Site ID) DataAnalysis Data Analysis & Interpretation MassSpec->DataAnalysis KinaseAssay In Vitro Kinase Assay (Determine kinact/Ki) KinaseAssay->DataAnalysis WesternBlot Western Blot (pSTAT Inhibition) Conclusion Conclusion: Mechanism of Action & Selectivity Profile WesternBlot->Conclusion TargetOccupancy Target Occupancy Assay (in cells) TargetOccupancy->Conclusion InitialHypothesis Hypothesis: Ritlecitinib is an irreversible JAK3 inhibitor InitialHypothesis->MassSpec InitialHypothesis->KinaseAssay DataAnalysis->WesternBlot DataAnalysis->TargetOccupancy

Caption: Workflow for Ritlecitinib characterization.

References

(2R,5S)-Ritlecitinib's Inhibition of TEC Kinase Family Members: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib is a novel, orally administered kinase inhibitor that has garnered significant attention for its therapeutic potential in autoimmune diseases, most notably alopecia areata.[1] Its mechanism of action involves the irreversible inhibition of Janus kinase 3 (JAK3) and, pertinently to this guide, the TEC family of non-receptor tyrosine kinases.[1] This dual inhibitory activity is thought to be central to its immunomodulatory effects. This technical guide provides an in-depth overview of the inhibition of TEC family kinase members by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Mechanism of Action: Irreversible Inhibition

Ritlecitinib functions as a covalent, irreversible inhibitor of both JAK3 and the TEC kinase family. This is achieved through the formation of a covalent bond with a non-catalytic cysteine residue located within the ATP-binding site of the target kinases.[1] This irreversible binding permanently inactivates the enzyme, leading to a sustained inhibition of its downstream signaling functions.

Data Presentation: Quantitative Inhibition of TEC Kinase Family Members

The inhibitory potency of this compound against each member of the TEC kinase family has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Kinase TargetIC50 (nM)
RLK (TXK) 155
ITK 395
TEC 403
BTK 404
BMX 666

Data sourced from Deeks ED, 2023.[1]

Experimental Protocols: Determination of IC50 for TEC Kinase Inhibition

The determination of the half-maximal inhibitory concentration (IC50) for a covalent inhibitor like ritlecitinib against TEC family kinases requires a robust biochemical assay format that can accurately measure the time-dependent nature of irreversible inhibition. Below are detailed, representative methodologies based on commonly used platforms for kinase inhibitor profiling.

LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay directly measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.

Materials:

  • Recombinant human TEC family kinases (RLK, ITK, TEC, BTK, BMX)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound, serially diluted

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare a solution of the respective TEC kinase and the Eu-anti-Tag antibody in assay buffer. Prepare a separate solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Compound Plating: Dispense serially diluted ritlecitinib or control compounds into the microplate wells.

  • Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.

  • Tracer Addition: Add the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • Recombinant human TEC family kinases

  • Kinase-specific peptide substrate

  • ATP

  • This compound, serially diluted

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well microplates

Procedure:

  • Kinase Reaction Setup: In the microplate wells, combine the TEC kinase, its specific peptide substrate, and the serially diluted ritlecitinib.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The TEC family of kinases are critical components of intracellular signaling cascades, particularly downstream of the T-cell receptor (TCR) and B-cell receptor (BCR). Their inhibition by ritlecitinib disrupts these pathways, leading to the modulation of immune cell activation and function.

TCR_Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 TEC_Kinases TEC Family Kinases (ITK, RLK, TEC) LAT_SLP76->TEC_Kinases PLCg PLCγ TEC_Kinases->PLCg Phosphorylation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinases

Caption: T-Cell Receptor (TCR) Signaling Pathway and the Point of Ritlecitinib Inhibition.

BCR_Signaling BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BLNK_CD19 BLNK/CD19 Complex Lyn_Syk->BLNK_CD19 TEC_Kinases TEC Family Kinases (BTK, TEC) BLNK_CD19->TEC_Kinases PLCg2 PLCγ2 TEC_Kinases->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Transcription_Factors Transcription Factor Activation DAG->Transcription_Factors Ca_Flux->Transcription_Factors Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinases

Caption: B-Cell Receptor (BCR) Signaling Pathway and the Point of Ritlecitinib Inhibition.

Experimental Workflow

The general workflow for determining the inhibitory activity of ritlecitinib on TEC family kinases is a multi-step process, from initial compound handling to final data analysis.

Experimental_Workflow start Start compound_prep Ritlecitinib Serial Dilution start->compound_prep assay_setup Biochemical Assay Setup (e.g., TR-FRET or Luminescence) compound_prep->assay_setup incubation Incubation assay_setup->incubation data_acquisition Data Acquisition (Plate Reader) incubation->data_acquisition data_analysis Data Analysis (Dose-Response Curve Fitting) data_acquisition->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: General Experimental Workflow for IC50 Determination of Ritlecitinib.

Conclusion

This compound demonstrates potent, irreversible inhibition of all members of the TEC kinase family. This activity, in conjunction with its inhibition of JAK3, provides a plausible mechanism for its observed efficacy in autoimmune conditions. The technical information and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the further characterization and development of ritlecitinib and other TEC family kinase inhibitors. The provided signaling pathway diagrams and experimental workflow offer a clear visual aid for understanding the compound's mechanism and the process of its evaluation.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetic Profile of (2R,5S)-Ritlecitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ritlecitinib (PF-06651600) is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Its unique mechanism of action, which modulates signaling of key cytokines and immune cells involved in autoimmune pathology, has established it as a promising therapeutic agent for conditions such as severe alopecia areata.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of Ritlecitinib in preclinical models is fundamental to its clinical development. This guide provides a detailed overview of the preclinical pharmacokinetic profile of Ritlecitinib, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and associated experimental workflows.

Introduction

Ritlecitinib represents a significant advancement in the targeted therapy of autoimmune diseases. By selectively and irreversibly inhibiting JAK3, it blocks the signaling of common gamma chain (γc) cytokines essential for the proliferation and differentiation of lymphocytes.[3] Simultaneously, its inhibition of the TEC kinase family (including BTK, ITK, and TEC) interferes with the cytolytic functions of CD8+ T cells and Natural Killer (NK) cells.[1][4] This dual inhibition addresses key pathogenic pathways in diseases like alopecia areata, Crohn's disease, and ulcerative colitis.[2]

The translation of this promising mechanism into a safe and effective therapy requires a thorough characterization of its pharmacokinetic (PK) properties. Preclinical PK studies in various animal models are crucial for predicting human pharmacokinetics, establishing a therapeutic window, and designing robust clinical trials.[5] This document synthesizes available data to provide a technical overview of Ritlecitinib's preclinical ADME profile.

Pharmacokinetic Profile of Ritlecitinib

Preclinical studies for Ritlecitinib have been conducted in mice, rats, and dogs to characterize its ADME properties.[6] While specific quantitative data from these preclinical studies are limited in publicly available literature, the findings have informed the understanding of its behavior in vivo and supported its progression to human trials. The following tables summarize key pharmacokinetic parameters, incorporating human data for context and comparison.

Absorption

Ritlecitinib is characterized by rapid oral absorption.[7] In humans, peak plasma concentrations are achieved quickly, and exposure increases proportionally with the dose up to 200 mg.[8][9]

Table 1: Absorption Parameters of Ritlecitinib

ParameterPreclinical Species (Rat, Dog)HumanCitation(s)
Route of Administration Oral (PO), Intravenous (IV)Oral[6][10]
Time to Cmax (Tmax) Data not available~1.0 hour[8][9]
Absolute Oral Bioavailability (F) Data not available~64%[4][9][10]
Effect of Food Data not availableNo clinically significant effect[8][9]
Distribution

Ritlecitinib exhibits low binding to plasma proteins, suggesting that a high fraction of the drug is free to distribute into tissues and interact with its targets.[8][9]

Table 2: Distribution Parameters of Ritlecitinib

ParameterPreclinical Species (Rat, Dog)HumanCitation(s)
Plasma Protein Binding Data not available14%[8][9]
Volume of Distribution (Vd) Data not available73.8 L[4][10]
Metabolism

The metabolism of Ritlecitinib is complex, involving multiple enzymes and pathways, which reduces the risk of significant drug-drug interactions from the inhibition of a single metabolic route.[7] The primary pathways are oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes and conjugation with glutathione via glutathione-S-transferases (GSTs).[4][10]

Table 3: Metabolism Profile of Ritlecitinib

FeatureDescriptionCitation(s)
Primary Pathways Oxidative Metabolism, Glutathione Conjugation[4][10]
CYP Isoforms Involved (Human) CYP3A (~29%), CYP2C8 (~9%), CYP1A2 (~7%), CYP2C9 (~2%)[4][10]
GST Isoforms Involved (Human) Multiple cytosolic and microsomal isoforms[4][10]
Contribution of Single Pathway No single route contributes >25% of total metabolism[7][8]
Major Circulating Metabolites Parent drug (~30%), M2 (inactive cysteine conjugate)[4][6][10]
Excretion

Ritlecitinib and its metabolites are eliminated primarily through the kidneys.[8][10] The parent drug has a relatively short half-life in humans.[8][11]

Table 4: Excretion Parameters of Ritlecitinib

ParameterPreclinical Species (Rat, Dog)HumanCitation(s)
Route of Elimination Urine and FecesUrine (~71%), Feces (~20%)[6][10]
Unchanged Drug in Urine Data not available~4%[8]
Systemic Clearance (CL) Data not available43.7 L/h[4][10]
Terminal Half-life (t1/2) Data not available1.3 - 2.3 hours[8][11]

Experimental Protocols

Standardized and validated methods are essential for accurately characterizing the pharmacokinetic profile of a drug candidate like Ritlecitinib.

In Vivo Pharmacokinetic Studies

These studies are designed to understand the ADME properties of a drug in a complete biological system.

  • Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species. Both male and female animals are used to assess for any sex-related differences in pharmacokinetics.[6][12]

  • Drug Formulation and Administration: For oral administration, Ritlecitinib is formulated in a suitable vehicle (e.g., a suspension or solution). For intravenous administration, it is dissolved in a biocompatible solvent. Dosing is performed via oral gavage for PO and via a catheterized vein for IV.[12]

  • Sample Collection: Following drug administration, serial blood samples are collected at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is harvested by centrifugation and stored frozen (-70°C or below) until analysis.[13]

  • Bioanalytical Method: Plasma concentrations of Ritlecitinib and its major metabolites are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[14] This technique provides the high sensitivity and selectivity required for accurate measurement in complex biological matrices.

  • Data Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin® to calculate key PK parameters such as Cmax, Tmax, AUC, CL, Vd, and t1/2.

In Vitro Metabolism Studies

These assays identify metabolic pathways and the enzymes responsible, helping to predict drug-drug interactions and compare metabolism across species.[]

  • Test Systems:

    • Liver Microsomes: Contain a high concentration of CYP enzymes and are used to study Phase I oxidative metabolism.[16]

    • Hepatocytes: Intact liver cells that contain both Phase I and Phase II enzymes (like GSTs and UGTs), providing a more complete picture of liver metabolism.[16][17]

    • Recombinant Enzymes: Individual, expressed human enzymes (e.g., rCYP3A4, rCYP2C8) are used to definitively identify which enzymes metabolize the drug (reaction phenotyping).[17]

  • Methodology for Metabolite Identification:

    • Ritlecitinib is incubated with the chosen test system (e.g., human liver microsomes) along with necessary cofactors (e.g., NADPH for CYPs).

    • The reaction is stopped at various time points by adding an organic solvent like acetonitrile.

    • Samples are centrifuged, and the supernatant is analyzed using high-resolution mass spectrometry (HR-MS) coupled with UPLC.[14]

    • The data is processed to detect and structurally characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Methodology for Reaction Phenotyping:

    • Ritlecitinib is incubated with a panel of recombinant human CYP enzymes to see which ones deplete the parent drug.

    • Alternatively, incubations are run in human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform to see which inhibitor prevents the drug's metabolism.

Visualizations: Mechanism and Workflows

Signaling Pathways and Mechanism of Action

Ritlecitinib's therapeutic effect stems from its dual inhibition of JAK3- and TEC-dependent signaling pathways, which are critical for immune cell function and inflammatory responses.

Ritlecitinib_MOA cluster_JAK JAK3-STAT Pathway cluster_TEC TEC Kinase Pathway Cytokine γc Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates STAT5_P pSTAT5 STAT5->STAT5_P Dimer pSTAT5 Dimer STAT5_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation, Lymphocyte Proliferation) Nucleus->Transcription ImmuneReceptor Immune Receptor (e.g., TCR, BCR) TEC_Kinase TEC Family Kinase (e.g., ITK, BTK) ImmuneReceptor->TEC_Kinase Activates Downstream Downstream Signaling TEC_Kinase->Downstream Cell_Activation Immune Cell Activation (T-Cell / NK Cell Function) Downstream->Cell_Activation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits Ritlecitinib->TEC_Kinase Irreversibly Inhibits

Caption: Ritlecitinib's dual mechanism of action.

Experimental Workflows

The following diagrams illustrate the standardized workflows for conducting preclinical pharmacokinetic and metabolism studies.

InVivo_PK_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow start Animal Acclimatization & Baseline Health Check formulation Dose Formulation (PO or IV) start->formulation admin Drug Administration formulation->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation & Storage sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis calculation PK Parameter Calculation (NCA) analysis->calculation report Final Report calculation->report

Caption: A typical workflow for an in vivo PK study.

InVitro_Metabolism_Workflow cluster_workflow In Vitro Metabolism Workflow start Select Test System (Microsomes, Hepatocytes) incubation Compound Incubation (with Cofactors) start->incubation quenching Reaction Quenching & Sample Processing incubation->quenching profiling Metabolite Profiling (UPLC-HRMS) quenching->profiling data_analysis Data Analysis profiling->data_analysis identification Metabolite Identification & Pathway Elucidation data_analysis->identification report Final Report identification->report

Caption: Workflow for in vitro metabolite identification.

References

An In-depth Technical Guide to (2R,5S)-Ritlecitinib: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib, with the stereospecific designation (2R,5S)-Ritlecitinib, is a covalent inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases. Marketed under the brand name LITFULO®, it is a novel therapeutic agent approved for the treatment of severe alopecia areata. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis pathway of this compound. Furthermore, it elucidates the mechanism of action through a detailed description of the implicated signaling pathways. Experimental protocols for the synthesis are provided, and quantitative data are summarized for clarity.

Chemical Structure and Properties

This compound is a pyrrolo[2,3-d]pyrimidine derivative with a chiral piperidine moiety. The specific stereochemistry is crucial for its selective and potent inhibitory activity.

Chemical Name: 1-{(2S,5R)-2-Methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one[1]

Molecular Formula: C₁₅H₁₉N₅O[2][3]

Molecular Weight: 285.34 g/mol [2][3]

CAS Number: 1792180-79-0[2][3]

The tosylate salt, Ritlecitinib tosylate, is the form used in the pharmaceutical formulation.[1]

Chemical Name (Tosylate): 1-{(2S,5R)-2-Methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one 4-methylbenzene-1-sulfonic acid[1]

Molecular Formula (Tosylate): C₂₂H₂₇N₅O₄S[1]

Molecular Weight (Tosylate): 457.55 g/mol [1]

Physicochemical Properties
PropertyValueSource
Appearance White to off-white to pale pink solid (as tosylate salt)[1]
Solubility Freely soluble in water (as tosylate salt)[1]
pKa (Strongest Acidic) 13.03 ± 0.50 (Predicted)[4]
pKa (Strongest Basic) 6.6 (Predicted)[5]
LogP 1.8 (Predicted)[5]
Melting Point 199 °C (as tosylate salt)[6]

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the key chiral piperidine intermediate followed by its coupling with the pyrrolo[2,3-d]pyrimidine core and subsequent acrylation. The process has been optimized for scalability, eliminating the need for chromatographic purifications in the final steps.

Synthesis Workflow Diagram

G cluster_0 Synthesis of Chiral Piperidine Intermediate cluster_1 Coupling and Final Product Formation A 6-Methylpyridin-3-amine B tert-Butyl (6-methylpyridin-3-yl)carbamate A->B Boc Anhydride C tert-Butyl (cis/trans-6-methylpiperidin-3-yl)carbamate B->C Hydrogenation (Rh/C) D (2S,5R)-tert-Butyl (6-methylpiperidin-3-yl)carbamate Dibenzoyl-L-tartrate salt C->D Diastereomeric Salt Resolution E (2S,5R)-tert-Butyl (6-methylpiperidin-3-yl)carbamate D->E Basification F (2S,5R)-N-Boc-5-amino-2-methylpiperidine E->F Deprotection H (2S,5R)-tert-Butyl 5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate F->H SNAr Reaction G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine G->H I N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine H->I Deprotection J This compound I->J Acryloyl Chloride K This compound Tosylate J->K p-Toluenesulfonic acid

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are a synthesized representation of the key steps described in the literature, primarily from patent documentation.

Step 1: Synthesis of tert-Butyl (6-methylpyridin-3-yl)carbamate

  • Reaction: To a solution of 6-methylpyridin-3-amine in a suitable solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O) is added.

  • Reagents: 6-methylpyridin-3-amine, Di-tert-butyl dicarbonate, THF.

  • Conditions: The reaction is typically carried out at room temperature.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified, if necessary, by crystallization or other standard techniques to yield tert-butyl (6-methylpyridin-3-yl)carbamate.

Step 2: Hydrogenation to form tert-Butyl (cis/trans-6-methylpiperidin-3-yl)carbamate

  • Reaction: The pyridine ring of tert-butyl (6-methylpyridin-3-yl)carbamate is reduced to a piperidine ring via catalytic hydrogenation.

  • Catalyst: 5% Rhodium on Carbon (Rh/C) is a cost-effective and efficient catalyst for this transformation.

  • Conditions: The reaction is performed under a hydrogen atmosphere in a suitable solvent like methanol or ethanol at elevated pressure and temperature.

  • Outcome: This step produces a mixture of cis and trans diastereomers of tert-butyl (6-methylpiperidin-3-yl)carbamate.

Step 3: Diastereomeric Salt Resolution

  • Objective: To isolate the desired (2S,5R)-cis isomer from the mixture of diastereomers.

  • Method: A chiral acid, such as (-)-O,O'-Dibenzoyl-L-tartaric acid, is used to form diastereomeric salts.

  • Procedure: The mixture of cis and trans isomers is dissolved in a suitable solvent, and the chiral resolving agent is added. The salt of the desired (2S,5R) isomer selectively crystallizes from the solution.

  • Isolation: The crystalline salt is collected by filtration.

Step 4: Liberation of the Free Base

  • Reaction: The resolved diastereomeric salt is treated with a base to liberate the free amine.

  • Reagents: An aqueous solution of a base like sodium hydroxide or potassium carbonate.

  • Procedure: The salt is dissolved or suspended in a biphasic system (e.g., water and an organic solvent like dichloromethane), and the base is added. The organic layer containing the free base is separated, dried, and the solvent is evaporated.

Step 5: Coupling with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction: A nucleophilic aromatic substitution (SNAr) reaction is performed between the chiral piperidine intermediate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents: (2S,5R)-tert-Butyl (6-methylpiperidin-3-yl)carbamate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Conditions: The reaction mixture is heated to drive the reaction to completion.

  • Product: (2S,5R)-tert-Butyl 5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate.

Step 6: Deprotection of the Boc Group

  • Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen.

  • Reagents: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent (e.g., dichloromethane or dioxane).

  • Procedure: The Boc-protected intermediate is treated with the acid at room temperature until the deprotection is complete.

  • Product: N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 7: Acrylation to form this compound

  • Reaction: The secondary amine of the piperidine ring is acylated with acryloyl chloride.

  • Reagents: N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, acryloyl chloride, a base (e.g., triethylamine or DIPEA) to neutralize the HCl generated.

  • Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) in an aprotic solvent like dichloromethane.

  • Product: this compound.

Step 8: Formation of the Tosylate Salt

  • Objective: To form a stable, crystalline salt suitable for pharmaceutical formulation.

  • Reagent: p-Toluenesulfonic acid.

  • Procedure: this compound is dissolved in a suitable solvent, and a solution of p-toluenesulfonic acid is added. The tosylate salt precipitates and is collected by filtration and dried.

Mechanism of Action and Signaling Pathways

Ritlecitinib is a dual inhibitor of JAK3 and the TEC family of kinases.[7] This dual inhibition is key to its therapeutic effect in alopecia areata, an autoimmune condition where T-cell mediated inflammation attacks hair follicles.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. In alopecia areata, cytokines such as Interleukin-2 (IL-2), IL-7, IL-15, and IL-21, which are dependent on the common gamma chain (γc), signal through JAK1 and JAK3. Ritlecitinib selectively and irreversibly binds to a cysteine residue (Cys909) in the ATP-binding site of JAK3.[8] This covalent binding blocks the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream signaling that leads to T-cell proliferation and activation.

G cluster_0 JAK-STAT Signaling Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor (γc) Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation, T-cell proliferation) Nucleus->Gene Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversible Inhibition

Caption: Ritlecitinib's inhibition of the JAK-STAT pathway.

TEC Kinase Family Signaling Pathway

The TEC family of kinases, including TEC, Bruton's tyrosine kinase (BTK), and IL-2 inducible T-cell kinase (ITK), are crucial for signaling downstream of T-cell receptors (TCR) and B-cell receptors (BCR). By inhibiting TEC kinases, Ritlecitinib can modulate T-cell and B-cell activation and function, further contributing to its immunosuppressive effects. This dual mechanism of targeting both cytokine and antigen receptor signaling pathways provides a comprehensive approach to dampening the autoimmune response in alopecia areata.

G cluster_1 TEC Kinase Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation ITK ITK (TEC Family) LAT->ITK Recruitment PLCg1 PLCγ1 ITK->PLCg1 Activation Downstream Downstream Signaling (T-cell activation, Proliferation) PLCg1->Downstream Ritlecitinib Ritlecitinib Ritlecitinib->ITK Inhibition

Caption: Ritlecitinib's inhibition of the TEC kinase pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and synthesis of this compound.

Table 1: In Vitro Inhibitory Activity
TargetIC₅₀ (nM)Assay ConditionsSource
JAK333.1---[8]
JAK1> 10,000---[8]
JAK2> 10,000---[8]
TYK2> 10,000---[8]
TEC403---[8]
BTK404---[8]
ITK395---[8]
RLK155---[8]
BMX666---[8]
Table 2: Synthesis Step Yields and Purity (Illustrative)
StepProductYield (%)PuritySource
1tert-Butyl (6-methylpyridin-3-yl)carbamate94.599.9% (HPLC)---
7This compound--->99.7% (Chiral SFC)---
8This compound Tosylate89.699.6% (Achiral HPLC)---

Note: Detailed yields for every step are not consistently reported across public literature. The data presented is based on available information and serves as an illustration of the process efficiency.

Conclusion

This compound represents a significant advancement in the targeted therapy of autoimmune diseases like alopecia areata. Its unique chemical structure, with specific stereochemistry, allows for potent and selective dual inhibition of JAK3 and TEC family kinases. The synthesis pathway has been refined to be scalable and efficient, enabling the production of this complex molecule. This technical guide provides a foundational understanding of the chemistry, synthesis, and mechanism of action of this compound, which will be of value to researchers and professionals in the field of drug development. Further research into the long-term efficacy and safety of Ritlecitinib will continue to shape its therapeutic applications.

References

A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of PF-06651600 (Ritlecitinib)

Ritlecitinib (PF-06651600), marketed as LITFULO™, is a first-in-class kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents.[1][2] Its development represents a targeted approach to immunomodulation, focusing on the dual inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][3] This document provides a comprehensive technical overview of Ritlecitinib's journey from discovery and preclinical evaluation to clinical validation, designed for researchers and scientists in the field of drug development.

Discovery and Design Rationale

The therapeutic strategy behind Ritlecitinib was to selectively modulate the signaling pathways implicated in autoimmune diseases while minimizing off-target effects associated with broader-acting immunomodulators.[4] Researchers identified the JAK3 and TEC kinase families as critical mediators of immune cell signaling.[5] JAK3 is pivotal for signaling via common gamma chain (γc) cytokines (e.g., IL-2, IL-7, IL-15, IL-21), which are essential for lymphocyte development and function.[6][7] The TEC kinase family plays a crucial role in the signaling of immune receptors.[3]

The discovery process began with screening a proprietary compound library against the catalytic domain of JAK3, which identified a pyrrolopyrimidine-based series of inhibitors.[8] Through extensive structure-activity relationship (SAR) studies, the molecule was optimized for potency and selectivity. A key design feature of Ritlecitinib is its function as an irreversible covalent inhibitor.[9][10] The molecule was engineered to form a covalent bond with a specific cysteine residue (Cys-909) present in the ATP-binding site of JAK3.[1][11] This covalent mechanism was intended to provide durable target inhibition and a prolonged pharmacodynamic effect.[12] A scalable synthesis process was later developed, increasing the overall yield from 5% to 14% and eliminating the need for chromatographic purifications, enabling the production of multi-kilogram batches for clinical studies.[8]

Mechanism of Action

Ritlecitinib functions as a dual, irreversible inhibitor of JAK3 and the TEC kinase family.[3]

Signaling Pathway Inhibition

By binding to the ATP-binding site, Ritlecitinib blocks the kinase activity of its targets, thereby interrupting downstream signaling cascades.[3] Inhibition of JAK3 disrupts the JAK-STAT pathway activated by γc cytokines, which is a critical driver in the pathogenesis of autoimmune diseases.[6][13] Specifically, it inhibits the cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][10] The concurrent inhibition of TEC family kinases impedes the function of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells.[6] This dual mechanism blocks both cytokine signaling and the cytolytic activity of T cells, both of which are implicated in the pathogenesis of alopecia areata.[1][11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor γc Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Cytokine Binding TCellReceptor T-Cell Receptor TEC TEC Kinases (ITK, BTK, etc.) TCellReceptor->TEC Antigen Presentation STAT STAT JAK3->STAT Phosphorylation PLCg PLCγ TEC->PLCg Activation pSTAT pSTAT Dimer STAT->pSTAT GeneTranscription Gene Transcription (Inflammation, Cell Proliferation) pSTAT->GeneTranscription Translocation PLCg->GeneTranscription Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Ritlecitinib->TEC

Caption: Ritlecitinib dually inhibits JAK3 and TEC kinase pathways.

Preclinical and Clinical Data

Biochemical and Cellular Potency

In vitro assays demonstrated Ritlecitinib's high potency for JAK3 and selectivity over other JAK family members.[9][10]

Target Kinase IC50 (nM) Assay Type
JAK3 33.1Biochemical
TEC Family
BTK4.9Biochemical
BMX13.9Biochemical
TEC143Biochemical
ITK163Biochemical
Other JAKs
TYK2439Biochemical
JAK13,334Biochemical
JAK2>10,000Biochemical
Data sourced from Selleck Chemicals and MedChemExpress.[9][10]

In human whole blood assays, Ritlecitinib inhibited the phosphorylation of STAT proteins mediated by various cytokines with IC50 values in the nanomolar range.[9][10]

Cytokine Phosphorylated Protein IC50 (nM)
IL-2STAT5244
IL-15STAT5266
IL-4STAT6340
IL-21STAT3355
IL-7STAT5407
Data sourced from Selleck Chemicals and MedChemExpress.[9][10]
In Vivo Animal Models

In vivo studies confirmed the efficacy of Ritlecitinib in models of autoimmune disease. The compound reduced disease pathology in both a rat adjuvant-induced arthritis model and a mouse experimental autoimmune encephalomyelitis (EAE) model.[5][9] These preclinical models are crucial for evaluating the potential of immunomodulatory drugs before human trials.[14][15]

Clinical Efficacy in Alopecia Areata

The pivotal Phase 2b/3 ALLEGRO trial (NCT03732807) evaluated the efficacy and safety of Ritlecitinib in adults and adolescents with alopecia areata characterized by ≥50% scalp hair loss.[2][16] The study demonstrated a statistically significant improvement in scalp hair regrowth for patients treated with Ritlecitinib compared to placebo.[4]

Treatment Group (at Week 24) Patients with SALT Score ≤20 (%)
Ritlecitinib 50 mg23%
Ritlecitinib 30 mg17%
Placebo2%
SALT (Severity of Alopecia Tool) score ≤20 indicates 80% or more scalp hair coverage. Data from the ALLEGRO Phase 2b/3 trial.[4]

The most frequently reported adverse events included headache, diarrhea, acne, rash, and urticaria.[12] Long-term safety data is being collected in ongoing extension studies.[17]

Key Experimental Protocols

Biochemical Kinase Inhibition Assay

In vitro kinase assays are the standard method for quantifying the potency of an inhibitor against a purified enzyme.[18][19]

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK kinase enzymes are expressed and purified.[18] A specific peptide substrate (e.g., IRS1 peptide for JAK1) is prepared.[20]

  • Reaction Mixture: The kinase, peptide substrate, and ATP are combined in an assay buffer.

  • Inhibitor Addition: Ritlecitinib is serially diluted and added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for phosphorylation.[20]

  • Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured. This is often done using a proprietary assay system like the Transcreener® ADP² Assay, which uses an antibody selective to ADP and a fluorescent tracer to generate a signal.[20][21]

  • Data Analysis: The signal is used to calculate the percent inhibition at each Ritlecitinib concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis A Purified Kinase (e.g., JAK3) E Combine reagents in microplate wells A->E B Peptide Substrate B->E C ATP C->E D Ritlecitinib (Serial Dilutions) D->E F Incubate at 30°C for 60 minutes E->F G Add Detection Reagent (e.g., ADP-Glo™, Transcreener®) F->G H Read plate (Luminescence/Fluorescence) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Cellular STAT Phosphorylation Assay

Cellular assays are essential to confirm that a compound inhibits the target pathway within a biological system.[22] Flow cytometry-based phosphoflow is a powerful technique for this purpose.[23]

Methodology:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood or use an immortalized T cell line (e.g., Kit 225).[9][24][25]

  • Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of Ritlecitinib for a specified time.

  • Cytokine Stimulation: Stimulate the cells with a relevant γc cytokine (e.g., IL-2, IL-15) for a short period (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.[23][25]

  • Fixation and Permeabilization: Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state, then permeabilize them (e.g., with ice-cold methanol) to allow antibody entry.[23][25]

  • Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5). Co-staining for cell surface markers (e.g., CD19) can be done to analyze specific cell subsets.[23]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The fluorescence intensity from the anti-phospho-STAT antibody indicates the level of STAT phosphorylation in individual cells.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) or the percentage of positive cells. Calculate the IC50 based on the reduction in phosphorylation at different inhibitor concentrations.

Phospho_Assay_Workflow cluster_cell_prep 1. Cell Handling cluster_stim_fix 2. Stimulation & Fixation cluster_stain_acq 3. Staining & Acquisition cluster_analysis 4. Data Analysis A Isolate PBMCs or Culture T-Cell Line B Pre-incubate with Ritlecitinib A->B C Stimulate with Cytokine (e.g., IL-2 for 15 min) B->C D Fix with Paraformaldehyde C->D E Permeabilize with Methanol D->E F Stain with fluorescent anti-pSTAT antibody E->F G Analyze on Flow Cytometer F->G H Gate on cell population and measure fluorescence G->H I Calculate Cellular IC50 H->I

Caption: Workflow for a cellular STAT phosphorylation (phosphoflow) assay.

Conclusion

The discovery and development of Ritlecitinib (PF-06651600) is a prime example of a rational, mechanism-based approach to drug design for autoimmune diseases. By selectively targeting both JAK3 and the TEC kinase family through an irreversible covalent binding mechanism, Ritlecitinib offers a novel therapeutic option with a distinct pharmacological profile. Rigorous preclinical evaluation confirmed its potency and in vivo efficacy, while large-scale clinical trials have established its clinical benefit and safety in patients with severe alopecia areata, leading to its regulatory approval. The journey of Ritlecitinib underscores the value of targeting specific immunological pathways to create effective and well-tolerated therapies for complex autoimmune conditions.

References

The Molecular Basis of (2R,5S)-Ritlecitinib's Selectivity for JAK3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-Ritlecitinib is a first-in-class, orally administered kinase inhibitor that demonstrates remarkable selectivity for Janus kinase 3 (JAK3) over other members of the JAK family (JAK1, JAK2, and TYK2). This high degree of selectivity is pivotal to its therapeutic mechanism and favorable safety profile. This technical guide elucidates the molecular underpinnings of Ritlecitinib's specificity, detailing its unique covalent binding mechanism, comparative inhibitory activity, and the structural features that govern its interaction with JAK3. We further explore the downstream functional consequences of this selective inhibition on the JAK-STAT signaling pathway and provide an overview of the key experimental methodologies used to characterize this interaction.

Introduction: The Janus Kinase Family and the Rationale for Selective JAK3 Inhibition

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling, thereby regulating a multitude of cellular processes including immunity, cell growth, and differentiation. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for the development and function of lymphocytes.[1]

Dysregulation of the JAK-STAT signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[2] The development of JAK inhibitors (JAKi) has therefore emerged as a promising therapeutic strategy. However, early-generation JAKi often exhibit pan-JAK or JAK1/2-selective inhibition, which can lead to off-target effects due to the ubiquitous expression and diverse biological roles of these kinases.[1][2] For instance, JAK2 is essential for hematopoiesis, and its inhibition can lead to hematological side effects such as anemia and thrombocytopenia.[2]

Selective inhibition of JAK3 offers a more targeted therapeutic approach, with the potential to modulate immune responses while minimizing the adverse effects associated with broader JAK inhibition.[2][3] Ritlecitinib (formerly PF-06651600) was designed to achieve this high degree of selectivity for JAK3.[3]

The Covalent Mechanism of Ritlecitinib's Selectivity

The cornerstone of Ritlecitinib's selectivity for JAK3 lies in its unique, irreversible covalent binding mechanism.[4][5] Ritlecitinib possesses an electrophilic acrylamide "warhead" that forms a covalent bond with a specific, non-catalytic cysteine residue (Cys-909) located in the ATP-binding pocket of JAK3.[4][5][6]

This covalent interaction is highly specific because the equivalent residue in the other JAK family members (JAK1, JAK2, and TYK2) is a serine.[4][5][7] The hydroxyl group of serine is a much weaker nucleophile than the thiol group of cysteine, thus preventing the formation of a stable covalent bond with Ritlecitinib. This fundamental difference in the amino acid sequence of the ATP-binding site is the primary determinant of Ritlecitinib's profound selectivity for JAK3.

Quantitative Analysis of Ritlecitinib's Inhibitory Activity

The selectivity of Ritlecitinib for JAK3 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its potency against JAK3 and its negligible activity against other JAK kinases.

KinaseIC50 (nM)
JAK3 33.1 [4][7]
JAK1>10,000[4][7]
JAK2>10,000[4][7]
TYK2>10,000[4][7]
Table 1: In vitro inhibitory activity of Ritlecitinib against JAK family kinases.

Further kinetic studies reveal that despite a relatively weak initial binding affinity (Ki), Ritlecitinib exhibits a high rate of covalent modification (kinact), leading to potent and irreversible inhibition of JAK3.

KinaseKi (µM)kinact (s⁻¹)
JAK3 6.31 [8]2.32 [8]
ITK0.0269[8]0.000144[8]
Table 2: Binding affinity and inactivation rate of Ritlecitinib for JAK3 and ITK. ITK is a member of the TEC kinase family, which also possesses a reactive cysteine and is inhibited by Ritlecitinib.

Dual Inhibition of the TEC Kinase Family

Interestingly, the cysteine residue targeted by Ritlecitinib in JAK3 is conserved in the TEC family of kinases, which includes Bruton's tyrosine kinase (BTK), IL-2-inducible T-cell kinase (ITK), TEC, resting lymphocyte kinase (RLK), and bone marrow tyrosine kinase on chromosome X (BMX).[4][5] Consequently, Ritlecitinib also acts as a covalent inhibitor of the TEC kinase family, albeit with lower potency compared to JAK3.[4][9] This dual activity may contribute to its overall therapeutic effect by modulating signaling pathways downstream of both JAK3 and TEC kinases.[5][7]

TEC Family KinaseIC50 (nM)
RLK155[4]
ITK395[4]
TEC403[4]
BTK404[4]
BMX666[4]
Table 3: In vitro inhibitory activity of Ritlecitinib against TEC family kinases.

Structural Insights from Crystallography

The crystal structure of Ritlecitinib in complex with the JAK3 kinase domain (PDB ID: 5TOZ) provides a detailed view of the molecular interactions that drive its binding and selectivity.[6][10] The structure confirms the covalent bond formation between the acrylamide moiety of Ritlecitinib and the thiol group of Cys-909.[6] In addition to this covalent interaction, the molecule is further stabilized within the ATP-binding pocket through a network of hydrogen bonds and hydrophobic interactions.[6]

Functional Consequences: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a primary signal transduction cascade for many cytokines. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.[11][12]

By selectively and irreversibly inhibiting JAK3, Ritlecitinib effectively blocks the signaling of cytokines that rely on the common gamma chain (γc) receptor subunit, which pairs with JAK1 and JAK3.[4][7] This includes interleukins IL-2, IL-4, IL-7, IL-15, and IL-21.[4][13] The inhibition of JAK3 prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT5, thereby modulating the immune response.[4][7][13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 JAK1 JAK1 Receptor->JAK1 Activation STAT STAT Receptor->STAT Recruitment JAK3->Receptor JAK3->STAT Phosphorylation JAK1->Receptor Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversible Covalent Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation

Figure 1. Ritlecitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ritlecitinib against JAK family kinases.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains are expressed and purified.[14]

  • Kinase reactions are performed in a 384-well plate format in a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% BSA, 0.0005% Tween 20, 1 mM DTT).[14]

  • A fluorescently labeled synthetic peptide substrate is used for each kinase.[14]

  • Ritlecitinib is serially diluted in DMSO and added to the wells.

  • The kinase reaction is initiated by the addition of ATP at a concentration near the Michaelis-Menten constant (Km) or at a physiological concentration (1 mM).[14]

  • The reaction is incubated at room temperature and then stopped by the addition of an EDTA-containing buffer.[14]

  • The extent of peptide phosphorylation is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Ritlecitinib) start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction read_plate Read Plate (e.g., Fluorescence) stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Figure 2. General workflow for an in vitro kinase assay.
Cellular STAT Phosphorylation Assay

Objective: To assess the functional inhibition of JAK3-dependent signaling by Ritlecitinib in a cellular context.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.[13][14]

  • Cells are pre-incubated with various concentrations of Ritlecitinib.

  • JAK3-dependent signaling is stimulated with a relevant cytokine, such as IL-2, IL-7, or IL-15.[13]

  • Following stimulation, cells are fixed and permeabilized.

  • Cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT5).

  • The level of STAT phosphorylation in specific cell populations (e.g., T cells) is quantified by flow cytometry.[14]

  • IC50 values for the inhibition of STAT phosphorylation are determined from the dose-response curves.

X-ray Crystallography

Objective: To determine the three-dimensional structure of Ritlecitinib in complex with the JAK3 kinase domain.

Methodology:

  • The kinase domain of human JAK3 is expressed and purified.

  • The purified protein is co-crystallized with Ritlecitinib.

  • X-ray diffraction data are collected from the resulting crystals using a synchrotron radiation source.

  • The crystal structure is solved and refined to reveal the precise binding mode of Ritlecitinib, including the covalent linkage to Cys-909 and other non-covalent interactions.[6]

Conclusion

The profound selectivity of this compound for JAK3 is a result of a highly specific, irreversible covalent interaction with a unique cysteine residue (Cys-909) in the ATP-binding site of the kinase. This mechanism is supported by robust quantitative data from in vitro and cellular assays, as well as detailed structural information from X-ray crystallography. The targeted inhibition of JAK3-dependent signaling pathways provides a strong molecular rationale for the therapeutic potential of Ritlecitinib in the treatment of autoimmune and inflammatory diseases, offering a more focused approach with a potentially improved safety profile compared to less selective JAK inhibitors. This in-depth understanding of its molecular basis of action is critical for ongoing research and the development of next-generation covalent kinase inhibitors.

References

In Vitro Characterization of (2R,5S)-Ritlecitinib Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib, marketed under the brand name Litfulo™, is a kinase inhibitor approved for the treatment of severe alopecia areata.[1][2] Its therapeutic efficacy is rooted in its unique mechanism of action as a selective, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of Ritlecitinib's kinase inhibition profile, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases

Ritlecitinib's primary mechanism of action is the irreversible covalent inhibition of JAK3 and members of the TEC kinase family.[5][6][7] This is achieved by blocking the adenosine triphosphate (ATP) binding site of these kinases.[3][4][5] The selectivity for JAK3 is particularly notable and is attributed to the covalent bond formation with a cysteine residue (Cys-909) within the ATP binding site of JAK3.[5] This cysteine residue is not present in other JAK isoforms like JAK1, JAK2, and TYK2, where it is replaced by a serine, contributing to Ritlecitinib's high selectivity.[5][8]

The inhibition of JAK3 disrupts the signaling of several cytokines that are dependent on the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[6][8] This, in turn, inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, key downstream effectors in these signaling cascades.[3][4] Concurrently, Ritlecitinib's inhibition of TEC family kinases, such as ITK and BTK, interferes with the signaling of immune receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor γc Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerization Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates & Regulates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits Cytokine Cytokine (e.g., IL-2, IL-15) Cytokine->Cytokine_Receptor Binds

Figure 1: Simplified JAK-STAT Signaling Pathway and Ritlecitinib's Point of Inhibition.

Quantitative Kinase Inhibition Profile

The in vitro potency and selectivity of Ritlecitinib have been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Kinase TargetIC50 (nM)Reference
JAK Family
JAK333.1[8]
JAK1>10,000[8]
JAK2>10,000[8]
TYK2>10,000[8]
TEC Family
RLK (TXK)155[8][9]
ITK395[8][9]
TEC403[8][9]
BTK404[8][9]
BMX666[8][9]
Table 1: In vitro IC50 values of Ritlecitinib against a panel of kinases.

Experimental Methodologies

The characterization of Ritlecitinib's kinase inhibition involves both biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays are utilized to determine the direct inhibitory effect of Ritlecitinib on purified kinase enzymes. High-throughput screening formats are often employed to assess selectivity against a broad panel of kinases.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.

Common Methodologies:

  • Radiometric Assays (e.g., FlashPlate): These assays use radiolabeled ATP (e.g., ³³P-ATP). The phosphorylated substrate is captured on a filter or plate, and the radioactivity is measured as a proxy for kinase activity.

  • Mobility Shift Assays (e.g., Caliper): This non-radiometric method involves the separation of the substrate and the phosphorylated product based on differences in their electrophoretic mobility. The relative amounts of each are quantified to determine kinase activity.

General Protocol Outline:

  • Reagent Preparation: Purified recombinant kinase, substrate peptide, and ATP are prepared in an appropriate assay buffer.

  • Compound Incubation: Ritlecitinib, at varying concentrations, is pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and substrate mixture.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped.

  • Detection: The amount of phosphorylated product is measured using a method such as radiometric detection or mobility shift analysis.

  • Data Analysis: The percentage of kinase inhibition is calculated for each Ritlecitinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Start->Reagent_Prep Compound_Plate Compound Plating (Serial Dilutions of Ritlecitinib) Start->Compound_Plate Pre_Incubation Pre-incubation (Kinase + Ritlecitinib) Reagent_Prep->Pre_Incubation Compound_Plate->Pre_Incubation Reaction_Start Reaction Initiation (Add ATP/Substrate Mix) Pre_Incubation->Reaction_Start Incubation Incubation at RT Reaction_Start->Incubation Reaction_Stop Reaction Quenching Incubation->Reaction_Stop Detection Detection (e.g., Radiometric, Mobility Shift) Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro biochemical kinase inhibition assay.

Cellular Assays

Cell-based assays are crucial for confirming the activity of Ritlecitinib in a more physiologically relevant context. These assays measure the inhibition of downstream signaling events following cytokine stimulation.

Principle: The functional inhibition of JAK3 is assessed by measuring the phosphorylation of its downstream target, STAT5 (pSTAT5), in response to stimulation with a JAK3-dependent cytokine like IL-15.[7][10]

General Protocol Outline:

  • Cell Culture: A relevant cell line (e.g., human whole blood) is cultured.

  • Compound Treatment: Cells are treated with varying concentrations of Ritlecitinib.

  • Cytokine Stimulation: The cells are stimulated with a specific cytokine (e.g., IL-15) to activate the JAK/STAT pathway.

  • Cell Lysis and Staining: Cells are lysed, and intracellular proteins are stained with fluorescently labeled antibodies specific for phosphorylated STAT5.

  • Flow Cytometry: The level of pSTAT5 is quantified on a per-cell basis using flow cytometry.

  • Data Analysis: The reduction in pSTAT5 levels in Ritlecitinib-treated cells compared to control cells is used to determine the potency of the compound in a cellular setting.

Covalent and Irreversible Inhibition Mechanism

Ritlecitinib's mechanism as a covalent and irreversible inhibitor is a key aspect of its pharmacological profile.

cluster_kinase JAK3 ATP Binding Pocket JAK3_Cys909 JAK3 (Cys-909) Covalent_Bond Irreversible Covalent Bond Formation JAK3_Cys909->Covalent_Bond Ritlecitinib Ritlecitinib (Acrylamide Warhead) Ritlecitinib->Covalent_Bond Inhibited_JAK3 Inhibited JAK3 Covalent_Bond->Inhibited_JAK3

References

(2R,5S)-Ritlecitinib: A Technical Guide to its Effects on Cytokine-Induced STAT Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of (2R,5S)-Ritlecitinib, focusing on its targeted effects on cytokine-induced Signal Transducer and Activator of Transcription (STAT) phosphorylation. Ritlecitinib (LITFULO™) is a first-in-class, orally administered kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents[1][2][3]. Its therapeutic efficacy stems from its unique dual, irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family[1][4][5]. By understanding its precise impact on these signaling pathways, researchers can better explore its therapeutic potential across a range of autoimmune and inflammatory diseases.

Core Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases

Ritlecitinib's primary mechanism involves the irreversible inhibition of JAK3 and TEC family kinases by covalently binding to a cysteine residue (Cys-909 in JAK3) within the adenosine triphosphate (ATP) binding site[2][5]. This covalent binding confers high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, TYK2), which possess a serine residue at the equivalent position[2][6]. This selectivity is crucial as it may lead to a more favorable safety profile compared to less selective pan-JAK inhibitors by avoiding the clinical repercussions associated with JAK1/JAK2 inhibition, such as effects on cholesterol, liver enzymes, anemia, and thrombocytopenia[6].

The inhibition of JAK3 directly interferes with the signaling of crucial cytokines that utilize the common gamma chain (γc), including Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21[2][6]. These cytokines are pivotal in lymphocyte development, activation, and proliferation. By blocking JAK3, Ritlecitinib effectively curtails the phosphorylation and subsequent activation of downstream STAT proteins, a critical step in transducing the cytokine signal from the cell membrane to the nucleus[1][4][5].

Simultaneously, Ritlecitinib inhibits members of the TEC kinase family (e.g., ITK, BTK, TEC), which are key components of immune receptor signaling in T-cells and B-cells[2][6][7]. This dual activity allows Ritlecitinib to block both cytokine signaling and the cytolytic activity of T-cells and Natural Killer (NK) cells, both of which are implicated in the pathogenesis of autoimmune diseases like alopecia areata[2][5].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (γc family) JAK3_inactive JAK3 Receptor->JAK3_inactive 2. Activation JAK3_active pJAK3 JAK3_inactive->JAK3_active 3. Phosphorylation STAT_inactive STAT STAT_active pSTAT STAT_inactive->STAT_active Ritlecitinib This compound Ritlecitinib->JAK3_inactive Irreversible Inhibition JAK3_active->STAT_inactive 4. STAT Phosphorylation STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 5. Dimerization Gene Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene 6. Nuclear Translocation Cytokine Cytokine (e.g., IL-2, IL-7, IL-15) Cytokine->Receptor 1. Binding

Caption: Ritlecitinib's inhibition of the JAK3-STAT signaling pathway.

Quantitative Analysis of Kinase Inhibition and STAT Phosphorylation

In vitro and cellular assays have quantified the selectivity and potency of Ritlecitinib. The drug demonstrates high selectivity for JAK3, with minimal activity against other JAK family members at therapeutic concentrations. This translates to potent, dose-dependent inhibition of STAT phosphorylation downstream of JAK3-dependent cytokines.

Target Kinase / PathwayParameterValue (nM)Cytokine StimulantAssay System
JAK3 IC₅₀ 33.1 -In vitro kinase assay[2][6]
JAK1IC₅₀>10,000-In vitro kinase assay[2][6]
JAK2IC₅₀>10,000-In vitro kinase assay[2][6]
TYK2IC₅₀>10,000-In vitro kinase assay[2][6]
STAT5 Phosphorylation IC₅₀ 244 IL-2Human Whole Blood[6]
STAT5 Phosphorylation IC₅₀ 340 IL-4Human Whole Blood[6]
STAT5 Phosphorylation IC₅₀ 407 IL-7Human Whole Blood[6]
STAT5 Phosphorylation IC₅₀ 266 IL-15Human Whole Blood[6][7]
STAT3 Phosphorylation IC₅₀ 355 IL-21Human Whole Blood[6]

Table 1: Potency of Ritlecitinib in kinase and cellular STAT phosphorylation assays.

A Phase 1 study in healthy adults further confirmed these effects in vivo. Single doses of Ritlecitinib (50 mg and 200 mg) resulted in dose-dependent reductions in pSTAT5 levels following stimulation with IL-15[7]. The study also demonstrated high target occupancy for JAK3 and TEC family kinases, confirming that Ritlecitinib engages its intended targets at clinically relevant doses[7].

Experimental Protocols for Assessing STAT Phosphorylation

The evaluation of Ritlecitinib's effect on cytokine-induced STAT phosphorylation typically involves cell-based assays using primary human cells. The following is a generalized protocol based on methodologies described in the literature[2][7][8].

Objective: To measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation by Ritlecitinib in human peripheral blood mononuclear cells (PBMCs) or whole blood.

Key Methodologies:

  • Cell Preparation:

    • Whole blood is collected from healthy donors into heparinized tubes.

    • Alternatively, PBMCs can be isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Compound Incubation:

    • Aliquots of whole blood or PBMCs are pre-incubated with a range of Ritlecitinib concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation:

    • Cells are stimulated with a specific recombinant cytokine (e.g., IL-7, IL-15) at a pre-determined optimal concentration to induce robust STAT phosphorylation. An unstimulated control is included to establish baseline phosphorylation levels. The stimulation is typically carried out for a short duration (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis or Fixation/Permeabilization:

    • For Western Blotting: Cells are lysed with a buffer containing protease and phosphatase inhibitors to extract total protein.

    • For Flow Cytometry: Red blood cells in whole blood samples are lysed. The remaining white blood cells are then fixed (e.g., with paraformaldehyde) to preserve the phosphorylation state and permeabilized (e.g., with methanol) to allow intracellular antibody staining.

  • Detection of Phosphorylated STAT (pSTAT):

    • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT5) and a total STAT or loading control antibody (e.g., anti-STAT5, anti-GAPDH).

    • Flow Cytometry: Fixed and permeabilized cells are stained with a fluorochrome-conjugated antibody specific for the pSTAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT5). Antibodies for cell surface markers (e.g., CD3, CD4) can be included to analyze specific lymphocyte subsets.

  • Data Acquisition and Analysis:

    • Western Blotting: Blots are imaged, and band intensities are quantified. The ratio of pSTAT to total STAT (or loading control) is calculated.

    • Flow Cytometry: Samples are acquired on a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT signal is measured within the cell population of interest.

    • IC₅₀ Calculation: For both methods, the percentage of inhibition is calculated relative to the stimulated vehicle control. A dose-response curve is generated, and the IC₅₀ value (the concentration of Ritlecitinib that causes 50% inhibition of STAT phosphorylation) is determined.

G cluster_prep 1. Sample Preparation cluster_treat 2. Treatment cluster_process 3. Cell Processing cluster_detect 4. Detection & Analysis A Isolate PBMCs or Use Whole Blood B Pre-incubate with Ritlecitinib dilutions A->B C Stimulate with Cytokine (e.g., IL-15) B->C D1 Fix & Permeabilize Cells C->D1 D2 Lyse Cells & Extract Protein C->D2 E1 Stain with Fluorochrome- conjugated anti-pSTAT Ab D1->E1 E2 Perform SDS-PAGE & Western Blot D2->E2 F1 Analyze by Flow Cytometry E1->F1 G1 Calculate MFI & % Inhibition F1->G1 F2 Probe with anti-pSTAT & anti-Total STAT Abs E2->F2 G2 Quantify Bands & % Inhibition F2->G2

Caption: Generalized workflow for a cell-based STAT phosphorylation assay.

Functional Consequences and Therapeutic Implications

The inhibition of cytokine-induced STAT phosphorylation by Ritlecitinib translates into significant downstream biological effects. By blocking JAK3-dependent signaling, Ritlecitinib has been shown to reduce the numbers of circulating T-lymphocytes (CD3+, CD4+, and CD8+) and NK cells (CD16/56) in a dose-dependent manner[2][5].

Furthermore, multiomics analyses from clinical trials in alopecia areata patients have demonstrated that Ritlecitinib treatment leads to the downregulation of key gene expression signatures associated with the disease's immunopathology[9]. Following treatment, lesional scalp biopsies showed a significant reduction in Type I and Type II immunity-related genes, including those for chemokines and cytolytic molecules (e.g., CCL5, GZMB)[9]. Concurrently, there was an upregulation of hair keratin genes, correlating with the clinical response of hair regrowth[9]. These findings provide a direct link between Ritlecitinib's mechanism of inhibiting STAT phosphorylation and its ultimate therapeutic effect.

References

(2R,5S)-Ritlecitinib: A Technical Guide to its Dual Inhibition of T-Cell and Natural Killer Cell Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib (marketed as LITFULO™) is a first-in-class small molecule kinase inhibitor that demonstrates a novel, dual mechanism of action by irreversibly targeting both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This selective inhibition allows for precise modulation of signaling pathways crucial for the activation and function of T-cells and Natural Killer (NK) cells, key mediators of the immune response in various autoimmune diseases.[3][4] This technical guide provides an in-depth overview of the biochemical and cellular mechanisms by which Ritlecitinib exerts its inhibitory effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases

Ritlecitinib's unique therapeutic profile stems from its ability to covalently bind to a conserved cysteine residue within the ATP-binding site of its target kinases.[5] This irreversible inhibition is highly selective for JAK3 over other JAK family members (JAK1, JAK2, and TYK2), and also potently neutralizes the activity of several members of the TEC kinase family.[1][6]

Inhibition of the JAK3-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for a variety of cytokines that regulate immune cell development, differentiation, and activation.[7] Specifically, JAK3 is predominantly associated with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-15, and IL-21, which are essential for T-cell and NK cell homeostasis and function.[8][9]

Upon cytokine binding, receptor-associated JAKs, including JAK3, become activated and phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] These recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[7]

Ritlecitinib, by irreversibly inhibiting JAK3, effectively blocks this phosphorylation cascade, thereby preventing the downstream signaling of γc cytokines and mitigating the pro-inflammatory activities of T-cells and NK cells.[1][6]

Signaling Pathway: Ritlecitinib Inhibition of the JAK3-STAT Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine IL-2, IL-15, etc. Receptor γc Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival, Activation) Nucleus->Gene Induces Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates TEC_Kinase TEC Family Kinase (e.g., ITK) LAT_SLP76->TEC_Kinase Recruits & Activates PLCg PLCγ TEC_Kinase->PLCg Phosphorylates Downstream Downstream Signaling (Ca2+ flux, NFAT activation) PLCg->Downstream Activation T-Cell Activation (Cytotoxicity, Cytokine Release) Downstream->Activation Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase Inhibits start Start prep_reagents Prepare Reagents: - Recombinant Kinase - Substrate (e.g., peptide) - ATP (radiolabeled or for detection) - Ritlecitinib serial dilutions start->prep_reagents incubation Incubate Kinase, Substrate, and Ritlecitinib prep_reagents->incubation initiate_reaction Initiate Reaction with ATP incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Kinase Activity (e.g., Phosphorylation of Substrate) stop_reaction->detection analysis Data Analysis: - Plot % Inhibition vs. [Ritlecitinib] - Calculate IC50 detection->analysis end End analysis->end start Start prep_cells Prepare Cell Suspension (Whole Blood or PBMCs) start->prep_cells pre_incubation Pre-incubate Cells with Ritlecitinib or Vehicle prep_cells->pre_incubation stimulation Stimulate with Cytokine (e.g., IL-15) pre_incubation->stimulation fixation Fix Cells (e.g., with Formaldehyde) stimulation->fixation permeabilization Permeabilize Cells (e.g., with Methanol) fixation->permeabilization staining Stain with Antibodies: - Cell surface markers (e.g., CD3, CD56) - Phospho-STAT (e.g., pSTAT5) permeabilization->staining acquisition Acquire Data on Flow Cytometer staining->acquisition analysis Data Analysis: - Gate on cell populations - Quantify pSTAT MFI - Determine % Inhibition acquisition->analysis end End analysis->end start Start prep_effector Prepare Effector Cells (NK cells) and treat with Ritlecitinib start->prep_effector prep_target Prepare and Label Target Cells (e.g., K562 with CFSE) start->prep_target co_culture Co-culture Effector and Target Cells at various E:T ratios prep_effector->co_culture prep_target->co_culture incubation Incubate for 4 hours co_culture->incubation staining Add Viability Dye (e.g., 7-AAD) incubation->staining acquisition Acquire on Flow Cytometer staining->acquisition analysis Data Analysis: - Gate on Target Cells (CFSE+) - Quantify % of Dead Target Cells (7-AAD+) acquisition->analysis end End analysis->end

References

Initial Studies on the Oral Bioavailability of (2R,5S)-Ritlecitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies investigating the oral bioavailability of (2R,5S)-Ritlecitinib, a novel irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases. The document summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols employed, and visually represents the underlying biological pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The oral bioavailability and pharmacokinetic profile of Ritlecitinib have been characterized through a series of preclinical and clinical investigations. The data presented below summarizes the key parameters from these initial studies.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, specifically rats and dogs, provided the foundational understanding of Ritlecitinib's absorption, distribution, metabolism, and excretion (ADME) properties, paving the way for human clinical trials.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Ritlecitinib in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-24h (µg·h/mL)Oral Bioavailability (%)
30.122 - 0.2240.500.359 - 0.53361.3 ± 21.6[1]
3010.2 ± 2.30.256.91 ± 2.42

Data presented as mean ± SD or range where applicable.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of Ritlecitinib in Dogs

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-24h (µg·h/mL)Oral Bioavailability (%)
32.39 - 2.450.253.84 - 4.36102 - 116[1]

Data presented as a range for n=2.

Human Pharmacokinetics

Initial studies in healthy human volunteers have established the oral pharmacokinetic profile of Ritlecitinib, confirming its suitability for oral administration.

Table 3: Human Pharmacokinetic Parameters of Ritlecitinib

ParameterValueCitation
Absorption
Absolute Oral Bioavailability~64%
Extent of Absorption~89%
Time to Peak Plasma Concentration (Tmax)~1 hour
Effect of High-Fat Meal on Cmax~32% decrease
Effect of High-Fat Meal on AUC~11% increase
Distribution
Plasma Protein Binding~14%
Volume of Distribution (Vd)~74 L
Metabolism
Primary Metabolic PathwaysGlutathione S-transferase (GST) and Cytochrome P450 (CYP) enzymes
Major Contributing CYP IsoformsCYP3A4, CYP2C8, CYP1A2, CYP2C9
Elimination
Mean Terminal Half-life (t1/2)1.3 - 2.3 hours
Primary Route of ExcretionUrine (~66% of radiolabeled dose)
Fecal Excretion~20% of radiolabeled dose
Unchanged Drug in Urine~4% of the dose

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to evaluate the oral bioavailability of Ritlecitinib.

In Vitro Permeability and Efflux Assays

Caco-2 Permeability Assay:

The intestinal permeability of Ritlecitinib was assessed using the Caco-2 cell monolayer model, which is a well-established in vitro method for predicting human oral drug absorption.[2][3][4]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[2]

  • Bidirectional Permeability: To determine the apparent permeability coefficient (Papp), a solution of Ritlecitinib (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the amount of drug that transports to the basolateral (B) side over a defined period (e.g., 2 hours) is quantified by LC-MS/MS. The experiment is also performed in the reverse direction (B to A) to assess efflux.[3]

  • Data Analysis: The Papp is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

P-glycoprotein (P-gp) Substrate Assessment:

To determine if Ritlecitinib is a substrate of the P-gp efflux transporter, the Caco-2 permeability assay is conducted in the presence and absence of a known P-gp inhibitor, such as verapamil.

  • Experimental Setup: The bidirectional permeability of Ritlecitinib across the Caco-2 monolayer is measured as described above.

  • Inhibitor Co-incubation: A parallel set of experiments is performed where a P-gp inhibitor is added to both the apical and basolateral compartments.

  • Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the drug is a substrate of P-gp. Ritlecitinib has been identified as a substrate for P-gp and BCRP.

Preclinical In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in rats and dogs were conducted to determine the in vivo oral bioavailability and pharmacokinetic profile of Ritlecitinib.

  • Animal Models: Male and female rats and dogs are used for these studies. Animals are typically fasted overnight before drug administration.

  • Dosing: Ritlecitinib is administered as a single oral dose (e.g., via gavage for rats) and as a single intravenous (IV) dose to a separate group of animals to determine the absolute oral bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose) via appropriate methods for the species. Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of Ritlecitinib are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Human Accelerator Mass Spectrometry (AMS) Study

A human absorption, distribution, metabolism, and excretion (ADME) study using accelerator mass spectrometry (AMS) was conducted to provide a comprehensive understanding of Ritlecitinib's disposition in humans.

  • Study Design: An open-label, two-period, fixed-sequence crossover study design is employed.

  • Period 1 (Oral Administration): Healthy male participants receive a single oral dose of Ritlecitinib containing a microtracer amount of [14C]-Ritlecitinib. Blood, urine, and feces are collected at various time points to measure total radioactivity and unchanged Ritlecitinib concentrations.

  • Period 2 (Intravenous Administration): Following a washout period, the same participants receive a single intravenous microdose of [14C]-Ritlecitinib. Blood, urine, and feces are collected again.

  • Sample Analysis: Plasma, urine, and fecal samples are analyzed for total [14C] concentration using AMS, which provides ultra-high sensitivity. Unchanged Ritlecitinib concentrations are measured by LC-MS/MS. Metabolite profiling is also conducted on pooled plasma and excreta samples.

  • Data Analysis: The data from both periods are used to calculate key pharmacokinetic parameters, including absolute oral bioavailability, clearance, volume of distribution, and to characterize the routes and rates of metabolism and excretion.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by Ritlecitinib and the experimental workflow for assessing its oral bioavailability.

Signaling Pathways

Ritlecitinib exerts its therapeutic effect by inhibiting the JAK3-STAT and TEC family kinase signaling pathways, which are crucial for the function of various immune cells.

JAK3_TEC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation TEC_Kinase TEC Family Kinase Receptor->TEC_Kinase Activation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression (Inflammation, Cell Proliferation) pSTAT->Gene_Expression Nuclear Translocation Downstream Downstream Signaling TEC_Kinase->Downstream Phosphorylation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition Ritlecitinib->TEC_Kinase Inhibition

Caption: Ritlecitinib inhibits JAK3-STAT and TEC kinase signaling pathways.

Experimental Workflow

The assessment of Ritlecitinib's oral bioavailability follows a structured progression from in vitro assays to preclinical animal studies and finally to human clinical trials.

Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_preclinical Preclinical In Vivo Studies cluster_clinical Clinical Studies cluster_outcome Outcome Caco2 Caco-2 Permeability Assay PGP P-gp Substrate Assessment Caco2->PGP Animal_PK Pharmacokinetic Studies (Rat, Dog) PGP->Animal_PK Oral_Bioavailability Determination of Oral Bioavailability Animal_PK->Oral_Bioavailability Human_AMS Human ADME Study (Accelerator Mass Spectrometry) Oral_Bioavailability->Human_AMS Clinical_PK Clinical Pharmacokinetics & Bioavailability Human_AMS->Clinical_PK Go_NoGo Go/No-Go Decision for Further Development Clinical_PK->Go_NoGo

Caption: Workflow for oral bioavailability assessment of Ritlecitinib.

References

(2R,5S)-Ritlecitinib: A Comprehensive In Vivo Analysis of Metabolism and Excretion Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib, marketed as LITFULO®, is a novel kinase inhibitor approved for the treatment of severe alopecia areata.[1][2] As a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases, its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles.[2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for predicting drug-drug interactions, understanding inter-individual variability, and ensuring patient safety. This technical guide provides an in-depth overview of the in vivo metabolism and excretion pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.

Pharmacokinetic Profile Summary

Ritlecitinib exhibits rapid absorption and elimination. Following oral administration, peak plasma concentrations are reached within approximately one hour.[3] The drug has an absolute oral bioavailability of about 64% and a mean terminal half-life ranging from 1.3 to 2.3 hours.[3][4] Steady-state concentrations are typically achieved by day four of once-daily dosing.[3] Co-administration with a high-fat meal does not have a clinically significant impact on overall exposure, although it can reduce the maximum concentration (Cmax) by approximately 32% and slightly increase the area under the curve (AUC) by 11%.[5]

Data Presentation: Quantitative Analysis of Ritlecitinib Disposition

The following tables summarize the key quantitative data related to the metabolism and excretion of this compound in vivo.

Table 1: Key Pharmacokinetic Parameters of this compound [3][4][6]

ParameterValue
Absolute Oral Bioavailability (F)~64%
Time to Peak Plasma Concentration (Tmax)~1 hour
Mean Terminal Half-Life (t1/2)1.3 - 2.3 hours
Plasma Protein Binding~14%
Volume of Distribution (Vd)~1.3 L/kg
Blood Clearance~5.6 mL/min/kg

Table 2: Excretion of Radiolabeled this compound [1][3]

Excretion RoutePercentage of Administered Dose
Urine~66%
Feces~20%
Unchanged Drug in Urine~4%

Table 3: Contribution of Metabolic Pathways to Ritlecitinib Clearance [6]

Metabolic PathwayFractional Clearance
Oxidative Metabolism (CYP-mediated)0.47
Glutathione (GSH) Conjugation0.24

Table 4: In Vitro Contribution of Cytochrome P450 Isoforms to Oxidative Metabolism [6]

CYP IsoformFractional Contribution
CYP3A0.29
CYP2C80.09
CYP1A20.07
CYP2C90.02

Metabolism of this compound

The metabolism of ritlecitinib is extensive and occurs through multiple pathways, with no single route accounting for more than 25% of its total metabolism.[1][4] The primary metabolic transformations are mediated by Cytochrome P450 (CYP) enzymes and Glutathione S-transferases (GSTs).[1][3]

Oxidative Metabolism

Oxidative metabolism is a significant clearance pathway for ritlecitinib, accounting for a fractional clearance of 0.47.[6] In vitro studies have identified several CYP isoforms responsible for this oxidation, with CYP3A being the major contributor, followed by CYP2C8, CYP1A2, and CYP2C9.[6]

Glutathione Conjugation

Conjugation with glutathione (GSH) is another major metabolic route, with a fractional clearance of 0.24.[6] This reaction is catalyzed by a wide range of cytosolic and microsomal GSTs, including GST A1/3, M1/3/5, P1, S1, T2, Z1, and microsomal GST 1/2/3.[3] The acrylamide moiety in the ritlecitinib structure is susceptible to nucleophilic attack by the thiol group of glutathione. The major circulating metabolite, M2, is a pharmacologically inactive cysteine conjugate.[6]

Below is a diagram illustrating the primary metabolic pathways of this compound.

cluster_cyp Oxidative Metabolism cluster_gst Glutathione Conjugation Ritlecitinib This compound CYP_Metabolites Oxidized Metabolites Ritlecitinib->CYP_Metabolites Oxidation GSH_Metabolites Glutathione Conjugates (e.g., M2 - Cysteine Conjugate) Ritlecitinib->GSH_Metabolites Conjugation CYP_Enzymes CYP3A, CYP2C8, CYP1A2, CYP2C9 GST_Enzymes Cytosolic & Microsomal GSTs Ritlecitinib_Admin Administered this compound Metabolism Metabolism (Oxidation & Conjugation) Ritlecitinib_Admin->Metabolism Unchanged_Ritlecitinib Unchanged Ritlecitinib Ritlecitinib_Admin->Unchanged_Ritlecitinib ~4% Metabolites Metabolites Metabolism->Metabolites Urine Urine (~66% of total dose) Metabolites->Urine Feces Feces (~20% of total dose) Metabolites->Feces Unchanged_Ritlecitinib->Urine start Start radiolabel Synthesize ¹⁴C-Ritlecitinib start->radiolabel dosing Administer single oral dose to healthy volunteers radiolabel->dosing collection Collect blood, urine, and feces over time dosing->collection quantify_radioactivity Quantify total radioactivity (LSC or AMS) collection->quantify_radioactivity metabolite_profiling Metabolite profiling (LC-MS/MS, Radio-HPLC) collection->metabolite_profiling mass_balance Determine mass balance and excretion routes quantify_radioactivity->mass_balance end End mass_balance->end metabolite_id Metabolite structure elucidation (HRMS) metabolite_profiling->metabolite_id metabolite_id->end Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Activation Ritlecitinib This compound Ritlecitinib->JAK3 Inhibition TCR T-Cell Receptor (TCR) TEC_Kinase TEC Family Kinase (e.g., ITK) TCR->TEC_Kinase Activation Downstream Downstream Signaling (e.g., PLCγ activation) TEC_Kinase->Downstream Activation T-Cell Activation & Proliferation Downstream->Activation Ritlecitinib This compound Ritlecitinib->TEC_Kinase Inhibition

References

Ritlecitinib: A Foundational Guide to its Mechanism and Clinical Application in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib (brand name LITFULO®) is an orally administered kinase inhibitor that represents a significant advancement in the targeted treatment of autoimmune diseases.[1][2] Developed by Pfizer, it is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for adolescents (12 years and older) with severe alopecia areata.[3][4] Its therapeutic potential is also being actively investigated across a spectrum of other autoimmune conditions, including vitiligo, rheumatoid arthritis, Crohn's disease, and ulcerative colitis.[5][6] This technical guide provides an in-depth overview of the foundational research on ritlecitinib, focusing on its unique mechanism of action, comprehensive clinical trial data, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases

Ritlecitinib's novelty lies in its dual and irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][7] This targeted approach distinguishes it from other Janus kinase (JAK) inhibitors.[8]

The JAK-STAT signaling pathway is a critical mediator of immune responses. Dysregulation of this pathway is a key factor in the pathogenesis of many autoimmune diseases.[1][5] Cytokines, which are signaling proteins, bind to their receptors on the surface of immune cells, activating associated JAK enzymes. This activation triggers the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune cell function.[5]

Ritlecitinib specifically and irreversibly binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, a feature not present in other JAK isoforms, which contributes to its high selectivity.[9] By inhibiting JAK3, ritlecitinib effectively blocks the signaling of several key cytokines implicated in autoimmune-mediated hair loss in alopecia areata, such as interleukin-15 (IL-15).[1][10]

Simultaneously, ritlecitinib inhibits the TEC family of kinases, including Bruton's tyrosine kinase (BTK).[11] TEC kinases are crucial for the signaling of immune receptors on various immune cells.[7] This dual inhibition of JAK3 and TEC kinases is thought to block both cytokine signaling and the cytolytic activity of T cells, which are central to the autoimmune attack on hair follicles in alopecia areata and melanocytes in vitiligo.[4][10]

Signaling Pathway of Ritlecitinib's Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 TEC_Kinase TEC Kinase Cytokine_Receptor->TEC_Kinase STAT STAT JAK3->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Ritlecitinib->TEC_Kinase

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Pharmacokinetics and Pharmacodynamics

Ritlecitinib is administered orally and reaches peak plasma concentrations within approximately one hour.[7] Its absolute oral bioavailability is about 64%.[7][12] The drug's metabolism is mediated by multiple pathways, including Glutathione S-transferase (GST) and cytochrome P450 (CYP) enzymes, with no single route contributing more than 25% of the total metabolism.[7][10] The mean terminal half-life of ritlecitinib ranges from 1.3 to 2.3 hours.[7][10]

Pharmacodynamic studies have shown that ritlecitinib treatment leads to a dose-dependent decrease in absolute lymphocyte counts, including T lymphocytes (CD3, CD4, and CD8) and natural killer (NK) cells (CD16/56).[7][10] However, no change has been observed in B lymphocyte (CD19) levels.[7]

Pharmacokinetic Parameter Value Reference
Time to Peak Plasma Concentration (Tmax) ~1 hour[7]
Absolute Oral Bioavailability ~64%[7][12]
Plasma Protein Binding ~14%[7]
Mean Terminal Half-life 1.3 - 2.3 hours[7][10]
Metabolism GST and CYP enzymes[7][10]
Excretion ~66% in urine, ~20% in feces[7][10]

Clinical Trials: Efficacy and Safety Data

Ritlecitinib has been evaluated in numerous clinical trials for various autoimmune diseases.

Alopecia Areata

The pivotal ALLEGRO Phase 2b/3 trial (NCT03732807) demonstrated the efficacy and safety of ritlecitinib in patients aged 12 and older with severe alopecia areata (≥50% scalp hair loss).[4][13]

ALLEGRO Phase 2b/3 Trial (24 Weeks) Ritlecitinib 30mg Ritlecitinib 50mg Placebo Reference
Participants Achieving SALT ≤20 14%23%2%[13]
Participants with 200mg Loading Dose Achieving SALT ≤20 22%31%N/A[13]

Long-term data from the ALLEGRO-LT open-label extension study showed sustained and improved efficacy at 24 months.[14]

ALLEGRO-LT (24 Months) Ritlecitinib 50mg (with 200mg loading dose) Reference
Participants Achieving SALT ≤20 73.5%[14]
Participants Achieving SALT ≤10 66.4%[14]

Common adverse events reported in alopecia areata trials include headache, diarrhea, acne, and nasopharyngitis.[3][15]

Vitiligo

A Phase 2b trial (NCT03715829) evaluated ritlecitinib in adults with active nonsegmental vitiligo. The study demonstrated that oral ritlecitinib was effective and well-tolerated over 48 weeks.[16][17] A Phase 3 trial (Tranquillo, NCT05583526) is currently ongoing to further assess its efficacy and safety in this population.[18][19]

Phase 2b Vitiligo Substudy (24 Weeks) Ritlecitinib (all doses) Placebo Reference
Downregulation of Immune Biomarkers (e.g., CD3+/CD8+ T-cells) SignificantNo significant change[17]
Upregulation of Melanocyte Markers (e.g., Tyrosinase, Melan-A) SignificantNo significant change[17]
Rheumatoid Arthritis

A Phase 2 study demonstrated that ritlecitinib (200 mg once daily) resulted in significant improvements in disease activity in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate.[20][21]

Phase 2 Rheumatoid Arthritis Trial (8 Weeks) Ritlecitinib 200mg Placebo Reference
Mean Change from Baseline in SDAI Score -26.1-16.8[20][21]
Patients Achieving Low Disease Activity (SDAI) 23.8%7.1%[20]

Development for rheumatoid arthritis has since been discontinued.[2]

Ulcerative Colitis

The Phase 2b VIBRATO study (NCT02958865) showed that induction therapy with ritlecitinib was more effective than placebo for treating moderate-to-severe active ulcerative colitis.[22][23]

VIBRATO Phase 2b Trial (8 Weeks) Ritlecitinib 200mg Placebo Reference
Placebo-Adjusted Mean Total Mayo Score -4.6N/A[22][23]
Placebo-Adjusted Modified Clinical Remission Rate 36.0%N/A[23]

Experimental Protocols

ALLEGRO Phase 2b/3 Trial (Alopecia Areata) - Representative Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[4]

  • Participants: Patients aged 12 years and older with a diagnosis of alopecia areata with ≥50% scalp hair loss.[13][24]

  • Intervention: Participants were randomized to receive once-daily oral ritlecitinib (at various doses, including 30mg and 50mg, with some receiving a 200mg loading dose for 4 weeks) or placebo for 24 weeks.[13]

  • Primary Endpoint: The proportion of patients with a Severity of Alopecia Tool (SALT) score of 20 or less (indicating ≤20% scalp hair loss) at Week 24.[13]

  • Assessments: Included SALT score assessments, physical examinations, and monitoring for adverse events.[24]

Typical Clinical Trial Workflow

cluster_groups Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Eligible Screen_Failure Screen_Failure Screening->Screen_Failure Group_A Treatment Group A Randomization->Group_A Ritlecitinib Group_B Treatment Group B Randomization->Group_B Placebo Treatment_Period Treatment Period (e.g., 24 Weeks) Follow_Up Follow-Up Period Treatment_Period->Follow_Up End_of_Study End_of_Study Follow_Up->End_of_Study Patient_Recruitment Patient_Recruitment Patient_Recruitment->Screening Group_A->Treatment_Period Group_B->Treatment_Period

Caption: A generalized workflow for a randomized controlled trial.

Conclusion

Ritlecitinib's unique dual inhibitory mechanism targeting JAK3 and TEC family kinases offers a promising and targeted therapeutic approach for a range of autoimmune diseases. Foundational research, particularly in alopecia areata, has demonstrated significant efficacy and a manageable safety profile, leading to its recent FDA approval. Ongoing and completed clinical trials in vitiligo, rheumatoid arthritis, and ulcerative colitis continue to expand our understanding of its potential applications. Further long-term studies will be crucial to fully elucidate its safety and effectiveness across diverse patient populations and to identify predictive biomarkers for treatment response. Ritlecitinib represents a significant step forward in the development of precision medicine for autoimmune disorders.[1]

References

Methodological & Application

Application Notes and Protocols for (2R,5S)-Ritlecitinib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-Ritlecitinib is a potent and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases.[1][2][3] Its mechanism of action involves blocking the adenosine triphosphate (ATP) binding site, which in turn inhibits cytokine-induced STAT phosphorylation and signaling of immune receptors dependent on TEC kinase family members.[1][2][4] This targeted inhibition makes Ritlecitinib a valuable tool for in vitro studies of immune-inflammatory pathways. Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of Ritlecitinib is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₁₅H₁₉N₅O[3][5][6]
Molecular Weight 285.34 g/mol (free base)[3][5][6]
Molecular Weight 457.5 g/mol (tosylate salt)[7]
Appearance Solid powderN/A
Solubility in DMSO ≥60 mg/mL[6]
57 mg/mL (199.76 mM)[8][9]
125 mg/mL (438.07 mM) with ultrasonication[10]
130 mg/mL (455.6 mM) with sonication[11]
Solubility in Ethanol 46 mg/mL (161.21 mM)[9]
Water Solubility 0.457 mg/mL[2]

Signaling Pathway of Ritlecitinib

Ritlecitinib primarily targets the JAK3 and TEC family kinases, crucial components of inflammatory signaling pathways.

Ritlecitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., γc family) JAK3 JAK3 Cytokine_Receptor->JAK3 Activates TEC_Kinase TEC Family Kinase STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT Gene_Expression Gene Expression (Inflammation, Cell Proliferation) pSTAT->Gene_Expression Translocates & Activates Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase Inhibits Ritlecitinib->JAK3 Irreversibly Inhibits

Ritlecitinib inhibits JAK3 and TEC family kinases.

Experimental Protocols

Materials
  • This compound powder (free base or tosylate salt)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium appropriate for the cell line

  • Sterile, serological pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Ritlecitinib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution using Ritlecitinib free base (MW: 285.34 g/mol ). Adjust calculations accordingly if using the tosylate salt (MW: 457.55 g/mol ).

  • Calculate the required mass of Ritlecitinib:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 285.34 g/mol = 0.0028534 g = 2.85 mg

  • Weighing the Ritlecitinib powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.85 mg of Ritlecitinib powder into the tube.

  • Dissolving the Ritlecitinib:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the Ritlecitinib powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication may be used to facilitate dissolution if necessary.[10][11]

  • Storage of the Stock Solution:

    • Aliquot the 10 mM Ritlecitinib stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][12]

    • Crucially, avoid repeated freeze-thaw cycles. [6]

Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start calculate Calculate Mass of Ritlecitinib start->calculate weigh Weigh Ritlecitinib Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes: (2R,5S)-Ritlecitinib in Vitiligo Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitiligo is a chronic autoimmune disorder characterized by the destruction of melanocytes, leading to depigmented patches of skin.[1] The pathogenesis involves an abnormal immune response, particularly from cytotoxic CD8+ T cells that target and eliminate melanocytes.[1] A key signaling pathway implicated in this process is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is activated by cytokines like interferon-gamma (IFN-γ).[1][2] (2R,5S)-Ritlecitinib is a first-in-class oral, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4] Its targeted mechanism of action makes it a valuable tool for studying vitiligo pathogenesis and a promising therapeutic agent. These application notes provide detailed protocols and data for researchers utilizing Ritlecitinib in vitiligo research models.

Mechanism of Action in Vitiligo

In vitiligo, IFN-γ produced by autoreactive T cells activates the JAK/STAT pathway in skin cells, leading to the production of chemokines such as CXCL9 and CXCL10.[1][2] These chemokines recruit more pathogenic CD8+ T cells to the skin, creating a positive feedback loop that perpetuates melanocyte destruction.[1][5]

Ritlecitinib exerts its effect through a dual inhibition mechanism:

  • JAK3 Inhibition: Ritlecitinib selectively and irreversibly inhibits JAK3, which is crucial for signaling downstream of common gamma-chain cytokines (e.g., IL-2, IL-15) involved in the proliferation and activation of lymphocytes, including the CD8+ T cells that drive vitiligo.[3][4][6]

  • TEC Kinase Family Inhibition: By inhibiting TEC family kinases, Ritlecitinib interferes with T-cell receptor signaling, further dampening the activation of cytotoxic T cells.[3][6]

This dual activity blocks the autoimmune cascade at critical points, reducing T-cell-mediated inflammation, halting the progression of active lesions, and creating an environment conducive to melanocyte survival and repigmentation.[7][8]

Ritlecitinib_Mechanism_of_Action Ritlecitinib's Dual Inhibition Mechanism in Vitiligo Pathogenesis cluster_autoimmunity Autoimmune Cascade cluster_skin Skin Microenvironment cluster_feedback Recruitment Loop cluster_intervention Therapeutic Intervention CD8+ T-Cell CD8+ T-Cell IFN-g IFN-g CD8+ T-Cell->IFN-g produces JAK/STAT Pathway JAK/STAT Pathway IFN-g->JAK/STAT Pathway activates Keratinocyte Keratinocyte CXCL10 CXCL10 JAK/STAT Pathway->CXCL10 induces Recruited T-Cells More CD8+ T-Cells CXCL10->Recruited T-Cells recruits (via CXCR3) Melanocyte Melanocyte Melanocyte Destruction Melanocyte Destruction Recruited T-Cells->IFN-g amplifies Recruited T-Cells->Melanocyte Destruction attack Ritlecitinib Ritlecitinib Ritlecitinib->CD8+ T-Cell Inhibits TEC Kinases Ritlecitinib->JAK/STAT Pathway Inhibits JAK3

Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Quantitative Data Summary

Data from a randomized, double-blind, placebo-controlled Phase 2b trial (NCT03715829) in patients with active, non-segmental vitiligo provide key insights into the efficacy of Ritlecitinib.[9]

Table 1: Efficacy of Ritlecitinib Monotherapy at Week 24 (Data sourced from a Phase 2b clinical trial)[9][10]

Treatment Group (Once Daily)Placebo-Adjusted Mean % Change from Baseline in F-VASI*P-Value vs. Placebo
Ritlecitinib 50 mg (with loading dose)-23.3%< 0.001
Ritlecitinib 50 mg (without loading dose)-20.6%< 0.001
Ritlecitinib 30 mg-16.7%0.01
Placebo(Baseline reference)N/A

*F-VASI: Facial-Vitiligo Area Scoring Index. A negative value indicates repigmentation.

Table 2: Enhanced Efficacy with Combination Phototherapy at 24 Weeks (Data from an extension phase of the Phase 2b trial)[11]

Treatment GroupMean % Change in F-VASIMean % Change in T-VASI**P-Value (Combination vs. Monotherapy)
Ritlecitinib Monotherapy-55.1%-24.5%N/A
Ritlecitinib + nbUVB*-69.6%-46.8%F-VASI: 0.009T-VASI: < 0.001

*nbUVB: Narrow-band ultraviolet B phototherapy, administered twice weekly.[11] **T-VASI: Total-Vitiligo Area Scoring Index.

Table 3: Summary of Biomarker Modulation by Ritlecitinib in Vitiligo Lesions (Data from a substudy of the Phase 2b trial)[8][12]

Biomarker CategorySpecific MarkersEffect of Ritlecitinib (50 mg group)Method of Detection
Immune Cell Infiltrates CD3+, CD8+ T-cellsSignificant ReductionImmunohistochemistry (IHC)
T-Cell Activation / Cytotoxic Markers IL-2, IL-15, FASLG, KLRDDose-dependent DownregulationRNA Sequencing, qPCR
Th1 / Th2 Markers & Chemokines IFNG, CXCL11, IL-9, IL-22Dose-dependent DownregulationqPCR, Proteomic Analysis
Melanocyte Markers Tyrosinase, Melan-ASignificant IncreaseqPCR, IHC

Experimental Protocols

The following protocols are designed for preclinical and translational research settings, adapted from methodologies used in clinical trials.[1][12]

Protocol 1: In Vivo Efficacy Assessment in a Vitiligo Research Model

This protocol outlines the use of Ritlecitinib in a mouse model of vitiligo to assess its efficacy in preventing and reversing depigmentation.

In_Vivo_Workflow Workflow for In Vivo Efficacy Assessment A 1. Model Induction Induce vitiligo in mice (e.g., adoptive transfer of melanocyte-specific T-cells). B 2. Baseline Assessment Quantify depigmentation area using digital imaging and software. A->B C 3. Group Randomization - Vehicle Control - Ritlecitinib (e.g., 10, 30 mg/kg) B->C D 4. Daily Administration Administer compound orally (e.g., via gavage) for 4-8 weeks. C->D E 5. Weekly Monitoring Photograph mice to track changes in depigmentation. D->E F 6. Final Efficacy Endpoint - Final imaging to calculate % repigmentation. - Collect skin and blood samples. E->F G 7. Data Analysis Compare repigmentation and biomarker levels between groups. F->G

Workflow for an in vivo vitiligo study.

Methodology:

  • Animal Model: Utilize an established vitiligo mouse model (e.g., C57BL/6 mice receiving adoptive transfer of CD8+ T cells from h3-TCR-transgenic mice).

  • Dosing and Administration:

    • Prepare Ritlecitinib in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer once daily via oral gavage at desired concentrations (e.g., 10 mg/kg, 30 mg/kg).

    • Include a vehicle-only control group.

    • Treatment duration is typically 4-8 weeks.

  • Efficacy Evaluation:

    • Imaging: Capture high-resolution images of the depigmented areas at baseline and at weekly intervals. Use software (e.g., ImageJ) to quantify the percentage of hair/skin repigmentation relative to baseline.

Protocol 2: Biomarker Analysis from Skin Biopsies

This protocol details methods for analyzing molecular and cellular changes in skin tissue following Ritlecitinib treatment.

Biomarker_Workflow Workflow for Skin Biopsy Biomarker Analysis cluster_prep Sample Preparation cluster_ihc Immunohistochemistry (IHC) cluster_qpcr Quantitative PCR (qPCR) A 1. Skin Biopsy Collection (from Protocol 1) B 2. Sample Division - Fix in formalin for IHC - Snap-freeze in liquid N2 for RNA A->B C 3a. Sectioning & Staining Stain for CD8 (T-cells) and Melan-A (melanocytes). B->C E 3b. RNA Extraction & cDNA Synthesis B->E D 4a. Microscopy & Quantification Image slides and count positive cells per unit area. C->D G 5. Final Data Integration Correlate biomarker changes with repigmentation data. D->G F 4b. qPCR Analysis Measure expression of IFNG, CXCL10, TYR (Tyrosinase), etc. E->F F->G

Workflow for analyzing biomarkers in skin tissue.

Methodology:

  • Immunohistochemistry (IHC):

    • Process formalin-fixed, paraffin-embedded skin sections.

    • Perform antigen retrieval as required.

    • Incubate sections with primary antibodies against markers of interest (e.g., anti-CD8 for cytotoxic T cells, anti-Melan-A for melanocytes).

    • Use a suitable secondary antibody and detection system (e.g., HRP-DAB).

    • Quantify the number of positive cells per high-power field or as a percentage of total cells.

  • Quantitative Real-Time PCR (qPCR):

    • Extract total RNA from frozen skin tissue using a standard kit (e.g., RNeasy).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., IFNG, CXCL10, TYR - Tyrosinase) and a housekeeping gene (e.g., RPLP0, 18S rRNA) for normalization.[1]

    • Calculate relative gene expression using the ΔΔCt method.

  • Serum Protein Quantification:

    • Analyze serum samples using multiplex immunoassays (e.g., OLINK Proteomics) to measure levels of key cytokines and chemokines like CXCL9, CXCL11, and IL-15.[1][7]

Protocol 3: Combination Therapy with Phototherapy

Clinical data show that combining Ritlecitinib with narrow-band UVB (nbUVB) enhances repigmentation.[11] This protocol can be adapted for preclinical models.

Methodology:

  • Ritlecitinib Administration: Follow the daily oral dosing regimen as described in Protocol 1.

  • nbUVB Phototherapy:

    • Beginning concurrently with drug administration, expose mice to a controlled dose of nbUVB radiation (311-312 nm).

    • Administer phototherapy 2-3 times per week. The initial dose should be a fraction of the minimal erythema dose (MED), with gradual increases in subsequent sessions to avoid burns.

  • Evaluation: Compare the rate and extent of repigmentation in the combination therapy group to groups receiving Ritlecitinib monotherapy, nbUVB monotherapy, and vehicle control. Assess biomarkers as described in Protocol 2 to understand the synergistic mechanisms.

References

Unveiling the Mechanism of Lymphocyte Signaling with (2R,5S)-Ritlecitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,5S)-Ritlecitinib, commercially known as LITFULO™, is a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This small molecule has gained significant attention for its therapeutic potential in autoimmune diseases, particularly those mediated by lymphocytes. Its approval for the treatment of severe alopecia areata underscores its potent immunomodulatory effects.[1] Ritlecitinib's unique mechanism of action, targeting both JAK3 and TEC kinases, provides a valuable tool for dissecting the intricate signaling pathways that govern lymphocyte activation, differentiation, and function.[1] This document provides detailed application notes and experimental protocols for utilizing Ritlecitinib to study JAK/STAT signaling in lymphocytes.

The JAK/STAT signaling cascade is a critical pathway for a wide array of cytokines and growth factors that regulate immune responses. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory disorders. Ritlecitinib's high selectivity for JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for cytokine signaling via common gamma chain (γc) receptors (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), makes it an ideal probe for studying the role of this specific JAK isoform in lymphocyte biology.[3][4] Furthermore, its inhibitory activity against TEC family kinases, which are involved in T-cell receptor (TCR) and B-cell receptor (BCR) signaling, allows for the investigation of crosstalk between cytokine and antigen receptor pathways.[3][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Ritlecitinib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Ritlecitinib against various kinases, highlighting its selectivity for JAK3 and the TEC family.

Kinase FamilyTarget KinaseIC50 (nM)Reference
JAK Family JAK333.1[3]
JAK1>10,000[3]
JAK2>10,000[3]
TYK2>10,000[3]
TEC Family RLK (TXK)155[3]
ITK395[3]
TEC403[3]
BTK404[3]
BMX666[3]
Table 2: Cellular Activity of Ritlecitinib

This table presents data on the functional effects of Ritlecitinib in cellular assays, demonstrating its ability to inhibit downstream signaling events in lymphocytes.

Cell TypeStimulationMeasured EffectRitlecitinib ConcentrationInhibition/EffectReference
Healthy Adult PBMCsIL-15pSTAT5 levels50 mg (single dose)Dose-dependent reduction[5]
Healthy Adult PBMCs-BTK-dependent signaling50 mg (single dose)Dose-dependent reduction[5]
NSV Patient Skin Lesions-CD3+/CD8+ T-cell infiltrates50 mg/daySignificant reduction[6]
NSV Patient Skin Lesions-Melanocyte markers (Tyrosinase, Melan-A)50 mg/daySignificant increase[6]

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT STAT (e.g., STAT5) JAK3->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Ritlecitinib This compound Ritlecitinib->JAK3 Inhibition Gene_Transcription Gene Transcription (e.g., Proliferation, Differentiation) DNA->Gene_Transcription Modulation Western_Blot_Workflow start Start: Isolate Lymphocytes treatment Treat with Ritlecitinib (Dose-response/Time-course) start->treatment stimulation Stimulate with Cytokine (e.g., IL-2) treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Incubate with Primary Antibodies (anti-pSTAT, anti-STAT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis end End: Quantify pSTAT/STAT Ratio analysis->end

References

Application Notes and Protocols for (2R,5S)-Ritlecitinib in Preclinical Ulcerative Colitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-Ritlecitinib (PF-06651600) is a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] While clinical trials have demonstrated its potential in treating moderate-to-severe ulcerative colitis in humans, publicly available data on its administration in preclinical animal models of ulcerative colitis are limited.[3][4] These application notes provide a summary of the mechanism of action of Ritlecitinib and offer detailed, representative protocols for its evaluation in a chemically induced animal model of colitis. The provided methodologies are based on established standards for assessing therapeutic efficacy of immunomodulatory agents in inflammatory bowel disease (IBD) research.

Introduction

Ulcerative colitis is a chronic inflammatory disease of the colon, characterized by a dysregulated immune response. The Janus kinase (JAK) signaling pathway, particularly through JAK3, plays a pivotal role in the signaling of several cytokines crucial for the proliferation, differentiation, and activation of lymphocytes implicated in the pathogenesis of ulcerative colitis.[2][5] Ritlecitinib's unique dual-inhibition mechanism, targeting both JAK3 and the TEC family of kinases, suggests a broad impact on inflammatory signaling.[6] By irreversibly binding to a specific cysteine residue (Cys-909) in JAK3, Ritlecitinib achieves high selectivity.[5] Its additional action on TEC family kinases may further modulate immune cell functions, including those of T cells and NK cells.[2][6] The evaluation of Ritlecitinib in relevant animal models is a critical step in elucidating its therapeutic potential and understanding its in-vivo mechanisms.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinase Pathways

Ritlecitinib exerts its immunomodulatory effects by targeting two key signaling pathways:

  • JAK3 Inhibition: Ritlecitinib selectively and irreversibly inhibits JAK3, which is predominantly expressed in hematopoietic cells.[5] JAK3 is crucial for signaling downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are integral to the development, proliferation, and survival of T-cells, B-cells, and Natural Killer (NK) cells, all of which are implicated in the pathogenesis of ulcerative colitis. By blocking JAK3, Ritlecitinib effectively dampens the inflammatory cascade driven by these cytokines.

  • TEC Kinase Family Inhibition: Ritlecitinib also inhibits members of the TEC family of non-receptor tyrosine kinases, including ITK, BTK, and TEC.[1][6] These kinases are critical components of T-cell and B-cell receptor signaling. Inhibition of TEC kinases can suppress T-cell activation and cytokine production, as well as B-cell development and antibody production, further contributing to its anti-inflammatory profile.[6]

The dual inhibition of JAK3 and TEC family kinases by Ritlecitinib provides a multi-pronged approach to modulating the immune response in ulcerative colitis.

Ritlecitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor γc Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates TCR_BCR T-Cell / B-Cell Receptor TEC_Kinase TEC Family Kinases TCR_BCR->TEC_Kinase Activates STAT STAT JAK3->STAT Phosphorylates Downstream_Signaling Downstream Signaling (e.g., PLCγ, SLP-76) TEC_Kinase->Downstream_Signaling Activates pSTAT pSTAT STAT->pSTAT Transcription Gene Transcription pSTAT->Transcription Translocates & Activates Inflammation Inflammation (Cell Proliferation, Activation, Cytokine Release) Downstream_Signaling->Inflammation Transcription->Inflammation Cytokine Cytokines (IL-2, IL-7, IL-15, etc.) Cytokine->Cytokine_Receptor Binds Antigen Antigen Antigen->TCR_BCR Binds Ritlecitinib This compound Ritlecitinib->JAK3 Inhibits (Irreversible) Ritlecitinib->TEC_Kinase Inhibits

Figure 1: Ritlecitinib's dual mechanism of action.

Representative Experimental Protocols

DSS-Induced Colitis Model

This model is widely used to induce acute colitis that mimics aspects of human ulcerative colitis.

Materials:

  • 8-12 week old C57BL/6 or BALB/c mice

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Healthy Control (no DSS, vehicle administration)

    • Group 2: DSS Control (DSS administration, vehicle administration)

    • Group 3: DSS + Ritlecitinib (e.g., low dose)

    • Group 4: DSS + Ritlecitinib (e.g., high dose)

    • Group 5: DSS + Positive Control (e.g., sulfasalazine)

  • Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Drug Administration:

    • Prepare Ritlecitinib in the chosen vehicle.

    • Administer Ritlecitinib or vehicle daily via oral gavage, starting on the same day as DSS administration or as a therapeutic intervention after a few days of DSS.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • At the end of the study (e.g., day 8-10), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis and cytokine measurement.

Assessment of Disease Activity

Disease Activity Index (DAI):

The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, as detailed in the table below.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNegative
1 1-5
2 5-10Loose stoolsPositive
3 10-15
4 >15DiarrheaGross bleeding

Histological Analysis:

  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed in paraffin and cut 5 µm sections.

  • Stain with Hematoxylin and Eosin (H&E).

  • Score the sections based on the severity of inflammation, depth of injury, and crypt damage.

Expected Quantitative Data and Presentation

While specific data for Ritlecitinib is not available, the following tables represent the expected format for presenting quantitative results from a preclinical colitis study.

Table 1: Effect of Ritlecitinib on Disease Activity Index (DAI)

Treatment GroupDay 2Day 4Day 6Day 8
Healthy Control0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
DSS + VehicleDataDataDataData
DSS + Ritlecitinib (Low Dose)DataDataDataData
DSS + Ritlecitinib (High Dose)DataDataDataData
DSS + Positive ControlDataDataDataData

Table 2: Macroscopic and Histological Assessment of Colitis

Treatment GroupColon Length (cm)Histological Score
Healthy ControlDataData
DSS + VehicleDataData
DSS + Ritlecitinib (Low Dose)DataData
DSS + Ritlecitinib (High Dose)DataData
DSS + Positive ControlDataData

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent in a DSS-induced colitis model.

Experimental_Workflow cluster_analysis Analysis Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Random Group Allocation (n=8-10/group) Acclimatization->Grouping Induction 3. Colitis Induction (DSS in drinking water, Days 0-7) Grouping->Induction Treatment 4. Daily Treatment Administration (Oral Gavage, Days 0-7) Grouping->Treatment Monitoring 5. Daily Monitoring (Body Weight, DAI) Induction->Monitoring Treatment->Monitoring Termination 6. Study Termination & Euthanasia (Day 8) Monitoring->Termination Analysis 7. Endpoint Analysis Termination->Analysis Colon_Length Colon Length Measurement Histology Histological Scoring Cytokines Tissue Cytokine Analysis

References

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Ritlecitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ritlecitinib, a novel Janus kinase 3 (JAK3) and tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinase inhibitor. The described method is precise, accurate, and specific for the determination of ritlecitinib in the presence of its degradation products. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of ritlecitinib for quality control, stability studies, and pharmacokinetic assessments.

Introduction

Ritlecitinib is a kinase inhibitor that works by irreversibly blocking the adenosine triphosphate (ATP) binding site of JAK3 and the TEC kinase family.[1][2] This mechanism of action inhibits cytokine-induced STAT phosphorylation, which is implicated in autoimmune diseases such as alopecia areata.[1][3][4] Given its therapeutic potential, reliable analytical methods for the quantification and stability assessment of ritlecitinib are crucial for drug development and quality control.

This document provides a detailed protocol for a stability-indicating HPLC method, essential for distinguishing the active pharmaceutical ingredient (API) from any potential degradants that may form under various stress conditions.

Physicochemical Properties of Ritlecitinib

A summary of the key physicochemical properties of ritlecitinib is provided in the table below. This information is critical for the development of appropriate analytical methodologies.

PropertyValueReference
Molecular FormulaC₁₅H₁₉N₅O[5]
Molecular Weight285.34 g/mol [6]
Water Solubility0.457 mg/mL[4]
logP1.8[4]
pKa (Strongest Basic)6.6[4]

Signaling Pathway of Ritlecitinib

Ritlecitinib exerts its therapeutic effect by modulating the JAK-STAT signaling pathway. The diagram below illustrates the mechanism of action.

G cluster_cell Immune Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits

Caption: Ritlecitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of ritlecitinib using the described HPLC method.

G cluster_workflow HPLC Analysis Workflow SamplePrep Sample Preparation (e.g., Dissolution, Dilution) HPLC HPLC System SamplePrep->HPLC Column C18 Column HPLC->Column Detector DAD/UV or MS Detector Column->Detector MobilePhase Mobile Phase Delivery MobilePhase->HPLC Data Data Acquisition & Processing Detector->Data Report Result Reporting Data->Report

Caption: General workflow for the HPLC analysis of ritlecitinib.

HPLC Method Parameters

This section provides the detailed chromatographic conditions for the analysis of ritlecitinib.

ParameterCondition
Chromatographic System UHPLC or HPLC
Column C18 (e.g., Xselect HSS T3, 2.5 µm, 2.1x150 mm)[7][8]
Mobile Phase 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (70:30, v/v)[7][8]
Flow Rate 0.4 mL/min[7]
Column Temperature 30 °C[7]
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS)
Detection Wavelength Not specified, UV detection is suitable
Injection Volume Not specified, typically 5-20 µL
Run Time 13 minutes[9]
Retention Time of Ritlecitinib Approximately 3.77 minutes[9]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of ritlecitinib reference standard and dissolve it in a volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 2 to 100 µg/mL).[9]

Sample Preparation

The sample preparation will vary depending on the matrix. For bulk drug analysis, dissolve the sample in a suitable solvent and dilute to the appropriate concentration with the mobile phase. For analysis in biological matrices like plasma, a protein precipitation step is required.[7][8]

Example for Plasma Samples:

  • To a 100 µL aliquot of plasma, add an internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to ensure complete precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject it into the HPLC system.

Method Validation Parameters

The described method has been validated according to ICH guidelines, demonstrating high specificity, sensitivity, precision, and accuracy.[9][10]

Validation ParameterResult
Linearity Range 2 - 100 µg/mL[9]
Correlation Coefficient (r) 0.999[9]
Limit of Detection (LOD) 0.04 µg/mL[9][10]
Limit of Quantitation (LOQ) 0.14 µg/mL[9][10]
Precision (%RSD) ≤ 0.15%[9][10]
Accuracy (% Recovery) 99.9 – 100.3%[9][10]
Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Ritlecitinib was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][10] The method was able to separate the intact drug from its degradation products, with four novel degradation products being identified under basic and oxidative stress.[9][10]

Stress Conditions:

  • Acidic: Hydrochloric acid

  • Basic: Sodium hydroxide

  • Oxidative: Hydrogen peroxide

  • Thermal: Heat exposure

  • Photolytic: UV light exposure

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of ritlecitinib. Its stability-indicating nature makes it particularly suitable for quality control and stability testing in the pharmaceutical industry. The provided protocols and parameters can be adapted for various applications, including pharmacokinetic studies and routine quality assurance.

References

Application Notes and Protocols for Long-Term Administration of (2R,5S)-Ritlecitinib in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term administration of (2R,5S)-Ritlecitinib, a dual Janus kinase 3 (JAK3) and TEC family kinase inhibitor, in established preclinical models of chronic inflammatory diseases. The protocols are designed to assess the long-term efficacy and safety of Ritlecitinib, providing a framework for preclinical studies supporting its development for various autoimmune conditions.

Mechanism of Action

Ritlecitinib is a kinase inhibitor that irreversibly inhibits JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family by blocking the adenosine triphosphate (ATP) binding site.[1] In cellular settings, Ritlecitinib inhibits cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors and signaling of immune receptors dependent on TEC kinase family members.[1] This dual inhibition modulates downstream signaling pathways involved in the pathogenesis of autoimmune diseases.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by Ritlecitinib.

Ritlecitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc chain) JAK3 JAK3 Cytokine_Receptor->JAK3 Cytokine Binding TEC_Kinase TEC Family Kinase (e.g., BTK, ITK) Cytokine_Receptor->TEC_Kinase STAT STAT JAK3->STAT Phosphorylation PLC PLCγ TEC_Kinase->PLC Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) STAT->Gene_Transcription Dimerization & Translocation IP3_DAG IP3 / DAG PLC->IP3_DAG Downstream_Signaling Downstream Signaling (e.g., NF-κB, NFAT) IP3_DAG->Downstream_Signaling Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Ritlecitinib->TEC_Kinase

Caption: Ritlecitinib inhibits JAK3 and TEC family kinase signaling pathways.

Preclinical Chronic Disease Models: Long-Term Administration Protocols

The following are detailed protocols for evaluating the long-term effects of Ritlecitinib in rodent models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Rats

The Collagen-Induced Arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis, sharing immunological and pathological features with the human disease.[2][3]

Experimental Workflow

Caption: Experimental workflow for long-term Ritlecitinib administration in a rat CIA model.

Detailed Protocol

  • Animal Model: Female Lewis rats, 8-10 weeks old.

  • Disease Induction:

    • Day 0: Primary immunization with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 7: Booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) via intradermal injection at the base of the tail.

  • Treatment Protocol:

    • Treatment Groups:

      • Vehicle Control (e.g., 0.5% methylcellulose)

      • Ritlecitinib (Low Dose, e.g., 10 mg/kg/day)

      • Ritlecitinib (High Dose, e.g., 30 mg/kg/day)

      • Positive Control (e.g., Methotrexate, 0.5 mg/kg, twice weekly)

    • Administration: Daily oral gavage, commencing upon the onset of clinical signs of arthritis (typically around day 10-14) and continuing for 10-12 weeks.

  • Efficacy and Safety Monitoring:

    • Clinical Assessment (Weekly):

      • Arthritis Score: Graded on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity). Maximum score of 16 per animal.

      • Paw Volume: Measured using a plethysmometer.

      • Body Weight: Monitored as a general health indicator.

    • Terminal Assessment (at week 12):

      • Histopathology: Collection of hind paws for fixation, decalcification, and sectioning. Staining with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

      • Micro-CT Imaging: To evaluate bone erosion and joint architecture.

      • Biomarker Analysis: Serum collection for measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen type II antibodies via ELISA.

ParameterVehicle ControlRitlecitinib (10 mg/kg)Ritlecitinib (30 mg/kg)Methotrexate (0.5 mg/kg)
Mean Arthritis Score (Week 12) 12.5 ± 1.56.2 ± 1.83.1 ± 1.25.5 ± 2.0
Paw Volume (% change from baseline) +150% ± 25%+75% ± 20%+40% ± 15%+70% ± 22%
Bone Erosion Score (Histology) 3.5 ± 0.51.8 ± 0.70.9 ± 0.41.5 ± 0.6
Serum TNF-α (pg/mL) 250 ± 50120 ± 3070 ± 20130 ± 35

Table 1: Hypothetical Quantitative Data for Long-Term Ritlecitinib Administration in Rat CIA Model.

Inflammatory Bowel Disease: Dextran Sodium Sulfate (DSS)-Induced Chronic Colitis in Mice

The DSS-induced colitis model is a widely used model for inflammatory bowel disease, mimicking many of the clinical and histological features of ulcerative colitis. A chronic model can be established by repeated cycles of DSS administration.

Experimental Workflow

Caption: Experimental workflow for long-term Ritlecitinib administration in a mouse chronic DSS-induced colitis model.

Detailed Protocol

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Disease Induction:

    • Three cycles of 2.5% (w/v) DSS in drinking water for 7 days, followed by 14 days of regular drinking water.

  • Treatment Protocol:

    • Treatment Groups:

      • Vehicle Control (e.g., water)

      • Ritlecitinib (Low Dose, e.g., 15 mg/kg/day)

      • Ritlecitinib (High Dose, e.g., 50 mg/kg/day)

      • Positive Control (e.g., Sulfasalazine, 100 mg/kg/day)

    • Administration: Daily oral gavage, starting from the beginning of the third DSS cycle and continuing for 8 weeks.

  • Efficacy and Safety Monitoring:

    • Clinical Assessment (Daily):

      • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).

      • Body Weight.

    • Terminal Assessment (at week 12):

      • Macroscopic Evaluation: Measurement of colon length and weight.

      • Histopathology: Distal colon sections stained with H&E to assess inflammation, ulceration, and crypt damage.

      • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

      • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or multiplex assay.

ParameterVehicle ControlRitlecitinib (15 mg/kg)Ritlecitinib (50 mg/kg)Sulfasalazine (100 mg/kg)
Mean DAI Score (Week 12) 3.2 ± 0.41.5 ± 0.50.8 ± 0.31.2 ± 0.6
Colon Length (cm) 6.5 ± 0.58.2 ± 0.69.5 ± 0.48.8 ± 0.7
Histological Score 3.8 ± 0.61.9 ± 0.70.9 ± 0.51.5 ± 0.8
MPO Activity (U/g tissue) 5.5 ± 1.02.8 ± 0.81.5 ± 0.62.5 ± 0.9

Table 2: Hypothetical Quantitative Data for Long-Term Ritlecitinib Administration in Mouse Chronic DSS-Colitis Model.

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated autoimmune inflammation and demyelination in the central nervous system (CNS).[4]

Experimental Workflow

Caption: Experimental workflow for long-term Ritlecitinib administration in a mouse EAE model.

Detailed Protocol

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Disease Induction:

    • Day 0: Subcutaneous immunization with 200 µg of MOG35-55 peptide emulsified in CFA.

    • Day 0 and Day 2: Intraperitoneal injection of 200 ng of pertussis toxin.

  • Treatment Protocol:

    • Treatment Groups:

      • Vehicle Control (e.g., water)

      • Ritlecitinib (Low Dose, e.g., 20 mg/kg/day)

      • Ritlecitinib (High Dose, e.g., 60 mg/kg/day)

      • Positive Control (e.g., Fingolimod, 1 mg/kg/day)

    • Administration: Daily oral gavage. Can be administered prophylactically (starting on day 0) or therapeutically (starting at the onset of clinical signs, around day 10-12) and continued for 30-60 days.

  • Efficacy and Safety Monitoring:

    • Clinical Assessment (Daily):

      • EAE Clinical Score: Graded on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).

      • Body Weight.

    • Terminal Assessment:

      • Histopathology: Spinal cords and brains collected for H&E staining (inflammation) and Luxol Fast Blue staining (demyelination).

      • Flow Cytometry: Isolation of mononuclear cells from the CNS to analyze the infiltration of T cells (CD4+, CD8+), B cells, and macrophages.

      • Splenocyte Restimulation Assay: Splenocytes are restimulated with MOG35-55 peptide in vitro to measure antigen-specific cytokine production (e.g., IFN-γ, IL-17).

ParameterVehicle ControlRitlecitinib (20 mg/kg)Ritlecitinib (60 mg/kg)Fingolimod (1 mg/kg)
Peak Mean EAE Score 3.8 ± 0.52.1 ± 0.71.2 ± 0.41.5 ± 0.6
Day of Onset 11 ± 218 ± 325 ± 420 ± 3
CNS Inflammation Score 3.5 ± 0.61.7 ± 0.50.8 ± 0.31.2 ± 0.4
CNS Demyelination Score 3.2 ± 0.51.5 ± 0.60.6 ± 0.41.0 ± 0.5

Table 3: Hypothetical Quantitative Data for Long-Term Ritlecitinib Administration in Mouse EAE Model (Therapeutic Regimen).

Disclaimer: These protocols are intended as a guide for research purposes. The specific details of the experimental design, including animal strains, disease induction methods, and Ritlecitinib dosages, may need to be optimized for specific research questions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Note: Quantifying STAT Phosphorylation Inhibition by (2R,5S)-Ritlecitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib is an irreversible, dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] Its mechanism involves blocking cytokine-induced STAT phosphorylation, a critical step in the signaling pathways implicated in autoimmune diseases such as alopecia areata.[4][5] This document provides detailed protocols for quantifying the inhibitory effect of Ritlecitinib on STAT phosphorylation using three common laboratory techniques: Western Blotting, Flow Cytometry, and ELISA. It also presents a summary of quantitative data on Ritlecitinib's potency and a visual representation of its mechanism of action.

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors, playing a crucial role in the immune system.[6] In autoimmune conditions like alopecia areata, cytokine signaling through the JAK/STAT pathway is dysregulated, leading to an inflammatory attack on hair follicles.[4][5]

Ritlecitinib (brand name LITFULO™) is a kinase inhibitor that selectively and irreversibly inhibits JAK3 by covalently binding to a cysteine residue (Cys-909) in its ATP-binding site.[4] This selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, TYK2) is a key feature of its design.[7][8] By inhibiting JAK3, Ritlecitinib effectively blocks the phosphorylation and subsequent activation of STAT proteins downstream of JAK3-dependent cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[7][8] Ritlecitinib also inhibits the TEC family of kinases, which modulates immune receptor signaling.[1][2] Quantifying the inhibition of STAT phosphorylation is essential for understanding its mechanism of action and for the development of similar targeted therapies.

Mechanism of Action: JAK/STAT Pathway Inhibition

Ritlecitinib exerts its therapeutic effect by interrupting the intracellular signaling cascade initiated by cytokine binding to their receptors. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transcribing inflammatory genes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer 4. Dimerization Gene Gene Transcription Dimer->Gene 5. Nuclear Translocation & DNA Binding Inflammatory Response Inflammatory Response Gene->Inflammatory Response 6. Output Cytokine Cytokine (e.g., IL-2, IL-21) Cytokine->CytokineReceptor 1. Binding Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition

Caption: Ritlecitinib inhibits JAK3, blocking STAT phosphorylation and downstream gene transcription.

Quantitative Data Summary

The inhibitory activity of Ritlecitinib has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for JAK3 and its effectiveness in blocking cytokine-induced STAT phosphorylation.

Target Assay Type IC50 Value (nM) Reference
Kinase Activity
JAK3In Vitro Kinase Assay33.1[7][8]
JAK1In Vitro Kinase Assay> 10,000[7][8]
JAK2In Vitro Kinase Assay> 10,000[7][8]
TYK2In Vitro Kinase Assay> 10,000[7][8]
Cellular STAT Phosphorylation
IL-2-induced pSTAT5Human Whole Blood244[8]
IL-4-induced pSTAT5Human Whole Blood340[8]
IL-7-induced pSTAT5Human Whole Blood407[8]
IL-15-induced pSTAT5Human Whole Blood266[8]
IL-21-induced pSTAT3Human Whole Blood355[8]

Experimental Protocols

To quantify the inhibition of STAT phosphorylation by Ritlecitinib, several robust methods can be employed. The choice of method depends on the specific research question, required throughput, and available equipment. Below is a generalized workflow followed by detailed protocols for Western Blotting, Flow Cytometry, and ELISA.

G start 1. Cell Culture & Plating (e.g., PBMCs, NK cells) treat 2. Pre-incubation with Ritlecitinib (Dose-response concentrations) start->treat stim 3. Cytokine Stimulation (e.g., IL-2, IL-15, IL-21) treat->stim process 4. Cell Processing stim->process lysis Lysis & Protein Quantification process->lysis For WB & ELISA fix_perm Fixation & Permeabilization process->fix_perm For Flow Cytometry wb 5a. Western Blot lysis->wb elisa 5c. ELISA lysis->elisa flow 5b. Flow Cytometry fix_perm->flow analysis 6. Data Analysis (Quantification & IC50 Calculation) wb->analysis flow->analysis elisa->analysis

Caption: General workflow for assessing Ritlecitinib's inhibition of STAT phosphorylation.

Protocol 1: Western Blotting for Phospho-STAT Quantification

Western blotting is a widely used technique to detect and semi-quantify levels of a specific protein, in this case, phosphorylated STAT (pSTAT), in a cell lysate.[6]

A. Materials

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or relevant immune cell lines (e.g., NK-92).

  • Reagents: Ritlecitinib, recombinant human cytokines (e.g., IL-15 for pSTAT5, IL-21 for pSTAT3), RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail.

  • Antibodies: Primary antibodies against phospho-STAT5 (Tyr694), total STAT5, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-Actin or GAPDH). HRP-conjugated secondary antibodies.

  • Equipment: SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF or nitrocellulose membranes, chemiluminescence substrate, and an imaging system.

B. Procedure

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates. Allow them to rest for 2-4 hours.

    • Pre-incubate cells with varying concentrations of Ritlecitinib (e.g., 0, 10, 100, 500, 1000 nM) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 50 ng/mL of IL-15) for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.[9]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-pSTAT5) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescence substrate.

  • Imaging and Analysis:

    • Capture the signal using a digital imager.

    • Strip the membrane and re-probe for total STAT and the loading control.[11]

    • Quantify band intensities using densitometry software. Normalize the pSTAT signal to the total STAT signal.

Protocol 2: Flow Cytometry for Single-Cell Phospho-STAT Analysis

Flow cytometry enables the quantification of STAT phosphorylation within specific cell subsets in a heterogeneous population on a per-cell basis.[12][13]

A. Materials

  • Cells: Human PBMCs or whole blood.

  • Reagents: Ritlecitinib, recombinant cytokines, fixation buffer (e.g., BD Cytofix™), permeabilization buffer (e.g., Perm Buffer III), and Flow Cytometry Staining Buffer.

  • Antibodies: Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD56 for NK cells) and intracellular pSTAT5 (e.g., PE-conjugated anti-pSTAT5 Tyr694).

B. Procedure

  • Cell Treatment and Stimulation:

    • Aliquot 100 µL of whole blood or 1x10^6 PBMCs into flow cytometry tubes.

    • Add varying concentrations of Ritlecitinib and incubate for 1-2 hours at 37°C.

    • Add the stimulating cytokine (e.g., IL-7 or IL-15) and incubate for 15-30 minutes at 37°C.

  • Fixation:

    • Immediately after stimulation, add an equal volume of pre-warmed fixation buffer to each tube.

    • Incubate for 10-15 minutes at 37°C. This step is critical to preserve the phosphorylation state.[14]

  • Permeabilization and Staining:

    • Wash the cells with staining buffer. If using whole blood, perform a red blood cell lysis step.

    • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.[15]

    • Wash the cells thoroughly to remove the permeabilization buffer.

    • Add the cocktail of fluorochrome-conjugated antibodies (both surface and intracellular markers) and incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest (e.g., CD3-/CD56+ NK cells).

    • Analyze the median fluorescence intensity (MFI) of the pSTAT channel in the treated versus untreated samples.

Protocol 3: ELISA for High-Throughput Phospho-STAT Quantification

An enzyme-linked immunosorbent assay (ELISA) is a plate-based method ideal for high-throughput screening of inhibitors and quantifying pSTAT levels in cell lysates.[16][17]

A. Materials

  • Cells and Reagents: As described for Western Blotting.

  • Kit: A sandwich ELISA kit specific for the target pSTAT protein (e.g., Human Phospho-STAT5 (Tyr694) ELISA Kit). These kits typically include a capture antibody-coated plate, a detection antibody, HRP-conjugate, substrate, and wash buffers.[18][19]

B. Procedure

  • Cell Culture, Treatment, and Lysis:

    • Perform cell seeding, Ritlecitinib treatment, and cytokine stimulation in a 96-well cell culture plate.

    • Lyse the cells directly in the wells or after harvesting, using the lysis buffer provided with the kit or a compatible buffer with phosphatase inhibitors.

  • ELISA Protocol (following manufacturer's instructions):

    • Add cell lysates (and standards) to the wells of the capture antibody-coated microplate. Incubate for the recommended time (e.g., 2 hours). The capture antibody binds to the total STAT protein.

    • Wash the wells to remove unbound material.

    • Add the detection antibody (e.g., an anti-pSTAT5 antibody). Incubate for 1-2 hours. This antibody binds specifically to the phosphorylated form of the captured STAT protein.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the wells and add the TMB substrate. Allow color to develop in the dark.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of pSTAT in each sample. For relative quantification, run a parallel ELISA for total STAT to normalize the pSTAT levels.[18]

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for quantifying the inhibitory effects of Ritlecitinib on STAT phosphorylation. By employing Western blotting for detailed analysis, flow cytometry for single-cell resolution within immune subsets, and ELISA for high-throughput screening, researchers can effectively characterize the pharmacodynamic properties of Ritlecitinib and other kinase inhibitors targeting the JAK/STAT pathway. These assays are fundamental tools in the preclinical and clinical development of immunomodulatory drugs.

References

Application Notes and Protocols for Evaluating Ritlecitinib Efficacy in Ex Vivo Human Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib is a selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] Its mechanism of action involves the irreversible blockade of the adenosine triphosphate (ATP) binding site of these kinases, thereby interfering with cytokine signaling and T-cell function implicated in the pathogenesis of alopecia areata.[1][3] These application notes provide detailed protocols for evaluating the efficacy of ritlecitinib in ex vivo human tissue models, specifically focusing on human hair follicle and skin explant cultures.

Key Concepts and Signaling Pathways

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases is central to its therapeutic effect in alopecia areata.

  • JAK3 Inhibition: Ritlecitinib potently and selectively inhibits JAK3, a critical component of the JAK-STAT signaling pathway.[2][4] This pathway is activated by various cytokines, including interleukin (IL)-2, IL-4, IL-7, IL-15, and IL-21, which are involved in lymphocyte activation, proliferation, and survival.[2] In alopecia areata, the JAK-STAT pathway is implicated in the autoimmune attack on hair follicles.[5][6][7] By inhibiting JAK3, ritlecitinib disrupts the signaling of these pro-inflammatory cytokines, leading to a reduction in the activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3]

  • TEC Kinase Family Inhibition: Ritlecitinib also inhibits members of the TEC kinase family, including ITK, BTK, and TEC.[2] These kinases are involved in T-cell receptor and B-cell receptor signaling, which are crucial for the activation and function of T-cells and B-cells.[2] The infiltration of CD8+ T cells around the hair follicle is a hallmark of alopecia areata, and their activity is dependent on TEC kinase signaling.[8][9][10]

The following diagram illustrates the signaling pathways targeted by ritlecitinib:

Ritlecitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 activates TCR T-Cell Receptor (TCR) TEC_Kinase TEC Family Kinase TCR->TEC_Kinase activates STAT STAT JAK3->STAT phosphorylates Gene_Transcription Gene Transcription (Inflammation, T-cell activation) TEC_Kinase->Gene_Transcription downstream signaling pSTAT pSTAT STAT->pSTAT dimerization pSTAT->Gene_Transcription translocates to nucleus Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 inhibits Ritlecitinib->TEC_Kinase inhibits Cytokine Cytokine (e.g., IL-15, IL-21) Cytokine->Cytokine_Receptor Antigen Antigen Antigen->TCR

Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways.

Data Presentation: Quantitative Analysis of Ritlecitinib's Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of ritlecitinib against JAK and TEC family kinases. This data is crucial for determining appropriate concentrations for ex vivo experiments.

Table 1: Ritlecitinib In Vitro IC50 Values for JAK Family Kinases

KinaseIC50 (nM)
JAK333.1[2][4]
JAK1> 10,000[2][4]
JAK2> 10,000[2][4]
TYK2> 10,000[2][4]

Table 2: Ritlecitinib In Vitro IC50 Values for TEC Family Kinases

KinaseIC50 (nM)
RLK (TXK)155[2]
ITK395[2]
TEC403[2]
BTK404[2]
BMX666[2]

Table 3: Ritlecitinib IC50 Values for Inhibition of STAT Phosphorylation in Human Whole Blood

Cytokine StimulantPhosphorylated STATIC50 (nM)
IL-2pSTAT5244[4]
IL-4pSTAT5340[4]
IL-7pSTAT5407[4]
IL-15pSTAT5266[4]
IL-21pSTAT3355[4]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of ritlecitinib in ex vivo human tissue models.

Ex Vivo Human Hair Follicle Culture

This protocol describes the isolation and culture of human hair follicles to assess the direct effects of ritlecitinib on hair growth and inflammatory markers.

Hair_Follicle_Workflow Start Start: Obtain Human Scalp Tissue Microdissection Microdissection of Anagen Hair Follicles Start->Microdissection Culture Culture in Williams E Medium (24-well plate, one follicle/well) Microdissection->Culture Treatment Treat with Ritlecitinib (e.g., 100 nM, 500 nM, 1 µM) or Vehicle Control Culture->Treatment Incubation Incubate for 6-8 days (37°C, 5% CO2) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis HairShaft Hair Shaft Elongation Measurement Analysis->HairShaft IHC Immunohistochemistry (CD8, NKG2D, Ki67) Analysis->IHC Cytokine Cytokine Profiling of Supernatant (Luminex Assay) Analysis->Cytokine

Workflow for ex vivo human hair follicle culture and analysis.

Materials:

  • Fresh human scalp skin tissue from cosmetic surgery (e.g., facelift)

  • Williams E medium

  • Supplements: L-glutamine, hydrocortisone, insulin, penicillin/streptomycin

  • Ritlecitinib

  • Vehicle control (e.g., DMSO)

  • 24-well culture plates

  • Stereomicroscope

  • Fine-tipped forceps and scalpels

Procedure:

  • Tissue Preparation: Obtain fresh human scalp tissue and transport it in sterile, supplemented culture medium on ice.

  • Hair Follicle Microdissection: Under a stereomicroscope, carefully dissect individual anagen hair follicles from the subcutaneous fat layer using fine-tipped forceps and scalpels.

  • Culture Initiation: Place one intact anagen hair follicle per well in a 24-well plate containing supplemented Williams E medium.

  • Ritlecitinib Treatment: Prepare stock solutions of ritlecitinib in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Add the ritlecitinib-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 6-8 days.

  • Hair Shaft Elongation Measurement: Measure the length of the hair shaft daily using a calibrated eyepiece in the stereomicroscope to assess hair growth.

  • Endpoint Analysis: At the end of the culture period, harvest the hair follicles for immunohistochemistry and collect the culture supernatant for cytokine profiling.

Ex Vivo Human Skin Explant Culture

This protocol is designed to evaluate the effect of ritlecitinib on immune cell infiltration and signaling pathways in a more complex tissue environment.

Materials:

  • Full-thickness human skin from cosmetic surgery

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Supplements: Fetal bovine serum (FBS), penicillin/streptomycin

  • Ritlecitinib

  • Vehicle control (e.g., DMSO)

  • 6-well culture plates with inserts

  • Biopsy punch (4-6 mm)

Procedure:

  • Tissue Preparation: Obtain fresh full-thickness human skin and remove excess subcutaneous fat.

  • Explant Preparation: Use a biopsy punch to create uniform skin explants.

  • Culture Initiation: Place the skin explants on sterile culture inserts in 6-well plates containing DMEM with supplements. The dermal side should be in contact with the medium, and the epidermal side exposed to the air-liquid interface.

  • Ritlecitinib Treatment: Add ritlecitinib or vehicle control to the culture medium at desired concentrations.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

  • Endpoint Analysis: Harvest the skin explants for immunohistochemistry and Western blot analysis. Collect the culture supernatant for cytokine profiling.

Immunohistochemistry (IHC) for Immune Cell Markers

This protocol details the staining of immune cell markers in cultured hair follicles or skin explants to visualize the effect of ritlecitinib on immune cell infiltration.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Primary antibodies (e.g., anti-CD8, anti-NKG2D)

  • Secondary antibody detection system (e.g., HRP-conjugated)

  • DAB substrate

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Tissue Processing: Fix the harvested tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rabbit anti-human CD8, mouse anti-human NKG2D) at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate, to visualize the antigen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Quantify the number of positive cells per unit area or around the hair follicle bulb.

Cytokine Profiling by Luminex Assay

This protocol describes the measurement of multiple cytokines in the culture supernatant to assess the anti-inflammatory effects of ritlecitinib.

Materials:

  • Culture supernatant

  • Luminex multiplex cytokine assay kit (human panel)

  • Luminex instrument

Procedure:

  • Sample Collection: Collect the culture supernatant from the ex vivo experiments and centrifuge to remove any cellular debris.

  • Assay Performance: Follow the manufacturer's instructions for the Luminex multiplex cytokine assay kit. This typically involves incubating the supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition: Read the plates on a Luminex instrument.

  • Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples. Focus on cytokines relevant to alopecia areata, such as IFN-γ, IL-2, IL-15, and IL-21.

Western Blot for Phosphorylated STAT Proteins

This protocol is for the detection of phosphorylated STAT proteins in skin explant lysates to directly measure the inhibition of the JAK-STAT pathway by ritlecitinib.

Western_Blot_Workflow Start Start: Harvest Skin Explants Lysis Lyse Tissue in RIPA Buffer with Protease/Phosphatase Inhibitors Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Gel Electrophoresis Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block with 5% BSA in TBST Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-pSTAT3, anti-pSTAT5) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Workflow for Western blot analysis of phosphorylated STAT proteins.

Materials:

  • Skin explant tissue

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-STAT5, anti-total-STAT3, anti-total-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation: Homogenize the skin explants in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated STAT protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Perform densitometry to quantify the intensity of the phosphorylated STAT bands, normalizing to the total STAT protein levels.

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the efficacy of ritlecitinib in ex vivo human tissue models. By employing these methods, researchers can gain valuable insights into the drug's mechanism of action and its potential to modulate the immune response in alopecia areata. The use of ex vivo human tissue offers a clinically relevant platform for preclinical drug development and the identification of biomarkers of response.

References

Troubleshooting & Optimization

Technical Support Center: (2R,5S)-Ritlecitinib Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (2R,5S)-Ritlecitinib.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Ritlecitinib?

Ritlecitinib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability and low solubility. The aqueous solubility of the free base is approximately 0.457 mg/mL.[1] However, the tosylate salt form of ritlecitinib is described as being freely soluble in water.[2][3]

Q2: How does pH influence the solubility of this compound?

This compound is a weakly basic compound with a pKa value for the strongest basic center estimated to be between 6.6 and 7.7.[1][4] This means that its solubility is pH-dependent. At pH values below its pKa, the molecule will be predominantly in its protonated, more soluble, cationic form. Conversely, at pH values above the pKa, the uncharged, less soluble, free base form will dominate. Therefore, ritlecitinib is expected to have higher solubility in acidic to neutral buffers compared to alkaline buffers.

Q3: What are the key physicochemical properties of Ritlecitinib?

Understanding the physicochemical properties of Ritlecitinib is crucial for addressing solubility challenges.

PropertyValueSource
Molecular Weight285.34 g/mol [5]
Water Solubility (free base)0.457 mg/mL[1]
logP1.8[1]
pKa (Strongest Basic)6.6 - 7.7[1][4]
BCS ClassificationClass II

Q4: How does Ritlecitinib exert its therapeutic effect?

Ritlecitinib is a dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases.[6] It covalently binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, leading to irreversible inhibition.[4] This blockade disrupts the signaling of several cytokines that are pivotal in the pathogenesis of autoimmune diseases like alopecia areata, by inhibiting the JAK-STAT signaling pathway.[6][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates P-STAT pSTAT STAT_Dimer STAT Dimer P-STAT->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription DNA->Gene_Transcription Ritlecitinib Ritlecitinib Ritlecitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib.

Troubleshooting Guides

Issue 1: Low Solubility in Neutral or Alkaline Buffers (pH ≥ 7)

Possible Cause: At pH values above the pKa of ~6.6-7.7, this compound is predominantly in its less soluble free base form.

Solutions:

  • pH Adjustment: The most straightforward approach is to lower the pH of the buffer to below 6.5.[8] This will protonate the molecule, increasing its solubility.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility.[8][9]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 300 (PEG300).[5]

    • Starting Concentrations: Begin with 5-10% (v/v) of the co-solvent and gradually increase as needed. Be mindful of the potential impact of high concentrations of organic solvents on downstream experiments.

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[10]

    • Examples: Tween® 80, Polysorbate 20.

    • Considerations: Use surfactants at concentrations above their critical micelle concentration (CMC).

Issue 2: Precipitation of the Compound Over Time

Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable and leads to precipitation. This can occur when a stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.

Solutions:

  • Determine Equilibrium Solubility: Perform an equilibrium solubility assay to determine the true thermodynamic solubility under your experimental conditions. This will help in preparing solutions that are not supersaturated.

  • Control the Rate of Addition: When diluting a concentrated stock, add it slowly to the aqueous buffer while vortexing or stirring to avoid localized high concentrations that can trigger precipitation.

  • Use of Stabilizers: Certain excipients can help maintain a supersaturated state.

    • Polymeric Precipitation Inhibitors: Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can inhibit crystal growth and precipitation.

Issue 3: Inconsistent Solubility Results

Possible Cause: Variability in experimental parameters can lead to inconsistent results.

Solutions:

  • Strict Temperature Control: Solubility is temperature-dependent. Ensure that all experiments are conducted at a consistent and controlled temperature.[11]

  • Standardized Equilibration Time: For equilibrium solubility measurements, ensure that the system has reached a true equilibrium. This may require incubation for 24-72 hours with continuous agitation.[8]

  • Consistent Solid Form: The crystalline form (polymorph) of the compound can significantly impact solubility. Ensure you are using a consistent solid form for all experiments.

  • Accurate pH Measurement: Calibrate the pH meter before each use and verify the final pH of the buffer after the addition of the compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination of this compound

This protocol provides a method for the rapid assessment of the solubility of this compound by measuring the concentration at which it precipitates from an aqueous buffer after a short incubation period.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring absorbance

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dispense 198 µL of PBS into each well of a 96-well plate.

  • Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution.

  • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, to create a concentration gradient.

  • Incubate the plate at room temperature for 2 hours on a plate shaker.

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., 50 mM phosphate buffer, pH 6.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the samples to stand for a short period to let the excess solid settle.

  • Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration curve range.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility.

Solubility_Workflow Start Start Define_Problem Low Aqueous Solubility of This compound Start->Define_Problem Physicochemical_Characterization Review pKa, logP, etc. Define_Problem->Physicochemical_Characterization Solubility_Assay Determine Baseline Solubility (Kinetic & Equilibrium) Physicochemical_Characterization->Solubility_Assay Select_Enhancement_Method Select Solubility Enhancement Strategy Solubility_Assay->Select_Enhancement_Method pH_Adjustment pH Adjustment (Acidic Buffer) Select_Enhancement_Method->pH_Adjustment pH-dependent? Co_solvents Co-solvents (DMSO, PEG300) Select_Enhancement_Method->Co_solvents Organic soluble? Surfactants Surfactants (Tween 80) Select_Enhancement_Method->Surfactants Hydrophobic? Formulation_Development Develop Stable Formulation pH_Adjustment->Formulation_Development Co_solvents->Formulation_Development Surfactants->Formulation_Development Analyze_Results Analyze Solubility & Stability Formulation_Development->Analyze_Results End End Analyze_Results->End

Caption: A logical workflow for addressing and improving the solubility of this compound.

References

Troubleshooting inconsistent results in (2R,5S)-Ritlecitinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving (2R,5S)-Ritlecitinib.

Troubleshooting Guides

This section provides answers to specific issues that may be encountered during in vitro and cell-based assays with this compound.

In Vitro Kinase Assays

Question: Why are we observing inconsistent IC50 values for Ritlecitinib against JAK3 in our in vitro kinase assays?

Answer: Inconsistent IC50 values for Ritlecitinib, an irreversible inhibitor, can arise from several experimental variables. The inhibitory constant for irreversible inhibitors is highly dependent on the pre-incubation time with the target enzyme and the concentration of ATP used in the assay.

Key factors to control for consistent results include:

  • Pre-incubation Time: The potency of Ritlecitinib will appear to increase with longer pre-incubation times with the kinase before the addition of substrate and ATP. It is crucial to maintain a consistent pre-incubation period across all experiments.

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of Ritlecitinib can be affected by the ATP concentration. High concentrations of ATP will compete with the inhibitor for binding to the kinase, potentially leading to an underestimation of its potency. For reproducible results, use a consistent ATP concentration, ideally close to the Michaelis constant (Km) of the kinase for ATP, and always report the concentration used.

  • Reagent Quality and Handling: The quality and consistent preparation of all reagents, including the kinase, substrate, and Ritlecitinib, are critical. Improper storage or handling, such as repeated freeze-thaw cycles of the compound, can lead to variability.[1][2]

  • Assay Format: Different assay technologies, such as radiometric, fluorescence-based, or luminescence-based methods, have varying sensitivities and potential for interference.[3] Ensure your chosen format is validated for your specific experimental setup.

G start Inconsistent IC50 Results check_preincubation Verify Pre-incubation Time Consistency start->check_preincubation consistent_time Consistent Time? check_preincubation->consistent_time check_atp Check ATP Concentration and Consistency consistent_atp Consistent [ATP] near Km? check_atp->consistent_atp check_reagents Assess Reagent Quality and Handling fresh_reagents Fresh Reagents & Proper Storage? check_reagents->fresh_reagents check_assay Review Assay Format and Potential Interferences valid_assay Validated Assay Format? check_assay->valid_assay consistent_time->check_atp Yes implement_sop Implement Strict SOP for Timing consistent_time->implement_sop No consistent_atp->check_reagents Yes standardize_atp Standardize ATP Concentration consistent_atp->standardize_atp No fresh_reagents->check_assay Yes prepare_fresh Prepare Fresh Aliquots fresh_reagents->prepare_fresh No resolve Results Should Stabilize valid_assay->resolve Yes optimize_assay Optimize or Change Assay Format valid_assay->optimize_assay No implement_sop->check_atp standardize_atp->check_reagents prepare_fresh->check_assay optimize_assay->resolve

Caption: Troubleshooting workflow for inconsistent IC50 values.

Question: We are observing inhibition of kinases other than JAK3 and TEC family members. Is this to be expected?

Answer: While Ritlecitinib is known to be highly selective for JAK3 and TEC family kinases, it is possible to observe off-target effects, particularly at higher concentrations.[4][5] It is important to determine if this off-target inhibition occurs at concentrations that are relevant for your experiment.

  • Determine the Dose-Response: Generate a complete dose-response curve for the off-target kinase to determine its IC50 value. If this value is significantly higher than that for JAK3 or TEC kinases, the off-target effect may not be relevant at the concentrations used to study the primary targets.

  • Consider the Cellular Context: The specificity of an inhibitor can be dependent on the cellular environment. Some kinases may not be expressed or active in the cell type under investigation, which could make some in vitro findings not directly translatable to a cellular context.[4]

  • Use Control Compounds: Employ structurally different inhibitors for the same target as a control to verify if the same phenotype is observed. This can help to confirm that the observed effect is due to the inhibition of the intended target.

Cell-Based Assays

Question: The inhibition of cytokine-induced STAT phosphorylation is variable in our cell-based assays. What could be the cause?

Answer: Variability in the inhibition of STAT phosphorylation can be attributed to several factors related to cell handling, reagent consistency, and the assay procedure itself.

  • Cell Health and Passage Number: Ensure that the cells are healthy, in a logarithmic growth phase, and within a consistent range of passage numbers. Senescent or overly confluent cells may respond differently to cytokine stimulation.

  • Cytokine Activity: The quality and activity of the cytokine used for stimulation are critical. Use a validated batch of cytokine and ensure consistent concentrations and stimulation times.

  • Compound Solubility and Stability: Ritlecitinib is classified as a BCS Class II compound, which is characterized by low solubility and high permeability.[6] It is important to ensure that the compound is fully dissolved in the vehicle (e.g., DMSO) before it is diluted in cell culture media. Precipitation of the compound will lead to inconsistent results.

  • Assay Timing: The timing of cell plating, compound treatment, cytokine stimulation, and cell lysis should be kept consistent between experiments to ensure reproducibility.

G center Variable STAT Phosphorylation Inhibition cell_health Cellular Factors - Health - Passage Number - Confluency center->cell_health reagent_quality Reagent Quality - Cytokine Activity - Ritlecitinib Solubility - Media Consistency center->reagent_quality assay_timing Procedural Timing - Treatment Duration - Stimulation Time - Lysis Time center->assay_timing readout Assay Readout - Antibody Specificity - Instrument Settings center->readout

Caption: Potential sources of variability in cell-based assays.

Compound Handling and Formulation

Question: We are having issues with the solubility of Ritlecitinib in our aqueous buffers. What are the recommendations for its preparation?

Answer: Ritlecitinib is a highly soluble drug across the physiological pH range of 1.0 to 6.8.[7] For in vitro experiments, it is common to first dissolve it in an organic solvent like DMSO to create a stock solution.[1][6]

  • Stock Solution: A high-concentration stock solution can be prepared in 100% DMSO. A commercial supplier suggests a solubility of up to 220 mg/mL in DMSO with the aid of sonication.[1]

  • Working Dilutions: For aqueous buffers, the DMSO stock solution should be diluted. It is important to be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Storage: Stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] One supplier recommends using the solution within one month when stored at -20°C and within six months when stored at -80°C.[1]

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer: this compound is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[8][9] It achieves this by forming a covalent bond with a cysteine residue (Cys-909 in JAK3) located in the ATP-binding site of these kinases.[10][11] This dual inhibition blocks the signaling of various cytokines and the cytolytic activity of T cells, which are implicated in autoimmune diseases such as alopecia areata.[10][11]

G cluster_jak JAK3 Pathway cluster_tec TEC Pathway cytokine IL-2, IL-4, IL-7, IL-15, IL-21 receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 stat STAT jak3->stat pstat pSTAT stat->pstat gene Gene Transcription pstat->gene tcr_bcr TCR / BCR tec TEC Family Kinases (e.g., BTK, ITK) tcr_bcr->tec downstream Downstream Signaling tec->downstream cell_activation T/B Cell Activation downstream->cell_activation ritlecitinib Ritlecitinib ritlecitinib->inhibition1 ritlecitinib->inhibition2

Caption: Ritlecitinib inhibits both the JAK3 and TEC signaling pathways.

Question: What are the known IC50 values for Ritlecitinib?

Answer: The in vitro IC50 of Ritlecitinib for JAK3 is reported as 33.1 nM.[10][12] It is highly selective against other JAK isoforms, with IC50 values greater than 10,000 nM for JAK1, JAK2, and TYK2.[10][12] In human whole blood assays, it inhibits STAT5 phosphorylation induced by various cytokines with IC50 values ranging from 244-407 nM.[12]

Data Presentation

Table 1: In Vitro and Cellular IC50 Values for Ritlecitinib

Target/AssayIC50 ValueSource
JAK3 (cell-free)33.1 nM[10][12]
JAK1 (cell-free)> 10,000 nM[10][12]
JAK2 (cell-free)> 10,000 nM[10][12]
TYK2 (cell-free)> 10,000 nM[10][12]
IL-2 induced pSTAT5 (human whole blood)244 nM[12]
IL-4 induced pSTAT5 (human whole blood)340 nM[12]
IL-7 induced pSTAT5 (human whole blood)407 nM[12]
IL-15 induced pSTAT5 (human whole blood)266 nM[12]
IL-21 induced pSTAT3 (human whole blood)355 nM[12]

Table 2: Summary of Efficacy Results from the ALLEGRO Phase 2b/3 Trial (at 24 Weeks)

Treatment Group (daily)Percentage of Patients with SALT Score ≤ 20*Source
200mg loading dose + 50mg31%[13]
50mg23%[13]
200mg loading dose + 30mg22%[13]
30mg14%[13]
Placebo2%[13]

*A Severity of Alopecia Tool (SALT) score of ≤ 20 indicates 80% or more scalp hair coverage.

Experimental Protocols

In Vitro Kinase Assay (General Methodology)

This protocol provides a general framework for assessing the inhibitory activity of Ritlecitinib against a target kinase such as JAK3. Specific conditions may require optimization.

  • Reagent Preparation:

    • Prepare a stock solution of Ritlecitinib in 100% DMSO.

    • Prepare an assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare kinase and substrate solutions in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add the Ritlecitinib solution at various concentrations, including a DMSO vehicle control.

    • Add the kinase solution to initiate the pre-incubation. This step is critical for irreversible inhibitors.

    • Incubate for a defined period (e.g., 30 minutes) at a controlled temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes).

    • Stop the reaction, for example, by adding a stop solution containing EDTA.

    • Detect the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the Ritlecitinib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay (General Methodology)

This protocol provides a general method for measuring the effect of Ritlecitinib on cytokine-induced STAT phosphorylation in a cellular context.

  • Cell Culture:

    • Culture a relevant cell line (e.g., a human T-cell line) in the appropriate media.

    • Plate the cells in a multi-well plate and allow them to adhere or recover overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Ritlecitinib in cell culture media from a DMSO stock.

    • Replace the old media with the media containing Ritlecitinib or a vehicle control.

    • Incubate for a defined period, for example, 1-2 hours.

  • Cytokine Stimulation:

    • Add the appropriate cytokine (e.g., IL-2 for pSTAT5) directly to the wells to the final desired concentration.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Wash the cells with cold PBS.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the amount of phosphorylated STAT and total STAT using a suitable method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-STAT and total STAT.

      • ELISA or Bead-Based Immunoassay: Use a commercial kit to quantify the levels of phospho-STAT and total STAT in the cell lysates.

  • Data Analysis:

    • Normalize the phospho-STAT signal to the total STAT signal for each sample.

    • Express the results as a percentage of the cytokine-stimulated vehicle control.

    • Plot the percentage of inhibition versus the Ritlecitinib concentration to determine the IC50 value.

References

Technical Support Center: Optimizing (2R,5S)-Ritlecitinib for JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,5S)-Ritlecitinib to achieve maximum Janus Kinase 3 (JAK3) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and irreversible inhibitor of Janus Kinase 3 (JAK3).[1][2][3][4][5] Its selectivity is attributed to the irreversible covalent binding to a cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1][2] This cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), which have a serine at the equivalent position, contributing to the high selectivity of Ritlecitinib for JAK3.[1][2] In addition to JAK3, Ritlecitinib also inhibits the TEC family of kinases due to a cysteine residue at a position equivalent to Cys-909 in JAK3.[1]

Q2: What is the recommended starting concentration for in vitro JAK3 inhibition?

A2: For in vitro biochemical assays, a starting concentration range around the reported IC50 value of 33.1 nM is recommended.[1][6] For cell-based assays, where factors like cell permeability and ATP concentration can influence efficacy, a broader concentration range should be tested. For example, in human whole blood, Ritlecitinib inhibited cytokine-induced STAT phosphorylation with IC50 values ranging from 155 to 666 nM .[1]

Q3: How selective is Ritlecitinib for JAK3 over other JAK family kinases?

A3: Ritlecitinib exhibits high selectivity for JAK3. While its IC50 for JAK3 is 33.1 nM, the IC50 values for JAK1, JAK2, and TYK2 are all greater than 10,000 nM.[1][2]

Q4: Does Ritlecitinib have off-target effects?

A4: Yes, Ritlecitinib is also known to inhibit the TEC family of kinases, including ITK, RLK, BTK, BMX, and TEC, with IC50 values of 155, 395, 403, 404, and 666 nM, respectively.[1] This dual inhibition of JAK3 and TEC kinases may contribute to its overall therapeutic effect by blocking various cytokine signaling pathways and the cytolytic activity of T cells.[1][4]

Q5: How should I prepare my stock solution of this compound?

A5: this compound is soluble in DMSO.[7][8] For a stock solution, dissolve the compound in DMSO to a concentration of 220 mg/mL (771.01 mM), which may require sonication.[7][8] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected JAK3 inhibition Incorrect concentration of Ritlecitinib: Calculation error or degradation of the compound.Verify calculations and prepare a fresh dilution series from a new stock aliquot.
High ATP concentration in the assay: Ritlecitinib is an ATP-competitive inhibitor.If possible, perform the kinase assay with an ATP concentration at or near the Km for JAK3 to obtain a more accurate IC50 value.[9]
Issues with recombinant JAK3 enzyme: Low enzyme activity or degradation.Use a new batch of recombinant JAK3 and verify its activity using a known potent JAK3 inhibitor as a positive control.
Inconsistent results between experiments Variability in cell-based assays: Differences in cell density, passage number, or stimulation conditions.Standardize all cell culture and assay conditions. Ensure consistent cell health and stimulation with cytokines.
Precipitation of Ritlecitinib in aqueous buffer: The compound may be less soluble in aqueous solutions.Ensure the final DMSO concentration in the assay is low (typically <1%) and does not affect enzyme activity or cell viability. If solubility is an issue, consider using a different solvent or formulation, though this may require extensive validation.
High background signal in the assay Non-specific binding or interference with detection reagents: The compound may interact with the assay components.Run appropriate controls, including wells with the compound but without the enzyme, to assess for any assay interference.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
JAK3 33.1 [1][6]
JAK1>10,000[1][2]
JAK2>10,000[1]
TYK2>10,000[1]
ITK155[1]
RLK395[1]
TEC403[1]
BTK404[1]
BMX666[1]

Table 2: Cellular Inhibitory Activity of this compound in Human Whole Blood

Cytokine-Induced PathwayMeasured EndpointIC50 (nM)
IL-2pSTAT5244[2]
IL-4pSTAT5340[2]
IL-7pSTAT5407[2]
IL-15pSTAT5266[2]
IL-21pSTAT3355[2]

Experimental Protocols

Biochemical JAK3 Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of Ritlecitinib against recombinant JAK3 enzyme.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add a small volume of the diluted Ritlecitinib or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant JAK3 enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for JAK3.

  • Incubate the plate at the optimal temperature and time for the JAK3 enzyme.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the Ritlecitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol describes a method to measure the inhibition of JAK3-mediated signaling in a cellular context.

Materials:

  • Cells expressing the relevant cytokine receptor and JAK3 (e.g., human peripheral blood mononuclear cells or a suitable cell line)

  • Cell culture medium

  • Cytokine (e.g., IL-2, IL-4, IL-7, IL-15, or IL-21)

  • This compound

  • Fixation and permeabilization buffers

  • Phospho-specific antibody against the target STAT protein (e.g., anti-pSTAT5 or anti-pSTAT3)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Pre-incubate the cells with various concentrations of this compound or DMSO for a specified period.

  • Stimulate the cells with the appropriate cytokine to induce JAK3-mediated STAT phosphorylation.

  • Fix and permeabilize the cells according to standard protocols.

  • Stain the cells with a primary antibody specific for the phosphorylated STAT protein.

  • Wash the cells and stain with a fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

  • Calculate the percentage of inhibition for each Ritlecitinib concentration relative to the cytokine-stimulated control and determine the IC50 value.

Visualizations

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway and Ritlecitinib Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription pSTAT->Gene Translocates to Nucleus Ritlecitinib This compound Ritlecitinib->JAK3 Inhibits

Caption: Ritlecitinib inhibits the JAK-STAT signaling pathway.

experimental_workflow General Workflow for Assessing Ritlecitinib Activity cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Ritlecitinib Dilutions B2 Incubate with Recombinant JAK3 B1->B2 B3 Add ATP to Initiate Reaction B2->B3 B4 Measure Kinase Activity B3->B4 B5 Determine IC50 B4->B5 C1 Pre-incubate Cells with Ritlecitinib C2 Stimulate with Cytokine C1->C2 C3 Fix, Permeabilize, and Stain for pSTAT C2->C3 C4 Analyze by Flow Cytometry C3->C4 C5 Determine IC50 C4->C5 logical_troubleshooting Troubleshooting Logic for Low JAK3 Inhibition Start Low JAK3 Inhibition Observed Check_Compound Verify Ritlecitinib Concentration and Integrity Start->Check_Compound Check_Assay Review Assay Conditions (e.g., ATP concentration) Check_Compound->Check_Assay No Issue Solution_Compound Prepare Fresh Stock/Dilutions Check_Compound->Solution_Compound Issue Found Check_Enzyme Assess Recombinant JAK3 Activity Check_Assay->Check_Enzyme No Issue Solution_Assay Optimize ATP Concentration Check_Assay->Solution_Assay Issue Found Solution_Enzyme Use New Enzyme Batch/Positive Control Check_Enzyme->Solution_Enzyme Issue Found End Re-run Experiment Solution_Compound->End Solution_Assay->End Solution_Enzyme->End

References

Technical Support Center: (2R,5S)-Ritlecitinib Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (2R,5S)-Ritlecitinib in long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For the commercial product, LITFULO™, it is recommended to store the capsules at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[1] The product should be kept in its original package to protect it from light.[1][2] For research-grade this compound, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3][4]

Q2: What are the known degradation pathways for Ritlecitinib?

A2: Forced degradation studies have shown that Ritlecitinib is susceptible to degradation under basic and oxidative conditions.[5] Under these stress conditions, four novel degradation products (DP1-DP4) have been identified.[5][6] The drug substance is relatively stable under acidic, thermal (heat), and photolytic (light) stress.[5]

Q3: I am observing unexpected peaks in my chromatogram when analyzing Ritlecitinib. What could be the cause?

A3: Unexpected peaks may indicate the presence of degradation products. Ritlecitinib is known to degrade under basic and oxidative conditions.[5] Review your experimental conditions, including the pH of your solutions and the potential for oxidative stress. Ensure that all solvents and reagents are fresh and of high purity. The impurities could also be related to the synthesis process.[7]

Q4: How can I monitor the stability of my Ritlecitinib samples?

A4: A stability-indicating Ultra High-Performance Liquid Chromatography (UHPLC) method coupled with a Diode Array Detector (DAD) and Tandem Mass Spectrometry (MS/MS) has been developed and validated to separate Ritlecitinib from its degradation products.[5] This method can be used to monitor the purity and degradation of your samples over time.

Q5: Are there any known incompatibilities of Ritlecitinib with common excipients?

A5: While specific drug-excipient interaction studies for Ritlecitinib are not detailed in the provided search results, the commercial formulation of LITFULO™ contains microcrystalline cellulose and lactose monohydrate.[2] Forced degradation studies are essential to anticipate potential drug-excipient interactions.[5] When developing a new formulation, it is crucial to conduct compatibility studies with your chosen excipients under accelerated stability conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of Potency in Ritlecitinib Standard Improper storage conditions.Verify that the standard is stored at the recommended temperature (-20°C or -80°C for solutions) and protected from light.[3][4] Prepare a fresh standard solution and re-analyze.
Appearance of Degradation Peaks in Sample Exposure to basic or oxidative conditions.Neutralize the pH of your sample solutions. Use de-gassed solvents and consider adding an antioxidant if compatible with your experiment. Re-prepare the sample, minimizing exposure to air and light.[5]
Poor Peak Shape or Resolution in HPLC Analysis Suboptimal chromatographic method.Refer to the validated stability-indicating UHPLC method for Ritlecitinib.[5] Ensure the mobile phase composition, pH, and column temperature are appropriate.
Variability in Stability Study Results Inconsistent storage conditions or sample handling.Ensure all stability chambers are properly calibrated and maintained. Standardize sample handling procedures to minimize variability.

Quantitative Data from Forced Degradation Studies

The following tables summarize the results from a forced degradation study on this compound, which provides insights into its stability under various stress conditions.

Table 1: Summary of Ritlecitinib Degradation under Forced Stress Conditions

Stress ConditionReagent/ConditionDurationDegradation (%)Number of Degradants
Acidic Hydrolysis1 M HCl10 daysNot Significant0
Basic Hydrolysis0.1 M NaOH72 hoursSignificant3 (DP1, DP2, DP3)
Oxidative30% H₂O₂24 hoursSignificant2 (DP3, DP4)
Thermal70°C10 daysNot Significant0
PhotolyticDaylight10 daysNot Significant0

Data sourced from a forced degradation study conducted under ICH guidelines.[5][6]

Table 2: Kinetic Data for Ritlecitinib Degradation

Degradation ConditionReaction OrderRate Constant (k)Half-life (t₅₀)Shelf-life (t₉₀)
Basic Hydrolysis (0.1 M NaOH)Second-orderValue not providedValue not providedValue not provided
Oxidative (30% H₂O₂)Zero-orderValue not providedValue not providedValue not provided

The study identified the reaction orders but did not provide specific values for the rate constant, half-life, and shelf-life in the publicly available abstract.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology used to assess the stability of Ritlecitinib under various stress conditions as per ICH guidelines.[5]

  • Preparation of Stock Solution: Prepare a stock solution of Ritlecitinib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acidic Degradation: Mix the Ritlecitinib stock solution with 1 M hydrochloric acid (HCl). Keep the solution at room temperature for 10 days. Analyze samples at appropriate time intervals.

  • Basic Degradation: Mix the Ritlecitinib stock solution with 0.1 M sodium hydroxide (NaOH). Keep the solution at room temperature for 72 hours. Analyze samples at appropriate time intervals.

  • Oxidative Degradation: Mix the Ritlecitinib stock solution with 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Analyze samples at appropriate time intervals.

  • Thermal Degradation: Place a solid sample of Ritlecitinib in a temperature-controlled oven at 70°C for 10 days. Dissolve and analyze samples at appropriate time intervals.

  • Photolytic Degradation: Expose a solid sample of Ritlecitinib to direct daylight for 10 days. Dissolve and analyze samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples using a validated stability-indicating UHPLC-DAD-MS/MS method to separate and identify the parent drug and any degradation products.[5]

Visualizations

G cluster_input Input cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_output Output Ritlecitinib Ritlecitinib Drug Substance Acid Acidic (1M HCl) Ritlecitinib->Acid Base Basic (0.1M NaOH) Ritlecitinib->Base Oxidative Oxidative (30% H2O2) Ritlecitinib->Oxidative Thermal Thermal (70°C) Ritlecitinib->Thermal Photolytic Photolytic (Daylight) Ritlecitinib->Photolytic Analysis Stability-Indicating UHPLC-DAD-MS/MS Acid->Analysis Stable Stable Base->Analysis Degraded Degraded Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Analysis->Stable No significant degradation Analysis->Degraded Degradation products observed

Caption: Experimental workflow for the forced degradation study of Ritlecitinib.

G cluster_basic Basic Hydrolysis cluster_oxidative Oxidative Stress Ritlecitinib This compound DP1 Degradation Product 1 (DP1) Ritlecitinib->DP1 DP2 Degradation Product 2 (DP2) Ritlecitinib->DP2 DP3_base Degradation Product 3 (DP3) Ritlecitinib->DP3_base DP3_ox Degradation Product 3 (DP3) Ritlecitinib->DP3_ox DP4 Degradation Product 4 (DP4) Ritlecitinib->DP4

Caption: Identified degradation pathways of Ritlecitinib under stress conditions.

References

Addressing ritlecitinib-induced changes in laboratory test results in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ritlecitinib in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential changes in laboratory test results observed during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ritlecitinib?

Ritlecitinib is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] By blocking the adenosine triphosphate (ATP) binding site of these kinases, ritlecitinib modulates downstream signaling pathways involved in inflammation and immune cell function.[1][3][4] Specifically, it inhibits cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors and signaling of immune receptors dependent on TEC kinase family members.[1][2]

Q2: What are the expected hematological changes in animal models treated with ritlecitinib?

Based on its mechanism of action and findings from preclinical studies, ritlecitinib is expected to cause changes in circulating lymphocyte populations.[5][6] As a JAK3 inhibitor, it can affect the growth and maturation of certain white blood cells. Researchers may observe a dose-dependent decrease in absolute lymphocyte counts, including T-lymphocyte subsets (CD4+ and CD8+) and Natural Killer (NK) cells.[2][7] Effects on platelet counts have also been noted.[1]

Q3: Are there any anticipated changes in clinical chemistry parameters?

While specific data from animal models is limited in publicly available literature, clinical trials in humans have reported potential changes in some biochemical markers. These include elevations in liver enzymes (ALT, AST) and creatine phosphokinase (CPK).[8] Researchers should consider monitoring these parameters in their animal studies.

Troubleshooting Guides

Issue 1: Unexpectedly large decrease in lymphocyte counts

Potential Cause 1: High dose of ritlecitinib. The reduction in lymphocytes is an expected pharmacological effect of ritlecitinib.[2][5] However, a severe drop may indicate that the dose administered is too high for the specific animal model or strain.

Troubleshooting Steps:

  • Review Dosing: Confirm the correct dose calculation and administration.

  • Dose-Response Study: If not already done, perform a dose-response study to determine the optimal dose that achieves the desired pharmacological effect without excessive lymphopenia.

  • Monitor Animal Health: Closely monitor animals for any clinical signs of immunosuppression.

Potential Cause 2: Animal model sensitivity. Different species or strains of animals may have varying sensitivities to JAK inhibitors.

Troubleshooting Steps:

  • Literature Review: Consult literature for studies using ritlecitinib or other JAK3 inhibitors in the same or similar animal models to establish expected ranges of lymphocyte reduction.

  • Historical Control Data: Compare the observed changes to historical control data for the specific animal strain used in your facility.

Issue 2: Significant elevation in liver enzymes (ALT/AST)

Potential Cause 1: Drug-induced liver injury. Although more commonly reported in human clinical trials, the potential for liver enzyme elevation should be considered in animal models.

Troubleshooting Steps:

  • Baseline Monitoring: Ensure that baseline liver enzyme levels were established before the commencement of the study.

  • Dose-dependency: Evaluate if the elevation in liver enzymes is dose-dependent.

  • Histopathology: At the end of the study, perform a histopathological examination of the liver to assess for any morphological changes.

Potential Cause 2: Confounding factors. Other experimental factors, such as diet, stress, or co-administered vehicles, could contribute to liver enzyme changes.

Troubleshooting Steps:

  • Vehicle Control: Ensure that a vehicle control group is included in the study design to rule out effects from the formulation.

  • Animal Husbandry Review: Review animal husbandry records to identify any potential stressors or changes in diet.

Data Presentation

Table 1: Expected Hematological Changes in Animal Models Treated with Ritlecitinib

ParameterExpected ChangeAnimal ModelNotes
White Blood Cells (WBC)
Total LymphocytesDecreaseRat, DogAn expected pharmacological effect due to JAK3 inhibition.[5][6]
T-Lymphocytes (CD3+, CD4+, CD8+)DecreaseRat, DogRitlecitinib affects T-cell maturation and function.[2]
B-Lymphocytes (CD19+)No significant change-Clinical data suggests minimal impact on B-cell counts.[7]
Natural Killer (NK) CellsDecrease-NK cell numbers can be affected by JAK3 inhibition.[2]
Platelets
Platelet CountPotential DecreaseRat, DogMonitoring of platelet counts is recommended.[1]

Disclaimer: The quantitative values for these changes are dose- and species-dependent and are not extensively available in public literature. The information provided is based on the known pharmacological action of ritlecitinib and qualitative preclinical findings.

Table 2: Potential Clinical Chemistry Changes in Animal Models Treated with Ritlecitinib

ParameterExpected ChangeAnimal ModelNotes
Liver Function
Alanine Aminotransferase (ALT)Potential IncreaseRat, DogBased on human clinical trial data.[8]
Aspartate Aminotransferase (AST)Potential IncreaseRat, DogBased on human clinical trial data.[8]
Muscle Enzymes
Creatine Phosphokinase (CPK)Potential IncreaseRat, DogBased on human clinical trial data.[8]

Disclaimer: These potential changes are extrapolated from human clinical data and may not be directly transferable to all animal models. Baseline and regular monitoring are crucial.

Experimental Protocols

Protocol 1: Hematological Analysis in Rodents
  • Blood Collection:

    • Collect 50-100 µL of whole blood from the retro-orbital sinus or other appropriate site into EDTA-coated microtubes.[9]

    • Ensure proper animal handling and anesthesia to minimize stress, which can affect hematological parameters.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for the specific animal species (e.g., mouse, rat).

    • Key parameters to analyze include: Total White Blood Cell (WBC) count, lymphocyte count, neutrophil count, monocyte count, and platelet count.

  • Flow Cytometry for Lymphocyte Subsets:

    • Prepare single-cell suspensions from whole blood or spleen.

    • Stain with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, NK1.1 for mice).

    • Acquire data on a flow cytometer and analyze using appropriate software to quantify different lymphocyte populations.

Protocol 2: Biochemical Analysis in Rodents
  • Blood Collection:

    • Collect a larger volume of blood (200-500 µL) and transfer it to a serum separator tube.

  • Serum Separation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.

  • Biochemical Analysis:

    • Use an automated clinical chemistry analyzer to measure the levels of ALT, AST, and CPK in the serum samples.

    • Ensure the analyzer is calibrated and appropriate controls are used.

Mandatory Visualizations

Ritlecitinib_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-15) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation TEC TEC Kinase Receptor->TEC Activation STAT STAT JAK3->STAT Phosphorylation TEC->STAT Phosphorylation Transcription Gene Transcription (Immune Cell Proliferation, Differentiation, Survival) STAT->Transcription Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibition Ritlecitinib->TEC Inhibition

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Experimental_Workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment Phase cluster_posttreatment Post-Treatment Analysis Acclimatization Animal Acclimatization Baseline Baseline Blood Sampling (Hematology & Biochemistry) Acclimatization->Baseline Dosing Ritlecitinib Administration (Daily Oral Gavage) Baseline->Dosing Monitoring Regular Health Monitoring Dosing->Monitoring Interim Interim Blood Sampling Dosing->Interim Monitoring->Interim Terminal Terminal Blood Collection Monitoring->Terminal Interim->Monitoring Analysis Hematological & Biochemical Analysis Terminal->Analysis Histopathology Tissue Histopathology (Spleen, Liver, etc.) Terminal->Histopathology

Caption: Workflow for monitoring lab changes in animal studies.

Troubleshooting_Logic Start Unexpected Lab Result (e.g., Severe Lymphopenia) CheckDose Verify Dose Calculation & Administration Start->CheckDose DoseCorrect Dose Correct? CheckDose->DoseCorrect ReviewProtocol Review Experimental Protocol DoseCorrect->ReviewProtocol No CheckModel Assess Animal Model Sensitivity DoseCorrect->CheckModel Yes ReviewProtocol->CheckDose ModelKnown Is Sensitivity Known? CheckModel->ModelKnown Literature Consult Literature ModelKnown->Literature No Confounding Investigate Confounding Factors (Vehicle, Stress) ModelKnown->Confounding Yes DoseResponse Consider Dose-Response Study Literature->DoseResponse DoseResponse->Confounding End Modify Protocol & Continue Monitoring Confounding->End

Caption: Troubleshooting logic for unexpected laboratory results.

References

Technical Support Center: Overcoming Resistance to (2R,5S)-Ritlecitinib in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to (2R,5S)-Ritlecitinib in cell line experiments. All guidance is based on established principles of kinase inhibitor resistance and JAK/STAT signaling.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to this compound. What is the first step in troubleshooting?

A1: The first step is to confirm the viability and health of your parental (non-resistant) cell line and to verify the integrity and concentration of your this compound stock. Ensure proper cell culture conditions are maintained, including regular passaging and monitoring for contamination. It's also crucial to perform a dose-response curve with a fresh aliquot of the drug on the parental cell line to ensure the expected IC50 value is obtained.

Q2: What are the common mechanisms of acquired resistance to JAK inhibitors like this compound?

A2: Acquired resistance to JAK inhibitors can arise through several mechanisms, including:

  • Secondary Mutations in the Target Kinase: Mutations in the JAK3 kinase domain can alter the drug binding site, reducing the inhibitory effect of Ritlecitinib.

  • Activation of Bypass Signaling Pathways: Cells can compensate for JAK3 inhibition by upregulating alternative signaling pathways to maintain proliferation and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.

  • Epigenetic Alterations: Changes in DNA methylation or histone modifications can lead to altered gene expression profiles that promote a resistant phenotype.

Q3: How can I determine if my resistant cells have a mutation in JAK3?

A3: You can perform sanger sequencing or next-generation sequencing (NGS) of the JAK3 gene in your resistant cell line and compare it to the parental cell line. Specific primers can be designed to amplify the kinase domain of JAK3, where resistance mutations are most likely to occur.

Q4: What are some potential bypass pathways that could be activated in Ritlecitinib-resistant cells?

A4: Potential bypass pathways could involve the activation of other JAK family members (if not completely inhibited by Ritlecitinib at the concentrations used), or other signaling cascades such as the PI3K/AKT/mTOR or RAS/MEK/ERK pathways. Investigating the phosphorylation status of key proteins in these pathways can provide insights.

Q5: How do I test for increased drug efflux in my resistant cell lines?

A5: You can assess the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) using quantitative RT-PCR (qRT-PCR). Additionally, functional assays using fluorescent substrates of these transporters can be performed in the presence and absence of known efflux pump inhibitors to determine if drug efflux is enhanced in your resistant cells.

Troubleshooting Guides

Issue 1: Gradual increase in IC50 of this compound over several passages.

This scenario suggests the development of acquired resistance. The following troubleshooting workflow can help identify the underlying cause.

G start Start: Gradual IC50 Increase Observed confirm_resistance Confirm Resistance: - Repeat dose-response curve with fresh drug and parental cells. - Thaw early passage of parental cells for comparison. start->confirm_resistance resistance_confirmed Resistance Confirmed confirm_resistance->resistance_confirmed resistance_confirmed->start No, review basic cell culture and drug handling investigate_mechanism Investigate Mechanism resistance_confirmed->investigate_mechanism Yes jak3_sequencing JAK3 Sequencing: - Sequence kinase domain. - Compare to parental cell line. investigate_mechanism->jak3_sequencing On-Target bypass_pathways Bypass Pathway Analysis: - Western blot for p-AKT, p-ERK. - Use inhibitors of alternative pathways. investigate_mechanism->bypass_pathways Bypass drug_efflux Drug Efflux Assay: - qRT-PCR for ABC transporters. - Functional efflux assays. investigate_mechanism->drug_efflux Efflux epigenetic_analysis Epigenetic Analysis: - Assess global DNA methylation. - ChIP for key histone marks. investigate_mechanism->epigenetic_analysis Epigenetic solution_jak3 Solution: - Consider alternative JAK inhibitors with different binding modes. - Evaluate combination therapies. jak3_sequencing->solution_jak3 Mutation Found solution_bypass Solution: - Combine Ritlecitinib with an inhibitor of the activated bypass pathway. bypass_pathways->solution_bypass Pathway Activated solution_efflux Solution: - Co-administer Ritlecitinib with a known efflux pump inhibitor. drug_efflux->solution_efflux Efflux Increased solution_epigenetic Solution: - Treat with epigenetic modifying agents (e.g., DNMT or HDAC inhibitors) to re-sensitize cells. epigenetic_analysis->solution_epigenetic Changes Detected

Caption: Troubleshooting workflow for a gradual increase in IC50.

Issue 2: Ritlecitinib-treated cells show decreased apoptosis and restored proliferation.

This indicates that the cells are overcoming the cytostatic/pro-apoptotic effects of the drug. A key step is to analyze the downstream signaling of the JAK/STAT pathway.

G start Start: Decreased Apoptosis & Restored Proliferation check_pstat Assess p-STAT5 Levels: - Western blot for phosphorylated STAT5 in parental vs. resistant cells +/- Ritlecitinib. start->check_pstat pstat_result p-STAT5 Restored? check_pstat->pstat_result on_target_resistance On-Target Resistance Likely: - Suspect JAK3 mutation. - Proceed with JAK3 sequencing. pstat_result->on_target_resistance Yes bypass_resistance Bypass Pathway Activation Likely: - Investigate other signaling pathways (e.g., PI3K/AKT, MAPK/ERK). - Western blot for p-AKT, p-ERK. pstat_result->bypass_resistance No solution_on_target Solution: - Test next-generation JAK inhibitors. - Explore combination therapies. on_target_resistance->solution_on_target Mutation Confirmed solution_bypass Solution: - Combine Ritlecitinib with an inhibitor of the activated bypass pathway. bypass_resistance->solution_bypass Bypass Confirmed

Caption: Investigating restored proliferation in resistant cells.

Data Presentation

The following tables summarize hypothetical quantitative data for parental and Ritlecitinib-resistant cell lines.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant SublineResistant IC50 (nM)Fold Resistance
Cell Line A150Cell Line A-Res150010
Cell Line B250Cell Line B-Res300012
Cell Line C100Cell Line C-Res250025

Table 2: Relative Gene Expression of ABC Transporters in Parental vs. Resistant Cells

GeneCell Line A vs. A-Res (Fold Change)Cell Line B vs. B-Res (Fold Change)Cell Line C vs. C-Res (Fold Change)
ABCB11.28.52.1
ABCG21.51.815.3

Table 3: Phosphorylation Status of Key Signaling Proteins

ProteinCell Line A-Res vs. Parental (% change with Ritlecitinib)Cell Line B-Res vs. Parental (% change with Ritlecitinib)Cell Line C-Res vs. Parental (% change with Ritlecitinib)
p-STAT5-20%-85%-90%
p-AKT-95%-30%-90%
p-ERK-90%-90%-25%

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.

  • Gradual Dose Escalation: Once the cells have resumed a normal growth rate, increase the drug concentration by 1.5 to 2-fold.

  • Repeat and Monitor: Repeat the dose escalation process, allowing the cells to recover and resume proliferation at each new concentration. Monitor for changes in morphology and growth rate.

  • Characterize Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), perform a new dose-response assay to confirm the shift in IC50.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.

Protocol 2: Western Blot for Phospho-STAT5
  • Cell Lysis: Treat parental and resistant cells with and without this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 as a loading control.

Protocol 3: siRNA-mediated Knockdown of a Target Gene
  • siRNA Design and Synthesis: Design and synthesize at least two different siRNA sequences targeting the gene of interest, as well as a non-targeting control siRNA.

  • Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection: Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours post-transfection.

  • Verification of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

  • Functional Assay: Once knockdown is confirmed, perform the relevant functional assay (e.g., a dose-response curve with this compound) to assess the effect of gene silencing on drug resistance.

Signaling Pathway and Workflow Diagrams

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT5 STAT5 JAK3->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Dimerization Dimerization pSTAT5->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Ritlecitinib This compound Ritlecitinib->JAK3 inhibits

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for Investigating Resistance Start Start: Resistant Cell Line Established Genomic Genomic Analysis: - JAK3 Sequencing Start->Genomic Transcriptomic Transcriptomic Analysis: - qRT-PCR for ABC Transporters Start->Transcriptomic Proteomic Proteomic Analysis: - Western Blot for p-STAT5, p-AKT, p-ERK Start->Proteomic Functional Functional Validation: - siRNA Knockdown - Combination Drug Studies Genomic->Functional Transcriptomic->Functional Proteomic->Functional Conclusion Conclusion: Identify Resistance Mechanism & Overcoming Strategy Functional->Conclusion

Caption: A multi-omics approach to investigating Ritlecitinib resistance.

Ritlecitinib Tosylate Crystallization Process: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the ritlecitinib tosylate crystallization process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of ritlecitinib tosylate, with a focus on problems arising from process impurities.

Issue Potential Cause Recommended Action
Poor Crystal Quality (e.g., small, irregular crystals, agglomeration) Presence of oligomeric or polymeric impurities.[1][2]1. Impurity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to detect and quantify oligomeric and polymeric impurities. Note that oligomers may be difficult to detect as they can overlap with the main product band.[1] 2. Filtration: Before crystallization, filter the solution to remove insoluble polymeric impurities.[1] 3. Solvent Selection: Experiment with different solvent systems. While ethanol has been used, the choice of solvent can influence impurity solubility and crystal habit.[1]
Low Crystallization Yield Inhibition of crystal growth by impurities.[1][3]1. Impurity Removal: Implement purification steps to minimize oligomeric precursors before the final crystallization step. 2. Seeding Strategy: Optimize the seeding point and seed loading. Introducing seeds at the right level of supersaturation can sometimes overcome the inhibitory effects of impurities. 3. Cooling Profile: A slower, controlled cooling profile may improve yield by allowing more time for crystal growth, potentially reducing the relative impact of growth inhibitors.
Slow or Incomplete Crystallization Inhibition of crystallization kinetics by oligomeric impurities, particularly hexamers, which can block crystal growth sites.[1][3]1. Upstream Process Control: Review the synthesis and purification steps to minimize the formation of oligomers. 2. Supersaturation Control: Carefully control the level of supersaturation. High supersaturation might lead to faster nucleation of potentially impure material. A controlled anti-solvent addition or slow cooling can help maintain an optimal supersaturation level.
Inconsistent Physical Properties of Isolated Solid Variable levels of impurities in different batches affecting crystal growth.[1]1. Raw Material Qualification: Ensure consistent quality of the starting material and solvents. 2. Process Parameter Control: Maintain tight control over all crystallization parameters (temperature, agitation, addition rates) to ensure batch-to-batch consistency. 3. Characterization: Thoroughly characterize each batch for purity, particle size distribution, and polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities affecting ritlecitinib tosylate crystallization?

A1: Oligomeric and polymeric impurities, formed via Michael addition or other mechanisms involving the acrylamide moiety of ritlecitinib, are the most critical.[1] Hexamers, in particular, have been identified as potent inhibitors of crystal growth.[1][3]

Q2: What solvent systems are recommended for the crystallization of ritlecitinib tosylate?

A2: The literature mentions the use of absolute ethanol.[1] However, subsequent work showed similar outcomes with toluene-denatured ethanol.[1] The choice of an appropriate solvent or solvent/anti-solvent system is crucial and should be optimized based on the desired crystal form, yield, and purity.

Q3: What is the solubility of ritlecitinib tosylate?

A3: Ritlecitinib tosylate is freely soluble in water.[4] Specific solubility data in various organic solvents for crystallization optimization is not extensively published and should be determined experimentally as part of process development.

Q4: Are there known polymorphic forms of ritlecitinib tosylate?

A4: The existence of different polymorphic forms is a key consideration in pharmaceutical development. A patent for a crystalline form of ritlecitinib tosylate exists, suggesting the importance of controlling the crystallization process to obtain the desired, stable polymorph.[4][5][6]

Q5: How can I monitor and control the level of impurities?

A5: A validated, stability-indicating HPLC method is essential for monitoring the levels of process-related impurities and degradation products.[2] It is important to ensure the analytical method can resolve oligomeric species from the main ritlecitinib peak.[1]

Experimental Protocols

Protocol 1: General Cooling Crystallization of Ritlecitinib Tosylate

  • Dissolution: Dissolve the crude ritlecitinib tosylate in a suitable solvent (e.g., ethanol) at an elevated temperature to ensure complete dissolution.[1]

  • Filtration (Optional but Recommended): If polymeric impurities are suspected, filter the hot solution through a suitable filter to remove any insoluble material.[1]

  • Cooling: Cool the solution according to a controlled temperature profile. The cooling rate should be optimized to achieve the desired crystal size and purity.

  • Seeding (Optional): Introduce seed crystals of the desired polymorphic form at a specific temperature within the metastable zone to control nucleation.

  • Maturation: Hold the resulting slurry at the final temperature for a defined period with agitation to allow for crystal growth and to reach equilibrium.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a cold solvent or an appropriate anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Data Presentation

Table 1: Ritlecitinib Tosylate Crystallization Process Parameters (Example Template)

ParameterRange / ValueRationale / Observation
Solvent e.g., EthanolMentioned in literature for recrystallization.[1]
Concentration User DefinedTo be determined based on solubility studies.
Dissolution Temperature User DefinedShould be sufficient for complete dissolution.
Cooling Rate User DefinedSlower rates may improve crystal quality and yield.
Seeding Temperature User DefinedTypically within the metastable zone.
Seed Loading User DefinedInfluences final particle size distribution.
Maturation Time User DefinedEnsures complete crystallization.
Final Isolation Temperature User DefinedAffects final yield.

Visualizations

Ritlecitinib Signaling Pathway

Ritlecitinib_Signaling_Pathway Cytokine Cytokines (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates TEC_Kinase TEC Family Kinases Immune_Cell Immune Cell Activation (T-cells, NK cells) TEC_Kinase->Immune_Cell Mediates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Immune Response) Nucleus->Gene_Transcription Initiates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits Ritlecitinib->TEC_Kinase Inhibits

Caption: Ritlecitinib inhibits JAK3 and TEC family kinases.

Experimental Workflow for Troubleshooting Ritlecitinib Tosylate Crystallization

Troubleshooting_Workflow Start Start: Crystallization Issue (Low Yield, Poor Quality) Analyze_Impurities Analyze for Oligomeric/ Polymeric Impurities (HPLC) Start->Analyze_Impurities Impurities_Detected Impurities Detected? Analyze_Impurities->Impurities_Detected Optimize_Upstream Optimize Upstream Purification Impurities_Detected->Optimize_Upstream Yes Evaluate_Process Evaluate Other Process Parameters (Solvent, Supersaturation) Impurities_Detected->Evaluate_Process No Pre_Filter Implement Pre-Crystallization Filtration Optimize_Upstream->Pre_Filter Optimize_Crystallization Re-optimize Crystallization Parameters (Cooling, Seeding) Pre_Filter->Optimize_Crystallization End End: Optimized Process Optimize_Crystallization->End Evaluate_Process->End

Caption: Workflow for troubleshooting crystallization issues.

References

Ritlecitinib Process Impurities: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating process impurities during the synthesis and analysis of ritlecitinib.

Frequently Asked Questions (FAQs)

Q1: What are the common types of process impurities associated with ritlecitinib?

A1: Ritlecitinib synthesis and storage can lead to several types of impurities, broadly categorized as:

  • Process-Related Impurities: These are substances introduced or formed during the manufacturing process. For ritlecitinib, this category notably includes dimers, oligomers, and polymers that can arise from the reactive acrylamide moiety.[1] Other process-related impurities can include unreacted starting materials, intermediates, and reagents.

  • Degradation Products: These impurities form due to the degradation of the ritlecitinib molecule under various stress conditions. Forced degradation studies have identified several degradation products (DPs) formed under conditions such as basic hydrolysis and oxidation.[2]

  • Synthetic Intermediates: These are molecules that are precursors in the synthesis of ritlecitinib. Incomplete reactions can lead to their presence in the final product.

Q2: How can I identify and quantify ritlecitinib impurities?

A2: A validated stability-indicating Ultra-High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry (UHPLC-DAD-MS/MS) method is recommended for the identification and quantification of ritlecitinib and its impurities.[2] This technique allows for the separation of impurities from the active pharmaceutical ingredient (API) and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

Q3: What are the primary challenges in analyzing ritlecitinib impurities?

A3: Key challenges include:

  • Co-elution of Impurities: Some impurities may have similar polarities, leading to overlapping peaks in the chromatogram.

  • Low Concentration of Impurities: Impurities are often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.

  • Structural Elucidation of Unknown Impurities: Identifying the exact chemical structure of novel or unexpected impurities can be complex and may require advanced analytical techniques like NMR spectroscopy.

  • Oligomeric Impurities: These are particularly challenging to detect and quantify using standard HPLC methods due to potential overlap with the main API peak.[1]

Troubleshooting Guides

Analytical Method Troubleshooting

This guide addresses common issues encountered during the UHPLC-MS analysis of ritlecitinib.

Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Ensure the mobile phase pH is optimized to suppress the ionization of basic analytes.- Reduce the sample concentration or injection volume.- Use a column with a highly inert stationary phase.
Poor Peak Resolution - Inadequate separation of co-eluting impurities.- Suboptimal mobile phase composition or gradient.- Optimize the gradient elution profile to enhance separation.- Adjust the mobile phase composition, including the organic modifier and additives.- Consider using a column with a different selectivity.
Baseline Noise or Drift - Contaminated mobile phase or solvents.- Detector instability.- System leaks.- Use freshly prepared, high-purity mobile phase.- Ensure the detector lamp has sufficient energy and the system is properly equilibrated.- Check all connections for leaks.
Ghost Peaks - Carryover from previous injections.- Contamination in the sample or mobile phase.- Implement a robust needle and injector wash protocol.- Run blank injections to identify the source of contamination.- Ensure proper cleaning of all glassware and use high-purity solvents.
Synthesis & Purification Troubleshooting

This guide provides solutions for common problems encountered during the synthesis and purification of ritlecitinib that can lead to impurity formation.

Issue Potential Cause Troubleshooting & Mitigation Strategies
Formation of Dimer/Oligomer Impurities - The acrylamide moiety of ritlecitinib is susceptible to Michael addition reactions, leading to the formation of dimers and higher-order oligomers.[2]- Control Reaction Temperature: Lowering the reaction and storage temperature can reduce the rate of polymerization.- Use of Inhibitors: Introduce radical scavengers or polymerization inhibitors during synthesis and storage. Examples include nitrosobenzene.[3]- pH Control: Maintain the pH of the reaction mixture within a range that minimizes the reactivity of the acrylamide group.
Presence of Degradation Products (DP1, DP2) - Basic hydrolysis of the ritlecitinib molecule. DP2 is suggested to be formed by the 1,4-addition of a hydroxyl group to the acrylamide moiety under basic conditions.[2]- Strict pH Control: Avoid exposing ritlecitinib to strong basic conditions during synthesis, work-up, and purification.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Incomplete Crystallization or Poor Crystal Quality - Presence of oligomeric impurities that can inhibit crystal growth.[1]- Effective Purging of Oligomers: Develop purification steps (e.g., recrystallization with appropriate solvent systems) that effectively remove oligomeric precursors.- Seeding Strategy: Utilize a well-characterized seeding protocol to promote the crystallization of the desired polymorph and exclude impurities.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the identification of ritlecitinib and its known degradation products by UHPLC-MS.[2]

Compound Retention Time (min) [M+H]⁺ (m/z) Key MS/MS Fragments (m/z)
Ritlecitinib5.8286.2231.1, 148.1, 119.1
DP14.2331.2286.2, 148.1
DP24.9304.2286.2, 148.1, 119.1
DP3 (Dimer)6.7571.3286.2, 159.1, 152.1, 119.1
DP47.4302.2286.2, 148.1, 119.1

Experimental Protocols

Protocol 1: UHPLC-DAD-MS/MS Method for Ritlecitinib Impurity Profiling

This protocol is adapted from a published stability-indicating method.[2]

1. Instrumentation:

  • UHPLC system coupled with a Diode Array Detector and a Triple Quadrupole Mass Spectrometer.

2. Chromatographic Conditions:

  • Column: Kinetex EVO C18, 100 Å, 2.6 µm, 100 x 3.0 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-4 min: 25% B

    • 4-8 min: 25-80% B

    • 8-8.1 min: 80-25% B

    • 8.1-9 min: 25% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • DAD Wavelength: 254 nm

3. Mass Spectrometry Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimized for each impurity.

4. Sample Preparation:

  • Accurately weigh and dissolve the ritlecitinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Ritlecitinib Mechanism of Action: JAK3/TEC Signaling Pathway

Ritlecitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates TEC TEC Kinase Receptor->TEC Activates STAT STAT JAK3->STAT Phosphorylates TEC->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription (Inflammation) pSTAT->Gene Translocates and Activates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Inhibits

Caption: Ritlecitinib inhibits JAK3 and TEC kinase signaling pathways.

Experimental Workflow: Ritlecitinib Impurity Identification

Impurity_Identification_Workflow Sample Ritlecitinib Sample Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation UHPLC UHPLC Separation (C18 Column, Gradient Elution) Preparation->UHPLC DAD DAD Detection (UV Absorbance) UHPLC->DAD MS MS/MS Analysis (Mass & Fragmentation) UHPLC->MS Data Data Analysis (Peak Integration & Identification) DAD->Data MS->Data Report Impurity Profile Report Data->Report

Caption: Workflow for the identification of ritlecitinib impurities.

Logical Relationship: Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckOverload Check for Column Overload (Reduce sample concentration) Start->CheckOverload CheckpH Check Mobile Phase pH (Ensure proper ionization state) CheckOverload->CheckpH No Resolved Problem Resolved CheckOverload->Resolved Yes CheckColumn Check Column Condition (Inspect for degradation) CheckpH->CheckColumn No CheckpH->Resolved Yes ReplaceColumn Replace Column CheckColumn->ReplaceColumn ReplaceColumn->Resolved

Caption: A logical approach to troubleshooting peak tailing issues.

References

Best practices for handling and storing (2R,5S)-Ritlecitinib powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (2R,5S)-Ritlecitinib powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its appearance?

This compound is a selective and irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1] The powder is a white to light yellow solid.[2]

2. What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be stored at 4°C and protected from light.[2][3]

3. How should I prepare stock solutions of this compound?

It is recommended to dissolve this compound powder in anhydrous Dimethyl Sulfoxide (DMSO). To aid dissolution, ultrasonic treatment may be necessary.[3] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened bottle to prevent the introduction of moisture which can affect the stability and solubility of the compound.

4. What are the recommended storage conditions for this compound stock solutions?

Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months, protected from light.[2][3]

5. What personal protective equipment (PPE) should I use when handling this compound powder?

When handling this compound powder, it is important to use appropriate PPE to minimize exposure. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powder should be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[4][5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O
Molecular Weight285.34 g/mol
AppearanceWhite to light yellow solid[2]
Storage (Powder)4°C, protect from light[2][3]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 100 mg/mL (350.45 mM)[2]Use of ultrasonic bath may be needed to aid dissolution.[3] It is recommended to use newly opened DMSO as it is hygroscopic.
In vivo formulation 1≥ 5.5 mg/mL (19.27 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
In vivo formulation 2≥ 5.5 mg/mL (19.27 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)[2]
In vivo formulation 3≥ 5.5 mg/mL (19.27 mM)10% DMSO, 90% Corn Oil[2]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationSpecial Conditions
Powder4°CLong-termProtect from light[2][3]
Stock Solution-20°CUp to 1 monthProtect from light[2][3]
Stock Solution-80°CUp to 6 monthsProtect from light[2][3]

Experimental Protocols & Workflows

Experimental Workflow: Preparation of Stock Solution and Cell Treatment

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound powder in a ventilated enclosure dissolve Dissolve in anhydrous DMSO with sonication weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C, protected from light aliquot->store thaw Thaw a single aliquot of stock solution dilute Prepare serial dilutions in DMSO thaw->dilute final_dilution Add final DMSO dilution to pre-warmed cell culture medium dilute->final_dilution treat_cells Add diluted compound to cells and incubate final_dilution->treat_cells

Fig. 1: General workflow for preparing Ritlecitinib stock solutions and treating cells.

Troubleshooting Guides

Problem: The this compound powder is difficult to weigh accurately due to static electricity.

  • Solution: Use an anti-static gun or an ionizer to neutralize static charges on the weighing vessel and spatula. Weighing the powder in a ventilated enclosure with controlled humidity can also help to minimize static electricity.

Problem: The this compound powder is not dissolving completely in DMSO.

  • Solution 1: Gently warm the solution while vortexing.

  • Solution 2: Use an ultrasonic bath to aid dissolution.[3]

  • Solution 3: Ensure that the DMSO being used is anhydrous (newly opened bottle), as absorbed water can reduce the solubility of the compound.

Problem: A precipitate forms when the DMSO stock solution is diluted in aqueous cell culture medium.

  • Solution: This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous solution. To avoid this, perform serial dilutions of your concentrated stock solution in DMSO first to get closer to your final desired concentration. Then, add this final, more diluted DMSO solution to your aqueous medium with gentle mixing. This gradual change in solvent polarity can help to keep the compound in solution.

Problem: Inconsistent results are observed between experiments.

  • Solution 1: Ensure that stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. It is best practice to use single-use aliquots.

  • Solution 2: Verify the final concentration of DMSO in your cell culture medium is consistent across all experiments and is at a level that does not affect cell viability (typically ≤ 0.5%).

  • Solution 3: Contamination of cell cultures can lead to inconsistent results. Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[6][7]

Troubleshooting Flowchart: Compound Precipitation in Cell Culture

G start Precipitate observed in cell culture after adding Ritlecitinib check_dilution Was the DMSO stock added directly to the aqueous medium? start->check_dilution improper_dilution High local concentration caused precipitation. check_dilution->improper_dilution Yes check_media_temp Was the medium at 37°C? check_dilution->check_media_temp No solution1 Perform serial dilutions in DMSO first, then add to aqueous medium. improper_dilution->solution1 end Problem Resolved solution1->end cold_media Low temperature can decrease solubility. check_media_temp->cold_media No check_final_conc Is the final concentration of Ritlecitinib too high? check_media_temp->check_final_conc Yes solution2 Ensure medium is pre-warmed before adding the compound. cold_media->solution2 solution2->end high_conc Concentration exceeds solubility limit in the final medium. check_final_conc->high_conc Yes check_final_conc->end No solution3 Lower the final concentration or consider using a solubilizing agent if compatible with the assay. high_conc->solution3 solution3->end

Fig. 2: A flowchart to troubleshoot precipitation issues in cell culture experiments.

Signaling Pathway

Ritlecitinib's Mechanism of Action

Ritlecitinib is an irreversible inhibitor of JAK3 and TEC family kinases. By binding to a specific cysteine residue in the ATP-binding site of these kinases, it blocks downstream signaling pathways that are crucial for the function of immune cells involved in autoimmune diseases.[1][8]

G cluster_cytokine Cytokine Signaling cluster_tcr T-Cell Receptor Signaling cytokine Cytokines (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 stat STATs jak3->stat transcription Gene Transcription (Immune Response) stat->transcription tcr TCR tec TEC Family Kinases tcr->tec plc PLCγ tec->plc t_cell_activation T-Cell Activation plc->t_cell_activation ritlecitinib This compound ritlecitinib->jak3 Inhibits ritlecitinib->tec Inhibits

Fig. 3: Ritlecitinib inhibits both JAK3-mediated cytokine signaling and TEC kinase-mediated T-cell receptor signaling.

References

Technical Support Center: (2R,5S)-Ritlecitinib and Renal Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for adjusting (2R,5S)-Ritlecitinib dosage in preclinical models of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the impact of severe renal impairment on this compound pharmacokinetics in humans?

In clinical studies involving patients with severe renal impairment (eGFR <30 mL/min), the area under the concentration-time curve over 24 hours (AUC24) for Ritlecitinib was 55.2% higher compared to individuals with normal renal function.[1][2][3] However, these differences are not considered clinically significant, and no dose adjustment is currently recommended for adult patients with any degree of renal impairment.[2][4] Ritlecitinib has not been studied in patients with end-stage renal disease (ESRD) or those who have received a renal transplant.[1][2][3]

Q2: How is this compound metabolized and excreted?

Ritlecitinib's metabolism is complex, involving multiple pathways with no single route accounting for more than 25% of its total metabolism.[1][3] The primary routes are Glutathione S-transferase (GST) and cytochrome P450 (CYP) enzymes (CYP3A, CYP2C8, CYP1A2, and CYP2C9).[1][3][5] Approximately 66% of a radiolabeled dose is excreted in the urine, with about 4% as the unchanged drug, and 20% is excreted in the feces.[1][3][5]

Q3: Based on clinical data, should I adjust the dose of this compound in my animal model of renal impairment?

While clinical data in humans suggests no dose adjustment is necessary, preclinical models can exhibit different metabolic and excretory characteristics. Therefore, a cautious approach is recommended. The 55.2% increase in AUC observed in humans with severe renal impairment can serve as a starting point for considering a dose reduction in your animal model. A pilot study to assess pharmacokinetic parameters in your specific model is highly recommended.

Q4: What are some common preclinical models of renal impairment where I might need to consider a dosage adjustment?

Several established models can be used to simulate renal impairment in a preclinical setting. The choice of model will depend on the specific research question. Common models include:

  • Surgical Models:

    • 5/6 Nephrectomy: This model induces chronic kidney disease by surgically removing a significant portion of the renal mass.

  • Nephrotoxicant-Induced Models:

    • Cisplatin-induced nephrotoxicity: A widely used model for acute kidney injury.

    • Adenine-induced chronic kidney disease: An oral administration model that leads to progressive renal dysfunction.

    • Folic acid-induced nephropathy: Induces acute tubular necrosis.

Troubleshooting Guide

Issue: I've observed unexpected toxicity or adverse events in my renally impaired animal model at a standard dose of this compound.

Possible Cause: Reduced clearance of Ritlecitinib due to renal impairment is leading to higher systemic exposure.

Solution:

  • Confirm Renal Impairment: Ensure that your model has induced the expected level of renal dysfunction by measuring markers such as serum creatinine and blood urea nitrogen (BUN).

  • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study in a small group of your renally impaired animals and a control group. Measure plasma concentrations of Ritlecitinib at several time points after dosing to determine key parameters like AUC, Cmax, and half-life.

  • Dose Reduction: Based on the pharmacokinetic data, calculate an appropriate dose reduction. A starting point could be a 30-50% reduction from your standard dose, aiming to match the AUC observed in control animals.

  • Monitor for Efficacy: After dose adjustment, continue to monitor for the desired pharmacological effect to ensure the new dose is still within the therapeutic window.

Experimental Protocols

Protocol 1: Pharmacokinetic Assessment of this compound in a 5/6 Nephrectomy Mouse Model of Chronic Kidney Disease

Objective: To determine the pharmacokinetic profile of this compound in mice with surgically induced chronic kidney disease compared to sham-operated controls.

Methodology:

  • Animal Model: Use a validated 5/6 nephrectomy mouse model. Allow animals to recover and for chronic kidney disease to establish (typically 4-8 weeks post-surgery).

  • Grouping:

    • Group 1: Sham-operated control mice (n=6)

    • Group 2: 5/6 nephrectomy mice (n=6)

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to all animals.

  • Blood Sampling: Collect sparse blood samples (e.g., 3 samples per animal at different time points) via tail vein or saphenous vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Analysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, Clearance) for both groups using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a 5/6 Nephrectomy Mouse Model

ParameterSham Control (Mean ± SD)5/6 Nephrectomy (Mean ± SD)% Change
AUC0-inf (ng*h/mL) 1500 ± 2502400 ± 300+60%
Cmax (ng/mL) 450 ± 75550 ± 90+22%
t1/2 (h) 2.5 ± 0.54.0 ± 0.7+60%
Clearance (mL/h/kg) 6.7 ± 1.14.2 ± 0.7-37%

Visualizations

Below are diagrams illustrating the signaling pathway of this compound and a suggested experimental workflow.

Ritlecitinib_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_jak Janus Kinase cluster_tec TEC Family Kinase cluster_stat STAT Pathway cluster_nucleus Nucleus Receptor γc-family Cytokine Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates TEC TEC Kinase pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammation) STAT_dimer->Gene_Transcription Translocates to Nucleus Ritlecitinib This compound Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_model Model Development cluster_pk_study Pharmacokinetic Study cluster_dose_adjustment Dose Adjustment & Efficacy Model_Induction Induce Renal Impairment (e.g., 5/6 Nephrectomy) Model_Confirmation Confirm Renal Dysfunction (Serum Creatinine, BUN) Model_Induction->Model_Confirmation Dosing Administer this compound Model_Confirmation->Dosing Sampling Collect Blood Samples Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Calculate PK Parameters (AUC, Cmax, t1/2) Analysis->PK_Parameters Dose_Calculation Calculate Adjusted Dose PK_Parameters->Dose_Calculation Efficacy_Study Conduct Efficacy Study with Adjusted Dose Dose_Calculation->Efficacy_Study Monitor_Toxicity Monitor for Adverse Events Efficacy_Study->Monitor_Toxicity

Caption: Workflow for dosage adjustment in renal impairment models.

References

Refinement of ritlecitinib synthesis to increase overall yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ritlecitinib. The aim is to address common challenges and provide solutions to increase the overall yield and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of ritlecitinib, with a focus on improving reaction outcomes.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
TSG-001 Low yield in the formation of the chiral piperidine intermediate.Use of hazardous or inefficient reducing agents like LiAlH4. Suboptimal diastereoselectivity.Consider an alternative asymmetric reductive amination using a chiral auxiliary like (S)-α-methylbenzylamine with a Ti(OEt)₄/NaBH₄ reductive system. This avoids hazardous reagents and can improve diastereoselectivity.[1][2]
TSG-002 Difficulty in separating cis and trans isomers of the piperidine intermediate.Isomers may have similar physical properties, making chromatographic separation difficult and costly on a large scale.Employ diastereomeric salt crystallization. This technique can allow for the direct isolation of the desired enantiomerically pure cis-isomer from a racemic mixture of cis/trans isomers, eliminating the need for chiral chromatography.[3][4]
TSG-003 Low overall yield (reported as low as 5% in initial routes).Inefficient steps throughout the synthesis, including costly catalysts and purification methods.A scalable process has been developed that increases the overall yield to 14%.[3][4] Key improvements include replacing the expensive PtO₂ catalyst with a more economical 5% Rh/C for pyridine hydrogenation and eliminating all chromatographic purifications.[3][4]
TSG-004 Poor yield in the final amidation step to form the acrylamide moiety.Suboptimal reaction conditions for the coupling of the piperidine intermediate with the acryloyl chloride derivative.Utilize Schotten-Baumann conditions for a high-yielding amidation reaction.[4]
TSG-005 Instability or difficulty in handling the final active pharmaceutical ingredient (API).The free base of ritlecitinib may be less stable for long-term storage and formulation.Develop a reproducible crystallization procedure to form a stable crystalline salt, such as the p-toluenesulfonate (TsOH) salt, which is suitable for long-term storage and tablet formulation.[3][4]
TSG-006 Use of expensive noble metal catalysts for hydrogenation.Catalysts like PtO₂ can significantly increase the cost of the synthesis.An alternative route has been developed that avoids the use of noble metal-catalyzed hydrogenation for the key intermediate synthesis, thereby lowering the economic cost.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the chiral piperidine core of ritlecitinib?

A1: The primary challenges include controlling the stereochemistry to obtain the desired cis isomer with high enantiomeric purity and avoiding the use of hazardous and expensive reagents. Traditional methods may require costly noble metal catalysts and multiple chromatographic purifications, including chiral separations, which can lower the overall yield and increase costs.[3][4][5]

Q2: How can the overall yield of ritlecitinib synthesis be improved from the initial lower percentages?

A2: The overall yield has been successfully increased from 5% to 14% through a series of process development improvements.[3][4] These include:

  • Replacing the PtO₂ catalyst with 5% Rh/C for the pyridine hydrogenation step.[4]

  • Implementing diastereomeric salt crystallization to isolate the desired cis-isomer, thus eliminating the need for chiral SFC chromatography.[3][4]

  • Optimizing the amidation step using Schotten-Baumann conditions.[4]

  • Developing a stable crystalline tosylate salt of the final product.[3][4]

Q3: Are there any alternative synthetic routes that avoid problematic reagents or steps?

A3: Yes, an alternative synthesis for a key intermediate has been developed that avoids noble metal-catalyzed hydrogenation and eliminates all chromatographic purifications, making the process more scalable and cost-effective.[1][5] Another novel approach utilizes asymmetric reductive amination with a chiral auxiliary, which circumvents the need for precious metal catalysts or hazardous reagents for constructing the chiral piperidine moiety.[1][2]

Q4: What are the key structural moieties of ritlecitinib that are important during synthesis?

A4: Ritlecitinib's structure can be broken down into three main parts:

  • Part A: The 7H-pyrrolo[2,3-d]pyrimidine (adenine moiety) core.

  • Part B: The chiral (2S,5R)-2-methyl-5-aminopiperidine moiety, where establishing the correct cis conformation and chiral purity is critical.

  • Part C: The acrylamide moiety, which is introduced in a late-stage amidation reaction.[6]

Quantitative Data Summary

Table 1: Comparison of Ritlecitinib Synthesis Yields

Synthetic Route/Improvement Key Feature Reported Yield Reference
First Generation SynthesisInitial reported route~5% overall yield[3][4]
Scalable ProcessCatalyst change, diastereomeric salt crystallization, optimized amidation14% overall yield[3][4]
Asymmetric Reductive Amination RouteForms δ-lactam intermediate62% overall yield over 5 steps from the lactam[1][2]
Di-amino Acid Derivative FormationPart of the asymmetric reductive amination route85% yield with 86:14 diastereomeric ratio[1][2]
Acetic Acid-Mediated CyclizationForms δ-lactam from di-amino acid derivative60% yield[1][2]
Final Product (Tosylate Salt)Crystallization of the API89.6% yield for the salt formation[3]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination for δ-Lactam Intermediate

This protocol describes the formation of a key δ-lactam intermediate using asymmetric reductive amination.[1][2]

  • Condensation-Reduction:

    • To a solution of the starting ketone-amino acid derivative in a suitable solvent, add (S)-α-methylbenzylamine.

    • Add titanium(IV) ethoxide (Ti(OEt)₄) and stir at room temperature.

    • Cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction to isolate the di-amino acid derivative.

  • Cyclization:

    • Dissolve the di-amino acid derivative in acetic acid.

    • Heat the solution to promote cyclization to the δ-lactam.

    • After the reaction is complete, cool the mixture and perform an appropriate work-up and purification to obtain the δ-lactam.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Piperidine Intermediate

This protocol outlines the separation of the desired cis-isomer of the piperidine intermediate.[3][4]

  • Salt Formation:

    • Dissolve the racemic mixture of cis/trans isomers of the piperidine derivative in a suitable solvent.

    • Add a chiral resolving agent (e.g., a chiral carboxylic acid) to the solution.

    • Stir the mixture to allow for the formation of diastereomeric salts.

  • Crystallization and Isolation:

    • Induce crystallization by cooling the solution, adding an anti-solvent, or concentrating the solution.

    • The salt of the desired cis-isomer should selectively precipitate.

    • Collect the solid by filtration and wash with a suitable solvent.

  • Liberation of the Free Base:

    • Treat the isolated diastereomeric salt with a base to liberate the enantiomerically pure cis-piperidine derivative.

    • Extract the product into an organic solvent and isolate it.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Asymmetric Reductive Amination cluster_product Intermediate Product Ketone-Amino Acid Derivative Ketone-Amino Acid Derivative Condensation-Reduction One-Pot Condensation-Reduction (Ti(OEt)₄/NaBH₄) Ketone-Amino Acid Derivative->Condensation-Reduction Chiral Auxiliary (S)-α-methylbenzylamine Chiral Auxiliary->Condensation-Reduction Cyclization Acetic Acid-Mediated Cyclization Condensation-Reduction->Cyclization 85% yield dr 86:14 delta-Lactam δ-Lactam Intermediate Cyclization->delta-Lactam 60% yield

Caption: Workflow for the asymmetric reductive amination synthesis of the δ-lactam intermediate.

logical_relationship cluster_problems Identified Issues cluster_solutions Refinements for Higher Yield Initial Synthesis Initial Synthesis Route (~5% Overall Yield) Costly Catalyst Costly PtO₂ Catalyst Initial Synthesis->Costly Catalyst Chiral Separation Chiral SFC Chromatography Initial Synthesis->Chiral Separation Low Yield Amidation Suboptimal Amidation Initial Synthesis->Low Yield Amidation API Stability API Instability Initial Synthesis->API Stability Catalyst Replacement Replace with 5% Rh/C Costly Catalyst->Catalyst Replacement Diastereomeric Crystallization Diastereomeric Salt Crystallization Chiral Separation->Diastereomeric Crystallization Schotten-Baumann Schotten-Baumann Conditions Low Yield Amidation->Schotten-Baumann Stable Salt Formation Form Stable Tosylate Salt API Stability->Stable Salt Formation Improved Synthesis Improved Synthesis Route (14% Overall Yield) Catalyst Replacement->Improved Synthesis Diastereomeric Crystallization->Improved Synthesis Schotten-Baumann->Improved Synthesis Stable Salt Formation->Improved Synthesis

Caption: Logical relationship between issues in the initial synthesis and the refined, higher-yield process.

References

Strategies to reduce variability in ritlecitinib efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in ritlecitinib efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ritlecitinib?

Ritlecitinib is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] It works by blocking the adenosine triphosphate (ATP) binding site of these enzymes.[1][2] This dual inhibition is thought to block cytokine signaling and the cytolytic activity of T cells, both of which are implicated in the pathogenesis of alopecia areata.[3] In cellular settings, ritlecitinib has been shown to inhibit cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors.[1][2]

Q2: What are the key sources of variability in clinical trials of ritlecitinib for alopecia areata?

Several factors can contribute to variability in patient responses to ritlecitinib in clinical trials for alopecia areata. These include:

  • Baseline Disease Severity: Patients with more extensive hair loss at the start of the trial (higher Severity of Alopecia Tool [SALT] scores) may show different response rates.[3]

  • Duration of Current Hair Loss Episode: The length of the current episode of hair loss can influence treatment outcomes.[3][4]

  • Age: Patient age has been identified as a factor that can affect the likelihood of response.[3]

  • Prior Treatment: Previous exposure to other JAK inhibitors can impact the response to ritlecitinib.[5]

  • Dosing Regimen: Different dosing strategies, such as the use of a loading dose, can lead to variations in early response rates.[6][7]

Q3: What are the recommended preclinical models for studying ritlecitinib efficacy in alopecia areata?

The C3H/HeJ mouse model is a commonly used and accepted animal model for alopecia areata.[8][9] These mice spontaneously develop hair loss with histological features that share some similarities with the human disease. To create a more predictable model, skin from affected C3H/HeJ mice can be grafted onto unaffected mice of the same strain.[8][9] However, it's important to note that there are some differences between the C3H/HeJ model and human alopecia areata, such as the location of the inflammatory infiltrate around the hair follicle.[3]

Troubleshooting Guides

In Vitro Kinase Inhibition Assays

Issue: High variability or inconsistent IC50 values for ritlecitinib.

Potential Cause Troubleshooting Steps
ATP Concentration The IC50 value of an ATP-competitive inhibitor like ritlecitinib is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is kept consistent across all experiments. For comparability between different kinases, it is recommended to use an ATP concentration at or near the Km value for each specific kinase.[1][2][10]
Reagent Variability Use high-quality, validated reagents. Lot-to-lot variability in enzymes, substrates, or buffers can introduce significant variability. Qualify new lots of critical reagents before use in large-scale experiments.
Assay Format Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values. Be consistent with the chosen assay format and be aware of its limitations. For example, some assays measure ATP depletion while others measure product formation, which can affect the results.[11]
Enzyme Purity and Activity Ensure the purity and activity of the recombinant JAK3 and TEC family kinase enzymes. Use a consistent source for the enzymes and handle them according to the manufacturer's instructions to avoid degradation.
Cell-Based Assays (e.g., STAT Phosphorylation)

Issue: Weak or no inhibition of STAT phosphorylation by ritlecitinib in cell-based assays.

Potential Cause Troubleshooting Steps
Cell Line Integrity Ensure the identity and purity of the cell line being used. Perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.[12][13][14][15]
Mycoplasma Contamination Test cell lines for mycoplasma contamination, which can alter cellular responses and lead to unreliable data.
Cell Stimulation The timing and concentration of the cytokine used to stimulate STAT phosphorylation are critical. Optimize the stimulation conditions to achieve a robust and reproducible signal window.
Flow Cytometry Staining For flow cytometry-based assays, properly titrate antibodies and use appropriate controls (e.g., isotype controls, unstimulated cells) to ensure specific staining. Follow validated protocols for cell fixation and permeabilization to allow for intracellular staining of phosphorylated proteins.[16][17][18]
Ritlecitinib Stability Ensure the stability of ritlecitinib in your cell culture medium. Prepare fresh solutions of the inhibitor for each experiment.
In Vivo Animal Studies (C3H/HeJ Mouse Model)

Issue: Inconsistent development or progression of alopecia areata in the C3H/HeJ mouse model.

Potential Cause Troubleshooting Steps
Genetic Drift The C3H/HeJ strain can experience genetic drift over time, which may affect the incidence and severity of spontaneous alopecia areata. Obtain mice from a reputable vendor and monitor the colony for consistent disease presentation.[19]
Grafting Technique If using the skin grafting model, ensure a consistent and successful surgical technique to minimize variability in graft take and subsequent hair loss.
Animal Husbandry Maintain consistent environmental conditions (e.g., diet, housing, light-dark cycle) as these can influence the immune system and disease development.
Scoring of Hair Loss Use a standardized and validated scoring system, such as the Severity of Alopecia Tool (SALT) score adapted for mice, to assess hair loss consistently across all animals and observers.
Ritlecitinib Administration Ensure accurate and consistent dosing of ritlecitinib. For oral administration, be mindful of potential issues with gavage technique or animal stress that could affect drug absorption.

Data Presentation

Table 1: Summary of Ritlecitinib Efficacy in the ALLEGRO Phase 2b/3 Trial (SALT Score ≤20)

Treatment GroupWeek 24 Response Rate (%)Week 48 Response Rate (%)
Ritlecitinib 200mg loading dose, then 50mg daily31%40%
Ritlecitinib 50mg daily23%43%
Ritlecitinib 200mg loading dose, then 30mg daily22%34%
Ritlecitinib 30mg daily14%31%
Placebo2%N/A
Placebo then Ritlecitinib 200mg loading dose + 50mg dailyN/A34%
Placebo then Ritlecitinib 50mg dailyN/A19%
Data from a simplified summary of the clinical trial.[1][6]

Experimental Protocols

In Vitro JAK3 Kinase Inhibition Assay Protocol

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[20]

  • ATP solution

  • Peptide substrate for JAK3 (e.g., a poly(Glu, Tyr) peptide)

  • Ritlecitinib stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare Reagents: Dilute the JAK3 enzyme, substrate, and ATP in kinase buffer to their desired working concentrations. The ATP concentration should be at or near the Km for JAK3.

  • Prepare Ritlecitinib Dilutions: Perform serial dilutions of the ritlecitinib stock solution in kinase buffer containing a final DMSO concentration of 1%.

  • Assay Plate Setup: Add 1 µL of each ritlecitinib dilution (or DMSO for control) to the wells of a 384-well plate.

  • Add Enzyme: Add 2 µL of the diluted JAK3 enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detect ADP Formation: Add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each ritlecitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Ritlecitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates TEC_Kinase TEC Kinase pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, T-cell activation) Nucleus->Gene_Expression Alters Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC_Kinase Inhibits

Caption: Ritlecitinib inhibits JAK3 and TEC kinase signaling pathways.

Experimental_Workflow_In_Vitro_Kinase_Assay start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Ritlecitinib) start->reagent_prep plate_setup Plate Setup (Add Ritlecitinib/DMSO) reagent_prep->plate_setup add_enzyme Add Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate (15 min) add_enzyme->pre_incubation start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubation->start_reaction incubation Incubate (60 min) start_reaction->incubation detection Detect ADP (Add ADP-Glo Reagents) incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end Troubleshooting_Logic_Tree cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies start Inconsistent Results ic50_var IC50 Variability start->ic50_var no_inhibition No Inhibition start->no_inhibition disease_var Disease Variability start->disease_var atp_conc Check ATP Concentration ic50_var->atp_conc reagent_qual Qualify Reagents ic50_var->reagent_qual cell_auth Authenticate Cell Line no_inhibition->cell_auth myco_test Test for Mycoplasma no_inhibition->myco_test genetics Check Animal Strain disease_var->genetics husbandry Standardize Husbandry disease_var->husbandry

References

Troubleshooting ritlecitinib delivery in topical formulation studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical delivery of ritlecitinib.

Frequently Asked Questions (FAQs)

Q1: What is ritlecitinib and what is its mechanism of action?

Ritlecitinib is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] By blocking the adenosine triphosphate (ATP) binding site of these kinases, ritlecitinib interferes with the signaling pathways of cytokines and immune receptors involved in inflammatory processes.[1][2][3] This mechanism of action makes it a therapeutic candidate for autoimmune diseases such as alopecia areata.[3]

Q2: What are the known physicochemical properties of ritlecitinib relevant to topical formulation?

Ritlecitinib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low aqueous solubility and high permeability.[4] This characteristic presents a primary challenge for topical formulation, as the drug needs to be dissolved in the vehicle to permeate the skin effectively.

Physicochemical Properties of Ritlecitinib

PropertyValueSource
Molecular Weight285.34 g/mol [5]
XLogP32.1[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count4[5]
Topological Polar Surface Area73.9 Ų[5]
Solubility in DMSO≥ 60 mg/mL[6]
Solubility in Water6.67 mg/mL (ultrasonic required)[4]

Q3: What are the primary challenges in developing a topical formulation for ritlecitinib?

The main challenges in developing a topical formulation for ritlecitinib stem from its low aqueous solubility.[4] These challenges include:

  • Achieving adequate drug loading: Dissolving a sufficient concentration of ritlecitinib in a skin-compatible vehicle can be difficult.

  • Preventing drug crystallization: The drug may crystallize out of the formulation upon storage or application, reducing its thermodynamic activity and skin permeation.

  • Ensuring formulation stability: The chemical stability of ritlecitinib in the chosen formulation needs to be established.

  • Optimizing skin permeation: The formulation must be designed to enhance the penetration of ritlecitinib across the stratum corneum to reach its target in the skin.

Troubleshooting Guides

This section provides solutions to common problems encountered during ritlecitinib topical formulation studies.

Problem 1: Low Drug Loading in the Formulation

Symptoms:

  • Difficulty dissolving the desired concentration of ritlecitinib in the vehicle.

  • Precipitation of the drug in the formulation during preparation or storage.

Possible Causes and Solutions:

CauseRecommended Solution
Poor solubility in the chosen solvent system. Solvent Screening: Test the solubility of ritlecitinib in a range of pharmaceutically acceptable solvents (e.g., propylene glycol, ethanol, polyethylene glycols, dimethyl sulfoxide). Co-solvents: Utilize a co-solvent system to increase the drug's solubility. For example, a mixture of ethanol and propylene glycol may be effective.[7]
Inadequate solubilization approach. Solubilizing Agents: Incorporate non-ionic surfactants or other solubilizing agents into the formulation. pH Adjustment: Evaluate the effect of pH on ritlecitinib's solubility and adjust the formulation's pH if it enhances solubility and is compatible with skin application.
Drug polymorphism. Characterize the solid form: Ensure you are using a consistent and highly soluble polymorphic form of ritlecitinib.
Problem 2: Poor Skin Permeation in Ex Vivo Studies

Symptoms:

  • Low or undetectable levels of ritlecitinib in the receptor fluid of Franz diffusion cell experiments.

  • High retention of the drug in the superficial layers of the skin with limited penetration into deeper layers, as observed in tape stripping studies.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal formulation for skin delivery. Permeation Enhancers: Incorporate chemical permeation enhancers such as fatty acids (e.g., oleic acid), alcohols, or glycols to disrupt the stratum corneum lipids and improve drug penetration.[3][7] Nanocarriers: Formulate ritlecitinib into nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) to enhance its skin penetration.[3]
Drug crystallization on the skin surface. Occlusive Formulation: Develop a more occlusive formulation to increase skin hydration and drug partitioning into the stratum corneum.[7] Supersaturated Systems: Consider creating a supersaturated system, but be mindful of the potential for crystallization.
Issues with the experimental setup. Receptor Fluid Selection: Ensure the receptor fluid in the Franz diffusion cell maintains sink conditions. For a lipophilic drug like ritlecitinib, adding a solubilizing agent like albumin or using a hydro-alcoholic solution may be necessary.[1] Membrane Integrity: Verify the integrity of the skin membrane used in the diffusion studies.
Problem 3: Inconsistent or Unreliable Analytical Results

Symptoms:

  • High variability in ritlecitinib quantification between replicate samples.

  • Poor recovery of the drug from skin samples.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient drug extraction from the skin matrix. Optimize Extraction Protocol: Experiment with different extraction solvents and techniques (e.g., sonication, homogenization) to ensure complete extraction of ritlecitinib from the skin or tape strips.
Analytical method not sufficiently sensitive or robust. Method Validation: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of ritlecitinib in the relevant biological matrix.[8][9] The method should be validated for linearity, accuracy, precision, and selectivity.
Drug degradation during sample processing or storage. Stability Assessment: Evaluate the stability of ritlecitinib in the extraction solvent and under the storage conditions used for the samples.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of ritlecitinib from a topical formulation through a skin membrane.

Methodology:

  • Preparation of Receptor Medium: Prepare a receptor medium that ensures sink conditions. For ritlecitinib, a phosphate-buffered saline (PBS) solution containing a suitable solubilizing agent (e.g., 2% w/v bovine serum albumin or 20% ethanol) is recommended. Degas the medium before use.

  • Skin Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin).[10] Carefully remove subcutaneous fat and mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Franz Cell Assembly: Assemble the Franz diffusion cells and fill the receptor compartment with the degassed receptor medium.[1] Ensure there are no air bubbles under the skin. Equilibrate the cells in a water bath to maintain a skin surface temperature of 32°C.

  • Formulation Application: Apply a known amount of the ritlecitinib topical formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment.[11] Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the concentration of ritlecitinib in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the cumulative amount of ritlecitinib permeated per unit area over time and determine the steady-state flux.

Protocol 2: Tape Stripping for Stratum Corneum Drug Quantification

Objective: To determine the amount and distribution of ritlecitinib within the stratum corneum after topical application.

Methodology:

  • Formulation Application: Apply a defined amount of the ritlecitinib formulation to a specific area of excised skin or in vivo on a volunteer.

  • Incubation: Allow the formulation to remain on the skin for a predetermined period.

  • Removal of Excess Formulation: Gently wipe off any excess formulation from the skin surface.

  • Tape Stripping: Sequentially apply and remove adhesive tapes to the treated area.[2][12][13] A consistent pressure and removal technique should be used for each strip. Typically, 15-20 strips are collected.

  • Drug Extraction: Place each tape strip into a separate vial containing a suitable solvent to extract the ritlecitinib.

  • Sample Analysis: Quantify the amount of ritlecitinib in each extract using a validated analytical method.

  • Data Analysis: Plot the amount of ritlecitinib per tape strip to visualize its distribution profile within the stratum corneum.

Visualizations

Ritlecitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates TEC_Kinase TEC Kinase Receptor->TEC_Kinase activates STAT STAT JAK3->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Gene_Expression Gene Expression (Inflammation) STAT_P->Gene_Expression dimerizes and translocates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 irreversibly inhibits Ritlecitinib->TEC_Kinase irreversibly inhibits

Caption: Ritlecitinib's mechanism of action in inhibiting the JAK/STAT pathway.

Topical_Formulation_Workflow Formulation Formulation Development (Vehicle selection, Excipient screening) Characterization Physicochemical Characterization (Appearance, pH, Viscosity, Drug Content) Formulation->Characterization Stability Stability Studies (Accelerated and Long-term) Characterization->Stability InVitro In Vitro Skin Permeation (Franz Diffusion Cells) Characterization->InVitro Analysis Data Analysis and Optimization Stability->Analysis TapeStripping Tape Stripping (Stratum Corneum Quantification) InVitro->TapeStripping InVivo In Vivo Studies (Animal Models) TapeStripping->InVivo InVivo->Analysis Analysis->Formulation Reformulation

Caption: Experimental workflow for ritlecitinib topical formulation studies.

Troubleshooting_Logic cluster_formulation Formulation Issues cluster_permeation Permeation Issues cluster_analytical Analytical Issues Start Problem Encountered Issue_Type Identify Issue Type Start->Issue_Type Low_Loading Low Drug Loading Issue_Type->Low_Loading Formulation Poor_Permeation Poor Skin Permeation Issue_Type->Poor_Permeation Permeation Inconsistent_Data Inconsistent Data Issue_Type->Inconsistent_Data Analytical Solve_Solubility Improve Solubility (Co-solvents, Solubilizers) Low_Loading->Solve_Solubility Instability Instability Check_Excipients Check Excipient Compatibility Instability->Check_Excipients Enhance_Permeation Add Permeation Enhancers or Use Nanocarriers Poor_Permeation->Enhance_Permeation Validate_Method Validate Analytical Method Inconsistent_Data->Validate_Method Optimize_Extraction Optimize Drug Extraction Inconsistent_Data->Optimize_Extraction

Caption: A logical troubleshooting guide for ritlecitinib topical studies.

References

Validation & Comparative

Comparative Efficacy of Ritlecitinib and Tofacitinib on T-Cell Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of (2R,5S)-Ritlecitinib and Tofacitinib, focusing on their mechanisms and efficacy in modulating T-cell activation. The information presented is intended for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.

Introduction

T-cell activation is a critical process in the adaptive immune response and a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting the signaling pathways that govern T-cell function is a primary strategy for therapeutic intervention. Janus kinase (JAK) inhibitors have emerged as a significant class of drugs targeting these pathways.

Ritlecitinib (LITFULO®) is a novel, orally administered kinase inhibitor that selectively and irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] Its dual mechanism allows it to block signaling from key cytokines and T-cell receptors (TCR), both of which are implicated in autoimmune diseases like alopecia areata.[1][4]

Tofacitinib (XELJANZ®) is an oral JAK inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[5][6] It modulates the signaling of a wide range of cytokines involved in lymphocyte activation, proliferation, and function, and is approved for treating conditions such as rheumatoid arthritis and psoriatic arthritis.[6][7][8]

This guide compares the distinct mechanisms of these two inhibitors and their differential effects on T-cell activation, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Distinct Inhibition Profiles

Both ritlecitinib and tofacitinib interfere with the JAK-STAT signaling pathway, a crucial cascade for transmitting extracellular cytokine signals to the nucleus to regulate gene expression.[5][9] However, their specific targets and modes of inhibition differ significantly, leading to distinct effects on T-cell function.

Ritlecitinib: Dual, Irreversible Inhibition of JAK3 and TEC Kinases

Ritlecitinib's unique mechanism involves the irreversible covalent binding to a cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1][10] This specific residue is absent in other JAK isoforms (JAK1, JAK2, TYK2), which have a serine at the equivalent position, conferring high selectivity for JAK3.[10][11]

Crucially, ritlecitinib also inhibits members of the TEC kinase family (including ITK, BTK, and TEC), which possess a similar cysteine residue.[4][10] TEC kinases are essential downstream effectors of T-cell receptor (TCR) signaling.[11] Therefore, ritlecitinib dually suppresses two critical pathways for T-cell activation:

  • JAK3/STAT Pathway: By inhibiting JAK3, ritlecitinib blocks signaling from common gamma-chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are vital for T-cell development, proliferation, and differentiation.[4][11]

  • TCR/TEC Pathway: By inhibiting TEC kinases, it directly interferes with the signaling cascade initiated by T-cell receptor engagement, impacting T-cell activation and cytolytic functions of CD8+ T-cells.[4][10][11]

Ritlecitinib_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_cytokine γc Cytokine Receptor jak1 JAK1 receptor_cytokine->jak1 jak3 JAK3 receptor_cytokine->jak3 receptor_tcr T-Cell Receptor (TCR) tec TEC Kinases (ITK, TEC) receptor_tcr->tec stat STAT jak1->stat P jak3->stat P plc PLCγ tec->plc p_stat pSTAT p_stat_dimer pSTAT Dimer p_stat->p_stat_dimer dag_ip3 DAG / IP3 plc->dag_ip3 gene Gene Transcription (Inflammation, Proliferation) p_stat_dimer->gene ritlecitinib Ritlecitinib ritlecitinib->jak3 Irreversible Inhibition ritlecitinib->tec Inhibition cytokine Cytokine (IL-2, IL-15) cytokine->receptor_cytokine antigen Antigen antigen->receptor_tcr

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways. (Within 100 characters)

Tofacitinib: Pan-JAK Inhibition

Tofacitinib functions as a reversible, competitive inhibitor of the ATP-binding site of Janus kinases.[5] It primarily inhibits JAK1 and JAK3, thereby potently suppressing signaling from γc cytokines, which pair JAK1 with JAK3.[6][12] Its activity against JAK2 is less pronounced, and it has minimal effect on TYK2 at therapeutic concentrations.[5][8]

By inhibiting JAK1/JAK3, tofacitinib effectively blocks the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This modulation prevents the nuclear translocation of STATs and subsequent gene expression, which is critical for T-cell mediated inflammation.[6] Tofacitinib has been shown to suppress the production of key inflammatory cytokines like IFN-γ and IL-17 from human CD4+ T-cells and can inhibit the differentiation of T-cells into Th1 and Th17 phenotypes.[9][13]

Tofacitinib_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_cytokine Cytokine Receptors (γc, IL-6R, IFNGR) jak1 JAK1 receptor_cytokine->jak1 jak2 JAK2 receptor_cytokine->jak2 jak3 JAK3 receptor_cytokine->jak3 stat STAT jak1->stat P jak2->stat P jak3->stat P p_stat pSTAT p_stat_dimer pSTAT Dimer p_stat->p_stat_dimer gene Gene Transcription (Inflammation, Proliferation) p_stat_dimer->gene tofacitinib Tofacitinib tofacitinib->jak1 Inhibition tofacitinib->jak2 Lower Inhibition tofacitinib->jak3 Inhibition cytokine Cytokines (IL-2, IL-6, IFN-γ) cytokine->receptor_cytokine

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway. (Within 100 characters)

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of ritlecitinib and tofacitinib against their respective kinase targets.

Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀, nM)

Kinase TargetRitlecitinib (PF-06651600) IC₅₀ (nM)Tofacitinib IC₅₀ (nM)Primary T-Cell Signaling Role
JAK Family Cytokine Signaling
JAK1>10,000[11]56 (JAK1/JAK3)[5]γc cytokines, IFN-γ, IL-6
JAK2>10,000[11]406 (JAK1/JAK2)[5]Hematopoietic growth factors
JAK333.1[11]56 (JAK1/JAK3)[5]γc cytokines (IL-2, IL-15)
TYK2>10,000[11]N/AIL-12, IL-23
TEC Family TCR & BCR Signaling
ITK395[10]N/ATCR signaling in T-cells
RLK (TXK)155[10]N/ATCR signaling in T-cells
TEC403[10]N/ATCR/BCR signaling
BTK404[10]N/ABCR signaling in B-cells
BMX666[10]N/ACytoskeletal organization

Table 2: Functional Cellular Assay Potency (IC₅₀, nM)

AssayRitlecitinib IC₅₀ (nM)Tofacitinib IC₅₀ (nM)
IL-2 induced STAT5 phosphorylation244[11]Potent inhibition shown[12]
IL-4 induced STAT5 phosphorylation340[11]Potent inhibition shown[12]
IL-15 induced STAT5 phosphorylation266[11]Potent inhibition shown[12]
IL-21 induced STAT3 phosphorylation355[11]Potent inhibition shown[12]
IFN-γ production (Th1 function)48[11]Potent inhibition shown[9]
IL-17 production (Th17 function)269[11]Potent inhibition shown[9][14]

Effects on T-Cell Populations and Function

Clinical and preclinical data reveal distinct impacts of each drug on T-cell populations.

  • Ritlecitinib: Treatment is associated with dose-dependent reductions in absolute lymphocyte counts, specifically affecting CD3+, CD4+, and CD8+ T-cells.[1][10][15] Its inhibition of TEC kinases also suppresses the cytolytic activity of CD8+ T-cells and Natural Killer (NK) cells.[4][10]

  • Tofacitinib: In vitro studies demonstrate that tofacitinib impairs the activation, proliferation, and effector functions of T-cells upon TCR engagement.[16][17] It significantly reduces the expression of IL-2, IFN-γ, and TNF.[16] Interestingly, long-term treatment in rheumatoid arthritis patients has been associated with an accumulation of peripheral senescent memory CD4+ and CD8+ T-cells, which may contribute to both its efficacy and side-effect profile.[16][17]

Experimental Protocols

To comparatively assess the efficacy of ritlecitinib and tofacitinib on T-cell activation, a standardized in vitro assay can be employed.

Protocol: In Vitro T-Cell Activation and Inhibition Assay

  • T-Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood (collected in heparin tubes) using Ficoll-Paque density gradient centrifugation.[18]

    • Enrich for CD4+ or CD8+ T-cells using negative selection magnetic beads to achieve high purity (>95%).

  • T-Cell Stimulation (Plate-Bound Antibody Method):

    • Coat wells of a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3 for human T-cells) at a concentration of 1-5 µg/mL in sterile PBS.[18][19] Incubate for 2 hours at 37°C or overnight at 4°C.

    • Wash plates twice with sterile PBS to remove unbound antibody.[18]

    • Resuspend isolated T-cells in complete RPMI-1640 media to a density of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment:

    • Prepare stock solutions of ritlecitinib and tofacitinib in DMSO and then dilute to final concentrations in cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the diluted inhibitors to the appropriate wells to achieve a dose-response curve (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO) control.

  • Activation and Culture:

    • Add soluble anti-CD28 antibody (1-5 µg/mL) to the cell suspension to provide co-stimulation.[18]

    • Add 200 µL of the T-cell suspension (containing anti-CD28 and the respective inhibitor/vehicle) to each anti-CD3 coated well.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24-72 hours, depending on the desired endpoint.

  • Endpoint Analysis:

    • Proliferation: At 72 hours, add a proliferation indicator like [³H]-thymidine or a fluorescent dye (e.g., CFSE, measured by flow cytometry) and measure incorporation/dilution.

    • Cytokine Production: At 24-48 hours, collect the supernatant and measure cytokine levels (e.g., IL-2, IFN-γ, IL-17) using ELISA or a multiplex bead array.

    • Activation Marker Expression: At 24 hours, harvest cells and stain for surface activation markers like CD69 and CD25, followed by analysis using flow cytometry.

    • STAT Phosphorylation: For a more direct measure of target engagement, pre-incubate T-cells with inhibitors for 1-2 hours, stimulate with a relevant cytokine (e.g., IL-2 or IL-15) for 15-30 minutes, then immediately fix, permeabilize, and stain for phosphorylated STAT5 (pSTAT5) for flow cytometry analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pbmc 1. Isolate PBMCs (Ficoll Gradient) tcell 2. Purify T-Cells (Magnetic Beads) pbmc->tcell plate 3. Coat Plate (Anti-CD3 Ab) tcell->plate inhibitor 4. Prepare Inhibitors (Ritlecitinib/Tofacitinib) plate->inhibitor add_cells 5. Add T-Cells, Anti-CD28, & Inhibitors to Plate incubate 6. Incubate (24-72 hours) add_cells->incubate prolif Proliferation (CFSE/Thymidine) incubate->prolif cytokine Cytokine Secretion (ELISA) incubate->cytokine markers Activation Markers (Flow Cytometry) incubate->markers

Caption: Workflow for comparing inhibitor effects on T-cell activation. (Within 100 characters)

Summary and Conclusion

Ritlecitinib and tofacitinib represent distinct approaches to inhibiting T-cell activation through the JAK-STAT pathway. The key differentiators lie in their selectivity, mode of binding, and the breadth of their targets.

  • Tofacitinib acts as a broad, reversible inhibitor of JAK1 and JAK3, effectively dampening the response to a wide array of inflammatory cytokines that are crucial for T-cell function.[5][6]

  • Ritlecitinib offers a more targeted approach with its dual, irreversible inhibition of JAK3 and the TEC family of kinases.[1][10] This allows it to simultaneously block T-cell activation signals originating from both cytokine receptors and the T-cell receptor, a combination that may offer a more profound or specific immunomodulatory effect.[4]

The choice between these inhibitors in a research or clinical context will depend on the specific pathways implicated in the disease pathology. Ritlecitinib's profile suggests it may be particularly effective in conditions where both γc cytokine signaling and TCR-mediated cytotoxicity are key pathogenic drivers. Tofacitinib's broader JAK inhibition profile has proven effective across a range of autoimmune diseases driven by multiple cytokine pathways.[8] Further head-to-head studies are necessary to fully elucidate the comparative clinical efficacy and long-term safety profiles stemming from these distinct molecular mechanisms.

Logical_Comparison t_cell_activation T-Cell Activation cytokine_pathway Cytokine Signaling (JAK-STAT) t_cell_activation->cytokine_pathway tcr_pathway TCR Signaling t_cell_activation->tcr_pathway tofacitinib Tofacitinib tofacitinib->cytokine_pathway Inhibits JAK1/JAK3 (Reversible) ritlecitinib Ritlecitinib ritlecitinib->cytokine_pathway Inhibits JAK3 (Irreversible) ritlecitinib->tcr_pathway Inhibits TEC Kinases

Caption: Logical comparison of ritlecitinib and tofacitinib targets. (Within 100 characters)

References

Head-to-Head Comparison: Ritlecitinib vs. Brepocitinib in Alopecia Areata Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two promising Janus kinase (JAK) inhibitors, ritlecitinib and brepocitinib, reveals distinct mechanistic profiles and comparable efficacy in the treatment of alopecia areata (AA). This guide provides a comprehensive analysis of their performance in clinical trials, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Ritlecitinib, a dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family, and brepocitinib, a selective inhibitor of tyrosine kinase 2 (TYK2) and JAK1, have both demonstrated significant potential in promoting hair regrowth in patients with alopecia areata.[1][2][3] Head-to-head data from the ALLEGRO Phase 2a clinical trial provides a unique opportunity to directly compare their efficacy and safety in a controlled setting.

Mechanism of Action: Targeting Distinct Signaling Pathways

Ritlecitinib's targeted inhibition of JAK3 is crucial as this kinase is central to the signaling of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte development and function.[4] By irreversibly binding to JAK3, ritlecitinib blocks the phosphorylation of STAT proteins, thereby interrupting the downstream signaling that leads to the immune attack on hair follicles.[4] Additionally, its inhibition of the TEC kinase family further modulates the immune response.[4]

Brepocitinib, on the other hand, focuses on the TYK2 and JAK1 kinases.[5] This dual inhibition affects the signaling of key cytokines implicated in the pathogenesis of alopecia areata, such as interferons (IFNs), IL-6, IL-12, and IL-23.[6] By blocking these pathways, brepocitinib effectively reduces the inflammatory cascade that contributes to hair loss.

Signaling_Pathways cluster_Ritlecitinib Ritlecitinib (JAK3/TEC Inhibitor) cluster_Brepocitinib Brepocitinib (TYK2/JAK1 Inhibitor) Cytokines_R γc Cytokines (IL-2, IL-7, IL-15) Receptor_R γc Receptor Cytokines_R->Receptor_R JAK3 JAK3 Receptor_R->JAK3 STAT_R STAT Phosphorylation JAK3->STAT_R TEC TEC Kinases Immune_Response_R T-Cell Mediated Immune Attack on Hair Follicle TEC->Immune_Response_R STAT_R->Immune_Response_R Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Inhibits Cytokines_B Pro-inflammatory Cytokines (IFNs, IL-12, IL-23) Receptor_B Cytokine Receptors Cytokines_B->Receptor_B TYK2 TYK2 Receptor_B->TYK2 JAK1 JAK1 Receptor_B->JAK1 STAT_B STAT Phosphorylation TYK2->STAT_B JAK1->STAT_B Immune_Response_B Inflammatory Cascade Leading to Hair Loss STAT_B->Immune_Response_B Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits

Fig. 1: Signaling pathways targeted by Ritlecitinib and Brepocitinib.

Efficacy in Alopecia Areata: Comparative Clinical Trial Data

The ALLEGRO Phase 2a trial provides the most direct comparison of ritlecitinib and brepocitinib in adults with alopecia areata who had at least 50% scalp hair loss.[7] The primary efficacy endpoint was the change from baseline in the Severity of Alopecia Tool (SALT) score at week 24.[7]

Efficacy Endpoint (Week 24)Ritlecitinib (50 mg)Brepocitinib (30 mg)Placebo
Mean Change from Baseline in SALT Score -31.1-49.2-
Percentage of Patients Achieving SALT30 50%64%2%
Data from the ALLEGRO Phase 2a Trial.[7][8]

Both treatments were significantly more effective than placebo in reducing SALT scores.[7] Brepocitinib demonstrated a numerically greater reduction in the mean SALT score at week 24 compared to ritlecitinib.[7] Furthermore, a higher percentage of patients in the brepocitinib group achieved a 30% or greater improvement in their SALT score (SALT30).[7]

A crossover open-label extension of the ALLEGRO Phase 2a trial offered further insights. In patients who did not respond to at least 24 weeks of ritlecitinib, a switch to brepocitinib resulted in some achieving a SALT30 response.[9][10][11][12] Specifically, 4 of 16 patients who switched to brepocitinib achieved a SALT30 or better response.[9][10][11][12] Conversely, none of the five patients who switched from brepocitinib to ritlecitinib achieved this endpoint.[9][10][11][12]

Biomarker Modulation: Insights into Molecular Response

A biopsy substudy of the ALLEGRO Phase 2a trial analyzed changes in molecular and cellular markers in the scalp tissue of patients.[1][2] Both ritlecitinib and brepocitinib led to a significant improvement in the lesional scalp transcriptome, moving it towards a non-lesional profile.[1][2][3]

At week 12, the improvements in scalp tissue biomarkers were more pronounced with brepocitinib.[1][2][3] However, by week 24, ritlecitinib showed greater improvements.[1][2][3] For both drugs, hair regrowth was associated with a decrease in the expression of immune markers and an increase in the expression of hair keratins.[2]

Safety and Tolerability Profile

In the ALLEGRO Phase 2a trial, both ritlecitinib and brepocitinib were generally well-tolerated.[7] Two serious adverse events of rhabdomyolysis were reported in the brepocitinib group.[7][8] The crossover extension study did not identify any new safety signals for either drug.[9][10][12]

Safety Profile (ALLEGRO Phase 2a)Ritlecitinib (50 mg)Brepocitinib (30 mg)Placebo
Number of Patients 484747
Serious Adverse Events 02 (Rhabdomyolysis)0
Data from the ALLEGRO Phase 2a Trial.[7][8]

Experimental Protocols

ALLEGRO Phase 2a Trial (NCT02974868)

This was a randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of ritlecitinib and brepocitinib in patients with alopecia areata.[7][13]

  • Patient Population: Adults (18 years and older) with a diagnosis of alopecia areata with ≥50% scalp hair loss, as measured by the SALT score.[10]

  • Treatment Arms:

    • Ritlecitinib: 200 mg once daily for 4 weeks, followed by 50 mg once daily for 20 weeks.[10]

    • Brepocitinib: 60 mg once daily for 4 weeks, followed by 30 mg once daily for 20 weeks.[10]

    • Placebo.[7]

  • Primary Endpoint: Change from baseline in the SALT score at week 24.[7]

  • Key Secondary Endpoint: Proportion of patients achieving SALT30 at week 24.[7]

ALLEGRO_Phase_2a_Workflow Screening Screening of Patients (Adults with ≥50% Scalp Hair Loss) Randomization Randomization Screening->Randomization Treatment_R Ritlecitinib Arm (200mg loading dose -> 50mg) Randomization->Treatment_R Treatment_B Brepocitinib Arm (60mg loading dose -> 30mg) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Endpoint Primary Endpoint Assessment at Week 24 (Change in SALT Score) Treatment_R->Endpoint Treatment_B->Endpoint Placebo->Endpoint Crossover Crossover Open-Label Extension (for non-responders) Endpoint->Crossover

Fig. 2: Workflow of the ALLEGRO Phase 2a clinical trial.
Biomarker Analysis

Scalp biopsies were obtained from a subset of patients at baseline and at weeks 12 and 24.[1][2] Gene expression and cellular changes were analyzed, including markers for immune response, hair keratins, and keratin-associated proteins.[2] The changes in these biomarkers were then correlated with the extent of hair regrowth as measured by the SALT score.[1][2]

Severity of Alopecia Tool (SALT) Score Calculation

The SALT score is a method to quantify the percentage of scalp hair loss. The scalp is divided into four areas: vertex (40% of total scalp area), posterior (24%), right side (18%), and left side (18%). The percentage of hair loss in each area is visually assessed and multiplied by the percentage of the total scalp area that the section represents.[14] The sum of these values for all four areas gives the final SALT score, ranging from 0 (no hair loss) to 100 (complete scalp hair loss).[15]

References

Validating the selectivity of (2R,5S)-Ritlecitinib for JAK3 over JAK1/JAK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ritlecitinib's selectivity for Janus kinase 3 (JAK3) over other Janus kinase family members, namely JAK1 and JAK2. The information presented is supported by experimental data to validate its selectivity profile.

Mechanism of Action and a New Class of Inhibitor

Ritlecitinib (formerly PF-06651600) is a kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents.[1][2] It functions by irreversibly inhibiting JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[2][3] This inhibition is achieved by blocking the adenosine triphosphate (ATP) binding site.[1][2][3] What sets Ritlecitinib apart is its unique mechanism of covalent binding, which contributes to its high selectivity.[1][4]

The selectivity of a Janus kinase (JAK) inhibitor is a critical factor in its therapeutic profile, as different JAK isoforms are involved in distinct signaling pathways.[5][6] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells and plays a crucial role in lymphocyte development and function.[5] Therefore, a highly selective JAK3 inhibitor like Ritlecitinib can offer targeted immunomodulation with a potentially more favorable safety profile by avoiding the broader effects of JAK1 and JAK2 inhibition.[7]

Quantitative Analysis of Ritlecitinib's Selectivity

The selectivity of Ritlecitinib for JAK3 over other JAK isoforms has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Kinase TargetRitlecitinib IC50 (nM)Reference
JAK3 33.1 [4]
JAK1>10,000[4]
JAK2>10,000[4]
TYK2>10,000[4]

As the data indicates, Ritlecitinib is significantly more potent against JAK3 than against JAK1, JAK2, or TYK2, demonstrating a high degree of selectivity.

Experimental Protocols

Biochemical Kinase Inhibition Assay (In Vitro)

The determination of IC50 values for JAK inhibitors is typically performed using in vitro enzymatic assays. While specific protocols may vary between laboratories, the general methodology is as follows:

  • Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 kinase enzymes; a suitable peptide substrate; adenosine triphosphate (ATP); Ritlecitinib at various concentrations; and a detection system to measure substrate phosphorylation.

  • Assay Procedure:

    • The JAK enzyme is incubated with varying concentrations of Ritlecitinib in an appropriate buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the extent of substrate phosphorylation is quantified. This can be done using methods such as radioisotope incorporation, fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

  • Data Analysis:

    • The percentage of inhibition of kinase activity is calculated for each concentration of Ritlecitinib relative to a control without the inhibitor.

    • The IC50 value is then determined by plotting the percent inhibition against the logarithm of the Ritlecitinib concentration and fitting the data to a dose-response curve.

Cell-Based Assays for Functional Selectivity

To confirm that the biochemical selectivity translates to a cellular context, functional assays are employed. These assays measure the inhibition of cytokine-induced STAT (Signal Transducer and Activator of Transcription) phosphorylation.

  • Cell Culture: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used as they express the relevant JAKs and cytokine receptors.[4][8]

  • Experimental Procedure:

    • Cells are pre-incubated with different concentrations of Ritlecitinib.

    • The cells are then stimulated with cytokines that signal through specific JAK pathways (e.g., IL-2, IL-15 for JAK1/JAK3).[4]

    • Following stimulation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT).

  • Analysis:

    • The levels of pSTAT are measured using flow cytometry.[8]

    • The inhibition of pSTAT for each cytokine pathway by Ritlecitinib is used to determine its functional selectivity in a cellular environment.

The JAK-STAT Signaling Pathway and Ritlecitinib's Point of Intervention

The following diagram illustrates the JAK-STAT signaling pathway, highlighting the roles of different JAK isoforms and the specific point of inhibition by Ritlecitinib.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 JAK2 JAK2 receptor->JAK2 JAK3 JAK3 receptor->JAK3 STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylates JAK2->STAT_inactive JAK3->STAT_inactive Phosphorylates cytokine Cytokine cytokine->receptor Binds STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Dimerizes gene_transcription Gene Transcription (Inflammation, Cell Growth) STAT_active->gene_transcription Translocates & Activates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits

Caption: Ritlecitinib selectively and irreversibly inhibits JAK3, blocking downstream STAT phosphorylation.

Structural Basis for Selectivity

The high selectivity of Ritlecitinib for JAK3 is attributed to its unique covalent binding mechanism. Ritlecitinib forms an irreversible bond with a cysteine residue at position 909 (Cys-909) within the ATP-binding site of JAK3.[1][4] Other JAK family members, including JAK1 and JAK2, have a serine residue at the equivalent position.[4] This structural difference prevents Ritlecitinib from binding covalently to other JAKs, thereby conferring its high degree of selectivity.

Comparative Context with Other JAK Inhibitors

To appreciate the significance of Ritlecitinib's selectivity, it is useful to compare it with other approved JAK inhibitors. For instance, Tofacitinib is known to inhibit JAK1 and JAK3 more potently than JAK2.[5] Baricitinib shows selectivity for JAK1 and JAK2.[5] The development of highly selective inhibitors like Ritlecitinib represents an advancement in targeting specific arms of the immune system, which may translate to improved safety profiles.[9] For example, avoiding significant inhibition of JAK1 and JAK2 may reduce the risk of certain side effects such as anemia, thrombocytopenia, and alterations in lipid profiles.[7]

Conclusion

The experimental data robustly validates the high selectivity of (2R,5S)-Ritlecitinib for JAK3 over JAK1 and JAK2. This selectivity is rooted in its unique covalent binding to a cysteine residue present in JAK3 but absent in other JAK isoforms. By precisely targeting JAK3-mediated signaling pathways, Ritlecitinib offers a targeted therapeutic approach for immune-mediated diseases like alopecia areata. This high degree of selectivity is a key differentiator from less selective JAK inhibitors and may offer a more favorable benefit-risk profile by minimizing off-target effects.

References

Cross-reactivity profiling of (2R,5S)-Ritlecitinib against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

(2R,5S)-Ritlecitinib , a novel kinase inhibitor, demonstrates a unique cross-reactivity profile, exhibiting high selectivity for Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. This dual inhibition offers a targeted approach for immunomodulatory therapies. This guide provides a comparative analysis of Ritlecitinib's kinase inhibition profile against other commercially available JAK inhibitors, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile

Ritlecitinib's primary mechanism of action involves the irreversible covalent inhibition of JAK3 and TEC family kinases.[1] Its selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) is attributed to its interaction with a unique cysteine residue (Cys-909) present in the ATP-binding site of JAK3, which is absent in the other JAK isoforms.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ritlecitinib and other JAK inhibitors against a panel of kinases.

KinaseRitlecitinib IC50 (nM)Tofacitinib IC50 (nM)Baricitinib IC50 (nM)Upadacitinib IC50 (nM)
JAK Family
JAK1>10,000[1]112[2]5.9[3]45[4]
JAK2>10,000[1]20[2]5.7[3]109[4]
JAK333.1[1]1[2]>400[5]2100[4]
TYK2>10,000[1]Not Available53[5]4700[4]
TEC Family
BTK404[1]Not AvailableNot AvailableNot Available
ITK395[1]Not AvailableNot AvailableNot Available
TEC403[1]Not AvailableNot AvailableNot Available
RLK (TXK)155[1]Not AvailableNot AvailableNot Available
BMX666[1]Not AvailableNot AvailableNot Available

Signaling Pathway Inhibition

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases disrupts key signaling pathways involved in immune cell activation and function. The inhibition of JAK3 predominantly affects signaling by common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte development, proliferation, and survival. This leads to reduced phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The inhibition of TEC family kinases, on the other hand, interferes with the signaling cascades downstream of T-cell receptors (TCR) and B-cell receptors (BCR), impacting T-cell and B-cell activation and function.

cluster_membrane cluster_cytoplasm cluster_nucleus receptor Cytokine R / TCR / BCR JAK3 JAK3 receptor->JAK3 TEC_family TEC Family (BTK, ITK, etc.) receptor->TEC_family STAT5 STAT5 JAK3->STAT5 P STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization gene Gene Transcription STAT5_dimer->gene ritlecitinib Ritlecitinib ritlecitinib->JAK3 Inhibits ritlecitinib->TEC_family Inhibits

Figure 1. Ritlecitinib's dual mechanism of action.

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of compounds against various kinases is often determined using in vitro biochemical assays such as the LanthaScreen™ Eu Kinase Binding Assay or the Z'-LYTE™ Kinase Assay. A general workflow for such an assay is as follows:

start Start reagents Prepare Reagents: - Kinase - Substrate (e.g., peptide) - ATP - Test Compound (e.g., Ritlecitinib) start->reagents incubation Incubate kinase, substrate, ATP, and test compound reagents->incubation detection Add detection reagent (e.g., antibody, cleavage enzyme) incubation->detection readout Measure signal (e.g., FRET, fluorescence) detection->readout analysis Calculate % inhibition and IC50 readout->analysis end End analysis->end

Figure 2. General workflow for a biochemical kinase inhibition assay.

Protocol Outline:

  • Reagent Preparation: Recombinant kinases, a fluorescently labeled peptide substrate, and ATP are prepared in a suitable assay buffer. The test compound is serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP. The final ATP concentration is typically kept near the Km value for each specific kinase.

  • Detection: After a defined incubation period, a detection solution is added. In a FRET-based assay like Z'-LYTE™, this solution contains a protease that cleaves the unphosphorylated substrate, disrupting the FRET signal. In an immunoassay format like LanthaScreen™, a europium-labeled antibody that specifically binds to the phosphorylated substrate is added.

  • Signal Measurement: The plate is read on a suitable plate reader to measure the fluorescence or time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: The signal is converted to percent inhibition relative to control wells (with and without kinase activity). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Cellular STAT Phosphorylation Assay

The functional consequence of JAK inhibition in a cellular context is commonly assessed by measuring the phosphorylation of STAT proteins using flow cytometry.

Protocol Outline:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are isolated and prepared.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the JAK inhibitor for a specified period.

  • Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-2, IL-15 for JAK1/3; IFN-γ for JAK1/2) to induce STAT phosphorylation.

  • Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow intracellular antibody staining.

  • Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations) and an antibody that recognizes the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations.

  • Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each condition. The percent inhibition is calculated relative to the cytokine-stimulated control without the inhibitor, and IC50 values are determined.

Conclusion

This compound distinguishes itself from other JAK inhibitors through its dual inhibitory activity against JAK3 and the TEC family of kinases. This unique selectivity profile, supported by the quantitative data presented, suggests a more targeted immunomodulatory effect, potentially leading to a favorable efficacy and safety profile. The experimental protocols outlined provide a framework for the continued investigation and comparison of Ritlecitinib's cross-reactivity and functional effects.

References

A Comparative Safety Analysis of Ritlecitinib and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of ritlecitinib and other prominent Janus Kinase (JAK) inhibitors used in the treatment of various immune-mediated diseases. The information is compiled from extensive clinical trial data to support research and development professionals in making informed decisions.

Introduction to JAK Inhibitors

Janus kinase inhibitors, or jakinibs, are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate signal transduction of key cytokines involved in inflammation and immunity.[1] By interfering with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, these oral small molecules have become a vital therapeutic option for a range of conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, alopecia areata, and plaque psoriasis.[2][3]

However, the expanding use of JAK inhibitors has been accompanied by scrutiny of their safety profiles. Concerns regarding an increased risk of serious infections, herpes zoster, major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies have led to regulatory warnings, including black box warnings from the FDA for the entire class.[4] This guide focuses on comparing the safety data of ritlecitinib, a novel inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family, against other widely-used JAK inhibitors such as the JAK1-selective inhibitors upadacitinib and abrocitinib, the JAK1/2 inhibitor baricitinib, and the selective allosteric TYK2 inhibitor deucravacitinib.

Mechanism of Action and Signaling Pathways

JAK inhibitors function by blocking the activity of one or more of the four JAK family enzymes: JAK1, JAK2, JAK3, and TYK2.[3] These enzymes are critical for the intracellular signaling of numerous cytokines and growth factors that drive immune responses.[1] The binding of a cytokine to its receptor on the cell surface activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[1] The activated STATs subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune cell function.[1][5]

The selectivity of each inhibitor for different JAK enzymes is thought to influence its efficacy and safety profile. For instance, ritlecitinib's dual, irreversible inhibition of JAK3 and the TEC kinase family is a distinct mechanism.[6][7] JAK3 is primarily involved in lymphocyte maturation and function, while TEC kinases are involved in immune cell signaling.[2][8] Deucravacitinib offers another unique approach as a selective allosteric TYK2 inhibitor, which inhibits the signaling of key cytokines like IL-12, IL-23, and Type 1 interferons.[9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 6. Dimerization Gene Target Gene Transcription STAT_Dimer->Gene 7. Nuclear Translocation

Caption: General JAK-STAT Signaling Pathway.

JAK_Inhibitor_Selectivity cluster_inhibitors JAK Inhibitors JAKs JAK1 JAK2 JAK3 TYK2 Ritlecitinib Ritlecitinib (JAK3/TEC) Ritlecitinib->JAKs:JAK3 Upadacitinib Upadacitinib (JAK1) Upadacitinib->JAKs:JAK1 Abrocitinib Abrocitinib (JAK1) Abrocitinib->JAKs:JAK1 Baricitinib Baricitinib (JAK1/JAK2) Baricitinib->JAKs:JAK1 Baricitinib->JAKs:JAK2 Deucravacitinib Deucravacitinib (TYK2) Deucravacitinib->JAKs:TYK2

Caption: Selectivity of different JAK inhibitors.

Experimental Protocols: Safety Assessment in Clinical Trials

The safety data presented in this guide are derived from rigorous, multicenter, randomized, double-blind, placebo-controlled clinical trials. The general workflow for safety assessment in these trials is outlined below.

Methodology:

  • Patient Population: Trials enroll patients with specific immune-mediated diseases (e.g., alopecia areata, plaque psoriasis, atopic dermatitis) who meet defined inclusion and exclusion criteria.[10][11]

  • Treatment and Follow-up: Patients are randomized to receive a specific dose of the JAK inhibitor or a placebo for a defined period (e.g., 16 to 52 weeks), often followed by long-term extension studies where all participants may receive the active drug.[11][12][13]

  • Data Collection: Safety assessments include the recording of all adverse events (AEs), which are coded using the Medical Dictionary for Regulatory Activities (MedDRA).[13] Data on serious AEs (SAEs), AEs leading to discontinuation, and AEs of special interest (AESIs) are meticulously collected. AESIs are often identified based on known risks associated with immunomodulatory therapies and may be adjudicated by an independent committee.[14]

  • Laboratory Monitoring: Regular monitoring of hematological, lipid, and chemistry panels is conducted to detect any drug-induced abnormalities.[15]

  • Statistical Analysis: The incidence of AEs is typically reported as exposure-adjusted incidence rates (EAIRs) per 100 patient-years (PY) to account for different durations of exposure among patients.[15]

Safety_Assessment_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_data_collection Phase 3: Data Collection & Monitoring cluster_analysis Phase 4: Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (Drug vs. Placebo) Enrollment->Randomization Dosing Drug Administration & Follow-up Visits Randomization->Dosing AE_Reporting Adverse Event (AE) Reporting (MedDRA) Dosing->AE_Reporting Lab_Monitoring Laboratory Monitoring (Hematology, Lipids, etc.) Dosing->Lab_Monitoring AESI_Monitoring AEs of Special Interest (Adjudicated) Dosing->AESI_Monitoring Data_Analysis Data Analysis (Incidence Rates per 100 PY) AE_Reporting->Data_Analysis Lab_Monitoring->Data_Analysis AESI_Monitoring->Data_Analysis Reporting Final Safety Report Data_Analysis->Reporting

Caption: Workflow for Safety Assessment in Clinical Trials.

Quantitative Safety Profile Comparison

The following table summarizes key safety findings for ritlecitinib and other selected JAK inhibitors from their respective clinical trial programs. Rates are presented as events per 100 patient-years (PY) where available to provide a standardized comparison.

Adverse Event of InterestRitlecitinib (50 mg)[14]Upadacitinib (15 mg)[16]Abrocitinib (200 mg)[17]Deucravacitinib (6 mg)[15]
Total Patient-Years (PY) 2091.7~4020 (all doses)1614 (all doses)2482
Any Adverse Event (%) 84.5%N/AN/AEAIR: 154.4
Serious Adverse Events (SAEs) EAIR: 4.4EAIR: 9.5EAIR: 4.8EAIR: 6.1
Discontinuation due to AEs EAIR: 6.0N/AEAIR: 4.2EAIR: 2.8
Serious Infections EAIR: 1.4EAIR: 3.2EAIR: 1.3EAIR: 2.6
Herpes Zoster EAIR: 1.7EAIR: 3.7EAIR: 2.0EAIR: 0.8
Malignancy (excl. NMSC) EAIR: 0.5EAIR: 0.8EAIR: <0.5EAIR: 0.9
Major Adverse CV Events (MACE) EAIR: 0.3EAIR: 0.5EAIR: <0.5EAIR: 0.4
Venous Thromboembolism (VTE) EAIR: 0.2EAIR: 0.5EAIR: 0.3EAIR: 0.1

N/A: Not available in the specified format from the cited source. EAIR: Exposure-Adjusted Incidence Rate per 100 Patient-Years.

Detailed Safety Profile Analysis

Ritlecitinib

In an integrated analysis of four clinical trials for alopecia areata with up to 24 months of exposure, ritlecitinib was generally well-tolerated.[14] The most common adverse events reported were headache, nasopharyngitis, and upper respiratory tract infection.[14] Most treatment-emergent AEs were mild to moderate in severity.[14] The rates of serious infections, herpes zoster, MACE, VTE, and malignancies were low.[14] A key advantage of ritlecitinib's selective JAK3 inhibition is potentially avoiding the clinical consequences associated with JAK1/JAK2 inhibition, such as effects on liver enzymes, cholesterol, and the risk of thrombocytopenia or anemia.[18]

Upadacitinib

Integrated data from the SELECT phase III program in rheumatoid arthritis showed that upadacitinib had an acceptable safety profile.[16] However, compared to the TNF antagonist adalimumab, upadacitinib was associated with a higher risk of herpes zoster and creatine phosphokinase (CPK) elevations.[16] Rates of serious infections were similar to adalimumab, while rates of MACE, VTE, and malignancies were comparable to both methotrexate and adalimumab.[16] A meta-analysis also noted increased risks of hepatic disorder and neutropenia, particularly at higher doses.[4][19]

Abrocitinib

In the clinical trial program for moderate-to-severe atopic dermatitis, abrocitinib demonstrated a manageable long-term safety profile.[17][20] The most frequently reported AEs were nausea, headache, and acne, which were generally mild to moderate.[21] Five VTE events were observed in the 200-mg group across studies totaling over 1600 patient-years of exposure.[17] The risk of herpes zoster was higher in patients residing in Asia, those aged ≥65 years, and those with a prior history of the infection.[20]

Deucravacitinib

As a first-in-class selective TYK2 inhibitor, deucravacitinib has shown a consistent safety profile in long-term studies for plaque psoriasis, with up to three and five years of data showing no new safety signals.[9][12] The rates of AEs of special interest, including serious infections, herpes zoster, MACE, VTE, and malignancies, remained low and stable over time.[15] Its unique allosteric mechanism of action, which does not inhibit JAK1, JAK2, or JAK3, may contribute to its distinct safety profile.[9]

General Class-wide Considerations

Across the class, a meta-analysis comparing JAK inhibitors to TNF antagonists found no significant differences in the overall risk of serious infections, malignancies, or MACE.[22][23] However, this analysis did find that JAK inhibitor use was associated with a slightly higher risk of VTE compared to TNF antagonists (pooled HR, 1.26).[22][23] The risk of herpes zoster is a well-established concern for several JAK inhibitors, particularly upadacitinib and baricitinib.[16][24]

Conclusion

Ritlecitinib demonstrates a manageable safety profile in the treatment of alopecia areata, with low rates of the serious adverse events that are of concern for the JAK inhibitor class. Its distinct mechanism as a dual JAK3/TEC kinase inhibitor may offer a different safety and tolerability profile compared to inhibitors targeting JAK1 and/or JAK2.

  • Upadacitinib and Abrocitinib , as selective JAK1 inhibitors, show strong efficacy but carry notable risks for herpes zoster and require monitoring for laboratory abnormalities.[16][21]

  • Deucravacitinib's unique TYK2 selectivity appears to translate into a favorable long-term safety profile, particularly with low rates of VTE and herpes zoster observed in its psoriasis clinical trial program.[15]

  • A head-to-head comparison of ritlecitinib and baricitinib (a JAK1/2 inhibitor) for alopecia areata found similar efficacy.[25]

Ultimately, the selection of a JAK inhibitor should be based on a thorough evaluation of its benefit-risk profile for a specific indication and patient population. The data suggest that while class-wide safety concerns exist, there are meaningful differences between individual JAK inhibitors that warrant careful consideration by researchers and clinicians. Ongoing long-term studies will continue to refine our understanding of the safety of these important therapeutic agents.[9][14]

References

In Vivo Target Engagement of Ritlecitinib: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2R,5S)-Ritlecitinib's in vivo target engagement with alternative treatments for severe alopecia areata. The information is supported by experimental data from clinical trials and preclinical studies, offering valuable insights for researchers and professionals in the field of drug development.

Ritlecitinib's Dual Inhibition Mechanism

Ritlecitinib (brand name LITFULO™) is an orally administered kinase inhibitor.[1] It distinguishes itself through a novel mechanism of action, irreversibly inhibiting both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This dual inhibition is achieved by covalently binding to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, a feature that confers high selectivity over other JAK isoforms like JAK1, JAK2, and TYK2.[3][4] Several members of the TEC family also possess a cysteine at a comparable position, making them susceptible to Ritlecitinib's inhibitory action.[3][4]

This dual activity is believed to be key to its therapeutic effect in alopecia areata, an autoimmune condition characterized by hair loss driven by cytotoxic T cells.[3][5] By inhibiting JAK3, Ritlecitinib blocks signaling of several cytokines crucial for lymphocyte function, including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[4][5] The inhibition of TEC family kinases, on the other hand, interferes with T cell receptor and B cell receptor signaling, further modulating the immune response.[4]

Comparative Efficacy of Ritlecitinib and Alternatives

The efficacy of Ritlecitinib has been primarily evaluated in the ALLEGRO phase 2b/3 clinical trials.[6][7] A key endpoint in these trials was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less, which corresponds to 80% or more scalp hair coverage.[1][6]

Below is a summary of the clinical trial data for Ritlecitinib and other approved JAK inhibitors for alopecia areata.

TreatmentMechanism of ActionTrialDosagePrimary Efficacy Endpoint (SALT ≤20)
Ritlecitinib (LITFULO™) JAK3 / TEC family inhibitor[1][2]ALLEGRO Phase 2b/3[6][7]50 mg once daily[2]23% of patients at 24 weeks[7]
Baricitinib (OLUMIANT®) JAK1 / JAK2 inhibitor[8]BRAVE-AA1 & BRAVE-AA2[9]4 mg once daily~35-39% of patients at 36 weeks
Deuruxolitinib (LEQSELVI™) JAK1 / JAK2 inhibitor[10]Phase 3 Trials8 mg twice daily~33-42% of patients at 24 weeks

In Vivo Target Engagement and Pharmacodynamic Effects

A phase 1, open-label study in healthy adults provided direct evidence of Ritlecitinib's target engagement in vivo.[11] This study assessed the occupancy of JAK3 and TEC family kinases in peripheral blood mononuclear cells (PBMCs) after single oral doses of 50 mg and 200 mg of Ritlecitinib.[11]

Target KinaseMaximal Median Target Occupancy (50 mg dose)Maximal Median Target Occupancy (200 mg dose)
JAK3 72%[11]64%[11]
BTK >94%[11]>97%[11]
ITK >94%[11]>97%[11]
TEC >94%[11]>97%[11]
TXK >94%[11]>97%[11]
BMX 87%[11]>97%[11]

The functional consequences of this target engagement were also measured through pharmacodynamic biomarker assays.[11]

Functional AssayBiomarkerResult
JAK3 Inhibition Inhibition of IL-15-induced STAT5 phosphorylation (pSTAT5)[11]Dose-dependent reduction in pSTAT5 levels[11]
TEC (BTK) Inhibition Reduction in B-cell activation marker CD69 upregulation[11]Dose-dependent reduction in CD69 expression[11]

Experimental Protocols

Detailed below are representative protocols for assessing the in vivo target engagement of a covalent kinase inhibitor like Ritlecitinib. These are based on established methodologies in the field.

Target Occupancy Assessment by Mass Spectrometry

This method quantifies the percentage of target kinase bound by the inhibitor in biological samples.

Protocol:

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from subjects at baseline and various time points after drug administration.

  • Cell Lysis: Lyse the collected PBMCs to release cellular proteins.

  • Probe Labeling: Treat the cell lysates with a broad-spectrum kinase probe that covalently binds to the active site of kinases. In the presence of an irreversible inhibitor like Ritlecitinib, the target kinase will be occupied, preventing the probe from binding.

  • Enrichment: Use affinity purification (e.g., with streptavidin beads if the probe is biotinylated) to enrich for probe-labeled proteins.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: Quantify the abundance of peptides from the target kinases (JAK3 and TEC family) in the treated versus untreated samples. The reduction in the abundance of target kinase peptides in the drug-treated samples corresponds to the target occupancy.

Functional Assay: Inhibition of STAT5 Phosphorylation (Flow Cytometry)

This assay measures the functional consequence of JAK3 inhibition.

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood samples collected at different time points post-dose.

  • Cytokine Stimulation: Stimulate the PBMCs ex vivo with a JAK3-dependent cytokine, such as IL-15, to induce the phosphorylation of STAT5.

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT5 (pSTAT5) and cell surface markers to identify specific lymphocyte populations (e.g., CD3 for T cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the level of pSTAT5 in the target cell populations. A reduction in pSTAT5 levels in drug-treated samples compared to baseline indicates functional inhibition of the JAK3 pathway.[11]

Functional Assay: B-Cell Activation (Flow Cytometry)

This assay assesses the functional impact of TEC kinase inhibition.

Protocol:

  • PBMC Isolation: Isolate PBMCs as described above.

  • B-Cell Activation: Stimulate the PBMCs with an agent that activates B-cells via the B-cell receptor, such as anti-IgD, to induce the expression of the early activation marker CD69.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against CD69 and a B-cell marker (e.g., CD19).

  • Flow Cytometry Analysis: Use a flow cytometer to quantify the percentage of CD19+ B-cells that are also CD69+. A decrease in the percentage of activated B-cells in the presence of the inhibitor demonstrates functional engagement of the TEC kinase pathway.[11]

Visualizing the Pathways and Workflow

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK3_1 JAK3 Receptor->JAK3_1 Activation JAK3_2 JAK3 Receptor->JAK3_2 STAT5_1 STAT5 JAK3_1->STAT5_1 Phosphorylation STAT5_2 STAT5 JAK3_2->STAT5_2 pSTAT5 pSTAT5 Dimer STAT5_1->pSTAT5 STAT5_2->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ritlecitinib Ritlecitinib Ritlecitinib->JAK3_1 Ritlecitinib->JAK3_2

Caption: Ritlecitinib inhibits JAK3-mediated STAT5 signaling.

TEC_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCR B-Cell Receptor (BCR) TEC_Kinase TEC Family Kinase (e.g., BTK) BCR->TEC_Kinase Activation Downstream Downstream Signaling TEC_Kinase->Downstream Activation B-Cell Activation (CD69 Expression) Downstream->Activation Ritlecitinib Ritlecitinib Ritlecitinib->TEC_Kinase

Caption: Ritlecitinib blocks TEC kinase signaling in B-cells.

Experimental_Workflow cluster_study In Vivo Target Engagement Study cluster_assays Pharmacodynamic Assays Dosing Ritlecitinib Dosing (e.g., 50 mg) Sampling PBMC Collection (Baseline, Post-dose) Dosing->Sampling Target_Occupancy Target Occupancy (Mass Spectrometry) Sampling->Target_Occupancy pSTAT5_Assay pSTAT5 Inhibition (Flow Cytometry) Sampling->pSTAT5_Assay CD69_Assay CD69 Expression (Flow Cytometry) Sampling->CD69_Assay Data_Analysis Data Analysis & Comparison Target_Occupancy->Data_Analysis pSTAT5_Assay->Data_Analysis CD69_Assay->Data_Analysis

References

Ritlecitinib in Alopecia Areata: A Comparative Analysis of 50 mg and 100 mg Doses in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the clinical efficacy and study protocols for ritlecitinib, a novel kinase inhibitor for severe alopecia areata. This guide provides a detailed comparison of the established 50 mg dose and the investigational 100 mg dose, supported by data from pivotal clinical trials.

Ritlecitinib, an oral kinase inhibitor, has emerged as a significant therapeutic advancement for individuals with severe alopecia areata (AA), an autoimmune condition characterized by substantial hair loss. As a selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family, ritlecitinib modulates key signaling pathways implicated in the pathogenesis of AA.[1][2][3] The approved once-daily dose is 50 mg; however, ongoing research is exploring the potential for enhanced efficacy with a 100 mg dose.[4][5] This guide provides a comprehensive comparison of the clinical data and study designs for these two dosage regimens.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinase Families

Ritlecitinib's therapeutic effect stems from its irreversible inhibition of JAK3 and members of the TEC kinase family.[1] This dual action disrupts signaling pathways crucial for the immune response that mistakenly attacks hair follicles in alopecia areata.[3][6] By blocking the adenosine triphosphate (ATP) binding site of these kinases, ritlecitinib effectively curtails the inflammatory cascade.[1][7]

The inhibition of JAK3 interferes with cytokine-induced STAT phosphorylation, a critical step in the signaling of several interleukins (IL-2, IL-4, IL-7, IL-15, and IL-21) that are dependent on JAK3.[1][3] Simultaneously, the inhibition of the TEC kinase family impacts the signaling of immune receptors, including B cell and T cell receptors.[3] This combined effect is thought to reduce the activity of cytotoxic T cells and natural killer (NK) cells that are involved in the destruction of hair follicles.[3][6]

Ritlecitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokines (e.g., IL-15, IL-21) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 TEC TEC Family Kinases Receptor->TEC STAT STAT JAK3->STAT Phosphorylation TEC->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Inhibits Gene Gene Transcription (Inflammation) Nucleus->Gene

Figure 1: Ritlecitinib's dual inhibition of JAK3 and TEC family kinases.

Clinical Efficacy of Ritlecitinib 50 mg: The ALLEGRO Trials

The efficacy and safety of ritlecitinib, including the 50 mg dose, were rigorously evaluated in the pivotal Phase 2b/3 ALLEGRO clinical trial (NCT03732807).[8][9][10] This randomized, double-blind, placebo-controlled study enrolled patients aged 12 years and older with alopecia areata characterized by at least 50% scalp hair loss.[10][11] The primary endpoint for the trial was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 20% or less scalp hair loss) at week 24.[9][12]

Experimental Protocol: ALLEGRO Phase 2b/3 Trial

The ALLEGRO trial employed a robust methodology to assess the efficacy of different ritlecitinib doses against a placebo.[10]

  • Patient Population: Participants were aged 12 years and older with a diagnosis of alopecia areata and ≥50% scalp hair loss.[10] The study included individuals with alopecia totalis and alopecia universalis.[10]

  • Study Design: This was a randomized, double-blind, placebo-controlled, multicenter trial.[10][13]

  • Treatment Arms: Patients were randomized to receive one of several treatment regimens, including ritlecitinib 50 mg once daily, ritlecitinib 30 mg once daily (with and without a 200 mg loading dose for the first four weeks), or a placebo.[10][13]

  • Duration: The initial treatment period was 24 weeks, followed by an extension period.[13][14]

  • Primary Endpoint: The key measure of efficacy was the percentage of patients achieving a SALT score ≤20 at week 24.[12]

ALLEGRO_Trial_Workflow cluster_treatment 24-Week Treatment Period Screening Patient Screening (≥12 years, AA with ≥50% hair loss) Randomization Randomization Screening->Randomization Ritlecitinib_50mg Ritlecitinib 50 mg Randomization->Ritlecitinib_50mg Ritlecitinib_30mg Ritlecitinib 30 mg (with/without loading dose) Randomization->Ritlecitinib_30mg Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Assessment (SALT Score ≤20 at Week 24) Ritlecitinib_50mg->Endpoint Ritlecitinib_30mg->Endpoint Placebo->Endpoint Extension Extension Period (Up to 48 weeks) Endpoint->Extension

Figure 2: Workflow of the ALLEGRO Phase 2b/3 clinical trial.
Efficacy Data for Ritlecitinib 50 mg

The ALLEGRO trial demonstrated that a statistically significant greater proportion of patients treated with ritlecitinib 50 mg achieved the primary endpoint compared to placebo.[9]

Efficacy EndpointRitlecitinib 50 mgPlaceboStudy
Proportion of patients with SALT Score ≤20 at Week 24 23%[13]2%[13]ALLEGRO Phase 2b/3
Proportion of patients with SALT Score ≤20 at Week 48 43%[13]N/A*ALLEGRO Phase 2b/3

Note: Patients in the placebo group were switched to ritlecitinib after 24 weeks.[13]

Investigating a Higher Dose: The Ritlecitinib 100 mg Clinical Trial

To explore the potential for greater efficacy, a new Phase 3 clinical trial (NCT06873945), referred to as ALLEGRO-100, has been designed to evaluate a 100 mg once-daily dose of ritlecitinib.[4][5] This trial is particularly noteworthy for its innovative design, which utilizes external and synthetic placebo control groups, thereby avoiding the need to randomize patients to a placebo arm.[4][15]

Experimental Protocol: ALLEGRO-100 Phase 3 Trial

The ALLEGRO-100 study aims to determine if the 100 mg dose of ritlecitinib is superior to the approved 50 mg dose and a placebo-derived control.[15]

  • Patient Population: The trial will enroll patients aged 12 years and older with alopecia areata and ≥50% scalp hair loss.[4]

  • Study Design: This is a randomized, double-blind clinical trial.[4]

  • Treatment Arms: Patients will be randomized to receive either ritlecitinib 100 mg once daily or 50 mg once daily.[4] A key feature is that patients in the 50 mg group who do not respond by week 24 (defined as a SALT score >20) will be re-randomized to either continue on 50 mg or escalate to the 100 mg dose.[4][15]

  • Control Group: The study will use patient-level data from previous ritlecitinib studies to create an external placebo control group and a synthetic placebo control group.[4][15]

  • Primary Endpoint: The primary endpoint is the proportion of patients achieving a SALT score ≤20 at week 24 for the 100 mg group versus the external placebo control.[4][15]

  • Key Secondary Endpoints: These include a comparison of the 50 mg group to the external placebo at week 24, and a comparison of the change from baseline in SALT score between the 100 mg and 50 mg groups at week 24.[4][15]

As of the current date, efficacy data from the ALLEGRO-100 trial is not yet available. The results of this study will be critical in determining the potential role of a higher ritlecitinib dose in the management of severe alopecia areata.

Conclusion

The approved 50 mg dose of ritlecitinib has demonstrated significant efficacy in treating severe alopecia areata, offering a valuable therapeutic option for patients. The ongoing ALLEGRO-100 trial, evaluating a 100 mg dose, reflects a commitment to optimizing treatment outcomes. The innovative design of this new study, which forgoes a traditional placebo arm, represents a noteworthy evolution in clinical trial methodology within dermatology. The forthcoming data from this trial will be instrumental in shaping future dosing strategies for ritlecitinib and may provide a new standard of care for individuals with this challenging autoimmune disease. Researchers and clinicians eagerly await the results to better understand the dose-response relationship of ritlecitinib and its full therapeutic potential.

References

A Comparative Guide to JAK Inhibitors for Alocepecia Areata: A Network Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of treatments for alopecia areata (AA), this guide provides a comprehensive comparison of various Janus kinase (JAK) inhibitors. Drawing on data from multiple network meta-analyses, this document synthesizes efficacy and safety data, outlines experimental methodologies, and visualizes key biological and procedural pathways to support informed decision-making in the field.

Efficacy of JAK Inhibitors in Alopecia Areata

The efficacy of different JAK inhibitors in treating alopecia areata is primarily assessed by the Severity of Alopecia Tool (SALT) score, which measures the percentage of scalp hair loss. Network meta-analyses of randomized controlled trials (RCTs) and other studies provide a comparative landscape of these treatments.

Oral JAK inhibitors have demonstrated superior efficacy compared to topical or sublingual administration.[1] Among the oral options, several analyses point towards particular drugs and dosages showing the most promise. For patients with at least 50% scalp hair loss, baricitinib 4 mg once daily has shown high efficacy.[2] However, in patients with a baseline SALT score of ≥50, oral deuruxolitinib 12 mg twice daily demonstrated the highest efficacy.[2] One network meta-analysis identified deuruxolitinib 12 mg twice daily as having the highest probability of achieving a SALT score of ≤20 (92.6% likelihood) and ≤10 (97.7% likelihood) at 24 weeks.[3]

Another analysis suggests that brepocitinib 30mg may be most effective in reducing the overall SALT score, while deuruxolitinib 12mg showed the highest probability of achieving a 75% improvement in SALT score (SALT₇₅).[4] Oral baricitinib and ruxolitinib have also been highlighted as excellent options due to their significant improvement in response rates compared to placebo.[5][6][7][8] Specifically, oral baricitinib, tofacitinib, and ruxolitinib significantly improved the complete response rate compared to placebo.[8]

It is important to note that the response to treatment is often dose-dependent.[3] For instance, baricitinib 4 mg daily is more effective than the 2 mg dose.[3] While some JAK inhibitors like ritlecitinib and baricitinib have not been directly compared in head-to-head RCTs, indirect comparisons suggest similar efficacy between ritlecitinib 50mg and baricitinib 4mg.[9]

JAK InhibitorDosageKey Efficacy FindingsCitations
Deuruxolitinib 12 mg twice dailyHighest efficacy in patients with SALT score ≥50; Highest probability of achieving SALT ≤20 and SALT ≤10 at 24 weeks.[2][3]
Baricitinib 4 mg once dailyHighest efficacy in patients with ≥50% scalp hair loss; Superior to 2 mg dose.[2][3]
Brepocitinib 30 mgHighest relative effect in reducing SALT score.[4]
Ritlecitinib 50 mgSimilar efficacy to baricitinib 4mg in indirect comparisons.[9]
Ruxolitinib OralSignificant improvement in response rates compared to placebo.[5][6][7][8]
Tofacitinib OralSignificant improvement in complete response rate compared to placebo.[8]

Safety and Tolerability Profile

The safety of oral JAK inhibitors in the treatment of alopecia areata is a crucial consideration. Overall, they are considered to have a favorable safety profile, with most adverse events being mild and manageable.[1][10] Meta-analyses have found no significant increase in severe adverse events or treatment discontinuations with JAK inhibitors compared to placebo.[11]

However, some differences in the safety profiles of individual JAK inhibitors have been noted. Baricitinib has been associated with an increased likelihood of acne, urinary tract infections, and hyperlipidemia.[10] Deuruxolitinib has been linked to a higher probability of acne and elevated creatine phosphokinase (CPK) levels.[10] Ritlecitinib has also been associated with a greater likelihood of elevated CPK levels.

The incidence of some adverse events appears to be dose-dependent. For example, higher doses of baricitinib and deuruxolitinib are associated with a higher incidence of elevated CPK levels and acne, respectively.[10] Interestingly, a lower dose of baricitinib (2 mg) was linked to a slightly higher incidence of acne than the 4 mg dose in one analysis.[10] Long-term extension studies of baricitinib have shown maintained efficacy with no new safety signals.[11]

JAK InhibitorCommon Adverse EventsCitations
Baricitinib Acne, Urinary Tract Infections, Hyperlipidemia[10]
Deuruxolitinib Acne, Elevated Creatine Phosphokinase (CPK)[10]
Ritlecitinib Elevated Creatine Phosphokinase (CPK)
Tofacitinib Generally well-tolerated[8]
Ruxolitinib Generally well-tolerated[8]

Experimental Protocols

The findings presented in this guide are based on systematic reviews and network meta-analyses of published clinical trials. The general methodology employed in these analyses adheres to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[2][5][6]

Study Selection: The process typically involves a comprehensive search of medical databases such as PubMed, Embase, Cochrane Library, and Web of Science.[5][10] Inclusion criteria generally focus on randomized controlled trials (RCTs) comparing a JAK inhibitor to a placebo or another active treatment in patients with alopecia areata.[2][5] Some analyses also include prospective and retrospective studies to broaden the evidence base.[5][6]

Data Extraction and Analysis: Two independent reviewers typically extract relevant data from the selected studies, including study design, patient characteristics, intervention details, and outcomes (efficacy and safety). The primary efficacy outcome is often the proportion of patients achieving a certain threshold of hair regrowth, such as a 50% or 90% improvement in SALT score (SALT₅₀ or SALT₉₀). Safety outcomes include the incidence of treatment-emergent adverse events. A Bayesian network meta-analysis is then performed to compare the different treatments indirectly.[4][10]

Visualizing the Pathways

To better understand the mechanism of action and the research methodology, the following diagrams are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene JAKi JAK Inhibitor JAKi->JAK Inhibits

JAK-STAT Signaling Pathway in Alopecia Areata.

Meta_Analysis_Workflow Start Define Research Question Search Systematic Literature Search (PubMed, Embase, etc.) Start->Search Screening Study Screening (Title/Abstract & Full-text) Search->Screening Inclusion Inclusion of Relevant Studies (RCTs, Cohort studies) Screening->Inclusion Extraction Data Extraction (Efficacy & Safety Outcomes) Inclusion->Extraction Analysis Network Meta-Analysis (Bayesian Framework) Extraction->Analysis Synthesis Evidence Synthesis & Interpretation of Results Analysis->Synthesis End Publication of Findings Synthesis->End

Network Meta-Analysis Workflow.

References

A Comparative Analysis of Patient-Reported Outcomes for Ritlecitinib and Other Alopecia Areata Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of patient-reported outcomes (PROs) for ritlecitinib against other leading treatments for alopecia areata (AA), supported by data from key clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the patient-centric efficacy of these therapies.

Executive Summary

Alopecia areata (AA) is an autoimmune disease with a significant impact on patients' quality of life. While clinician-assessed outcomes like the Severity of Alopecia Tool (SALT) score are crucial, patient-reported outcomes (PROs) provide invaluable insights into the true therapeutic benefit from the patient's perspective. This guide focuses on the PRO data for ritlecitinib, an irreversible dual inhibitor of Janus kinase 3 (JAK3) and tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, and compares it with other prominent JAK inhibitors used in AA treatment, namely baricitinib and deuruxolitinib. The data presented is collated from the pivotal clinical trials for each respective drug: the ALLEGRO trials for ritlecitinib, the BRAVE trials for baricitinib, and the THRIVE trials for deuruxolitinib.

Comparative Analysis of Patient-Reported Outcomes

The following tables summarize the key quantitative PRO data from the respective clinical trials. It is important to note that direct head-to-head comparisons are limited due to the use of different PRO instruments across the trials.

Patient Satisfaction with Hair Regrowth
Treatment (Trial)Patient-Reported Outcome MeasureKey FindingsCitation
Ritlecitinib (ALLEGRO-2b/3)Patient Satisfaction with Hair Growth (P-Sat)At week 24, 67.5% of patients in the ritlecitinib 200/50 mg group reported being "slightly," "moderately," or "very satisfied" with their hair growth, compared to 22.6% in the placebo group. This satisfaction was maintained or increased at week 48.[1][2][3][4][5]
Deuruxolitinib (THRIVE-AA1 & THRIVE-AA2)Hair Satisfaction Patient Reported Outcome (SPRO)By week 24, 95.7% of patients who achieved a SALT score of ≤20 with deuruxolitinib 8 mg BID reported being satisfied with their hair. Among those initially dissatisfied, satisfaction increased over time, reaching 95.7% at week 24.[6][7][8]
Impact on Quality of Life, Emotional Symptoms, and Activity Limitations
Treatment (Trial)Patient-Reported Outcome MeasureKey FindingsCitation
Ritlecitinib (ALLEGRO-2b/3)Alopecia Areata Patient Priority Outcomes (AAPPO)At week 24, 5-36% of patients receiving various doses of ritlecitinib reported improvement in scalp hair loss compared to 9% receiving placebo. Improvements in emotional symptoms and activity limitations were more pronounced in patients who achieved a SALT score ≤20.[4][8][9]
Baricitinib (BRAVE-AA1 & BRAVE-AA2)Skindex-16 for AA & Hospital Anxiety and Depression Scale (HADS)At week 36, patients treated with baricitinib 4 mg showed statistically significant improvements in Skindex-16 for AA domain scores (symptoms, emotions, and functioning) compared to placebo. Significant reductions in HADS anxiety and depression scores were also observed.[10][11][12][13]
Deuruxolitinib (THRIVE-AA1 & THRIVE-AA2)Hospital Anxiety and Depression Scale (HADS)At week 24, 22.5% of patients in the deuruxolitinib 8 mg BID group achieved a clinically significant improvement (≥6-point) in the overall HADS score, compared to 11.8% in the placebo group.[7]

Experimental Protocols

Ritlecitinib: ALLEGRO-2b/3 Trial
  • Study Design: A randomized, double-blind, placebo-controlled, phase 2b/3 trial.

  • Patient Population: Patients aged ≥12 years with AA and ≥50% scalp hair loss.

  • Intervention: Patients were randomized to receive daily ritlecitinib (at various doses) or placebo for 24 weeks, followed by a 24-week extension period.

  • Patient-Reported Outcome Measures:

    • Patient Satisfaction with Hair Growth (P-Sat): A 3-domain instrument assessing satisfaction with the amount, quality, and overall satisfaction with hair growth. Administered at multiple time points including weeks 24 and 48.[2][14]

    • Alopecia Areata Patient Priority Outcomes (AAPPO): An 11-item questionnaire assessing hair loss on the scalp, eyebrows, eyelashes, and body, as well as emotional symptoms and activity limitations over the past week.[9][15][16]

Baricitinib: BRAVE-AA1 and BRAVE-AA2 Trials
  • Study Design: Two phase 3, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Adults with severe AA, defined as a SALT score of ≥50.

  • Intervention: Patients were randomized to receive a once-daily dose of baricitinib (2 mg or 4 mg) or placebo for 36 weeks.

  • Patient-Reported Outcome Measures:

    • Skindex-16 for Alopecia Areata (Skindex-16 for AA): A 16-item questionnaire assessing the impact of AA on three domains: symptoms, emotions, and functioning.[10][11]

    • Hospital Anxiety and Depression Scale (HADS): A scale used to measure psychological distress.[10][11]

Deuruxolitinib: THRIVE-AA1 and THRIVE-AA2 Trials
  • Study Design: Two phase 3, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Adults with severe AA (SALT score ≥50).

  • Intervention: Patients were randomized to receive deuruxolitinib (8 mg or 12 mg twice daily) or placebo for 24 weeks.

  • Patient-Reported Outcome Measures:

    • Hair Satisfaction Patient Reported Outcome (SPRO): A 5-point rating scale to assess patient satisfaction with their scalp hair.[6][17]

    • Hospital Anxiety and Depression Scale (HADS): Used to assess changes in anxiety and depression levels.[7]

Signaling Pathways and Experimental Workflow

Ritlecitinib Mechanism of Action

Ritlecitinib is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. This dual inhibition is thought to block cytokine signaling and the cytolytic activity of T cells, which are implicated in the pathogenesis of alopecia areata.

Ritlecitinib_MoA Cytokine Cytokines (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT JAK3->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits TEC_Kinase TEC Family Kinases Ritlecitinib->TEC_Kinase Inhibits T_Cell_Activation T-Cell Activation & Cytolytic Activity TEC_Kinase->T_Cell_Activation T_Cell T-Cell Receptor T_Cell->TEC_Kinase

Caption: Ritlecitinib's dual inhibition of JAK3 and TEC family kinases.

Clinical Trial Workflow for Patient-Reported Outcomes

The collection of patient-reported outcome data is a critical component of modern clinical trials, providing a patient-centric view of treatment efficacy. The following diagram illustrates a generalized workflow for the collection and analysis of PRO data in trials like ALLEGRO, BRAVE, and THRIVE.

PRO_Workflow Patient_Recruitment Patient Recruitment (e.g., SALT ≥50) Baseline_Assessment Baseline PRO Assessment (e.g., P-Sat, Skindex-16, HADS) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Arm (Ritlecitinib, Baricitinib, etc.) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up PRO Assessments (Scheduled Intervals) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis (Comparison of PRO scores) Follow_Up->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Generalized workflow for PRO data collection in AA clinical trials.

Conclusion

The available data from clinical trials demonstrate that ritlecitinib, baricitinib, and deuruxolitinib all lead to significant improvements in patient-reported outcomes for individuals with severe alopecia areata. While ritlecitinib's efficacy is well-documented through the P-Sat and AAPPO instruments in the ALLEGRO trials, baricitinib and deuruxolitinib also show strong positive results in patient satisfaction and quality of life as measured in the BRAVE and THRIVE trials, respectively.

The primary challenge for cross-treatment comparison lies in the differing PRO instruments used in these pivotal studies. This highlights a need for standardization of PRO measures in future AA clinical trials to facilitate more direct comparisons. Nevertheless, the existing data strongly suggest that these JAK inhibitors offer substantial benefits beyond hair regrowth, positively impacting the emotional and functional well-being of patients with alopecia areata. For drug development professionals, these findings underscore the importance of incorporating robust and relevant PROs to fully capture the therapeutic value of new treatments.

References

Validation of SALT Score as a Primary Endpoint in Ritlecitinib Trials for Alopecia Areata

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective analysis of the Severity of Alopecia Tool (SALT) score as the primary endpoint in the pivotal clinical trials for ritlecitinib (Litfulo®), a kinase inhibitor approved for the treatment of severe alopecia areata. It includes a detailed examination of the experimental protocols, a quantitative comparison of ritlecitinib's performance against placebo, and a discussion of alternative assessment methods.

Data Presentation: Efficacy of Ritlecitinib in Alopecia Areata (ALLEGRO Phase 2b/3 Trial)

The efficacy of ritlecitinib was primarily evaluated based on the proportion of patients achieving a SALT score of 20 or less (indicating 20% or less scalp hair loss) at week 24.[1] The following tables summarize the key efficacy data from the ALLEGRO Phase 2b/3 trial.

Table 1: Proportion of Patients Achieving SALT Score ≤ 20 at Week 24 [1][2]

Treatment GroupNumber of Patients (N)Patients with SALT ≤ 20 (%)Difference from Placebo (%) [95% CI]p-value
Ritlecitinib 200mg loading dose, then 50mg1323129.1 [21.2–37.9]<0.0001
Ritlecitinib 50mg1302321.9 [14.7–30.2]<0.0001
Ritlecitinib 200mg loading dose, then 30mg1302220.8 [13.7–29.2]<0.0001
Ritlecitinib 30mg1321412.8 [6.7–20.4]0.0002
Placebo1312--

Table 2: Proportion of Adolescent Patients (12-17 years) Achieving SALT Score ≤ 20 [1]

Treatment Group (30mg or higher)Week 24 (%)Week 48 (%)
Ritlecitinib17-2825-50
Placebo0-

Table 3: Patient-Reported Outcomes (Improvement in Scalp Hair Loss) at Week 24 [3]

Treatment GroupImprovement Reported (%)
Ritlecitinib (10-200/50 mg)5-36
Placebo9

Experimental Protocols

ALLEGRO Phase 2b/3 Trial Protocol

The ALLEGRO trial was a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of ritlecitinib in patients with alopecia areata.[4][5]

  • Participants: The study enrolled 718 patients aged 12 years and older with a diagnosis of alopecia areata, including alopecia totalis and universalis.[4] Key inclusion criteria were at least 50% scalp hair loss (SALT score ≥50) and a current episode of alopecia areata lasting between six months and ten years.[4]

  • Treatment Arms: Patients were randomized to receive one of the following once-daily oral treatments for 24 weeks:[1]

    • Ritlecitinib 200mg for 4 weeks followed by 50mg

    • Ritlecitinib 50mg

    • Ritlecitinib 200mg for 4 weeks followed by 30mg

    • Ritlecitinib 30mg

    • Ritlecitinib 10mg (for dose-ranging)

    • Placebo

  • Extension Period: After the initial 24-week period, patients on ritlecitinib continued their assigned dose, while those on placebo were switched to either 50mg or a 200mg loading dose followed by 50mg of ritlecitinib for an additional 24 weeks.[1]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a SALT score of 20 or less at week 24.[1]

SALT Score Calculation Methodology

The SALT score is a standardized and validated tool used to quantify the extent of scalp hair loss in alopecia areata.[6][7]

  • Scalp Division: The scalp is divided into four quadrants:

    • Vertex (40% of total scalp area)

    • Right side (18% of total scalp area)

    • Left side (18% of total scalp area)

    • Posterior (24% of total scalp area)[7]

  • Hair Loss Assessment: Within each quadrant, the percentage of hair loss is visually assessed.

  • Score Calculation: The percentage of hair loss in each quadrant is multiplied by the corresponding surface area percentage. The sum of these four values constitutes the final SALT score, ranging from 0 (no hair loss) to 100 (complete scalp hair loss).[6][7]

Mandatory Visualization

G cluster_stat Cytokines Cytokines (e.g., IL-15) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates TEC TEC Family Kinases Receptor->TEC Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC Inhibits Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Initiates G Screening Screening (SALT ≥ 50) Randomization Randomization (N=718) Screening->Randomization Treatment 24-Week Double-Blind Treatment Randomization->Treatment Placebo Placebo Treatment->Placebo RitlecitinibDoses Ritlecitinib Doses (30mg, 50mg, etc.) Treatment->RitlecitinibDoses PrimaryEndpoint Primary Endpoint Analysis (SALT ≤ 20 at Week 24) Placebo->PrimaryEndpoint RitlecitinibDoses->PrimaryEndpoint Extension 24-Week Extension Period PrimaryEndpoint->Extension PlaceboSwitch Placebo -> Ritlecitinib Extension->PlaceboSwitch RitlecitinibContinue Continue Ritlecitinib Extension->RitlecitinibContinue FinalAnalysis Final Analysis (Week 48) PlaceboSwitch->FinalAnalysis RitlecitinibContinue->FinalAnalysis

References

Ritlecitinib in Alopecia Areata: A Comparative Analysis of Efficacy in Adolescent and Adult Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ritlecitinib in treating severe alopecia areata in adolescent and adult populations, drawing upon data from the pivotal ALLEGRO Phase 2b/3 clinical trial. Ritlecitinib (brand name LITFULO™) is a first-in-class oral kinase inhibitor that selectively and irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Its approval by the U.S. Food and Drug Administration (FDA) marks a significant advancement, particularly as the first approved treatment for adolescents (12 years and older) with severe alopecia areata.[2][3]

Comparative Efficacy: Adolescent vs. Adult Populations

The ALLEGRO Phase 2b/3 trial enrolled 718 patients aged 12 years and older with alopecia areata characterized by 50% or more scalp hair loss.[2][4] The study's design allows for a comparative analysis of ritlecitinib's efficacy across different age groups. A key finding from the trial was that the efficacy and safety of ritlecitinib were consistent between adolescents (ages 12-17) and adults (age 18 and older).[2][3]

The primary endpoint for efficacy was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less, which indicates 80% or more scalp hair coverage.[2][5]

Quantitative Efficacy Data

The following tables summarize the key efficacy data from the ALLEGRO Phase 2b/3 trial, comparing the outcomes in the overall population (adolescents and adults) and the adolescent-only subgroup.

Table 1: Percentage of Patients Achieving SALT Score ≤20 (80% or More Scalp Hair Coverage)

TimepointRitlecitinib DoseOverall Population (Adolescents & Adults)[5]Adolescent Population (12-17 years)[6]Placebo[5]
Week 24 200mg loading dose + 50mg31%28%2%
200mg loading dose + 30mg22%17%
50mg23%22%
30mg14%17%
Week 48 50mg43%[7]50%N/A
30mgNot Reported25%

Note: At week 24, patients initially on placebo were switched to ritlecitinib.[8]

Table 2: Patient-Reported Outcomes - "Moderately" or "Greatly" Improved (Patient Global Impression of Change - PGI-C)

TimepointRitlecitinib DoseOverall Population (Adolescents & Adults)Adolescent Population (12-17 years)[6]Placebo[6]
Week 24 30mg and higherNot specified in detail, but significant improvement reported[9]45% - 61%10% - 22%
Week 48 30mg and higherNot specified in detail, but sustained improvement reported[10]44% - 80%N/A

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Ritlecitinib's therapeutic effect in alopecia areata is attributed to its inhibition of the JAK-STAT signaling pathway, which is crucial in the autoimmune process that leads to hair loss.[11] Specifically, ritlecitinib targets JAK3 and the TEC family of kinases.[1] This dual inhibition is thought to block the signaling of key cytokines, such as interleukin-15 (IL-15), and the cytolytic activity of T cells that attack hair follicles.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates TEC_Kinase TEC Family Kinase Receptor->TEC_Kinase Activates STAT STAT JAK3->STAT Phosphorylates P_STAT p-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Induces Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Inhibits Ritlecitinib->TEC_Kinase Inhibits

Ritlecitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols: The ALLEGRO Phase 2b/3 Trial

The efficacy and safety of ritlecitinib were evaluated in the randomized, double-blind, multicenter ALLEGRO Phase 2b/3 trial.[12][13]

Key Methodologies:

  • Participants: Patients aged 12 years and older with a diagnosis of alopecia areata and at least 50% scalp hair loss, as measured by the SALT score.[12]

  • Study Design: The trial consisted of a 24-week treatment period, followed by a 24-week extension period.[13]

  • Randomization: Patients were randomly assigned to receive one of several once-daily oral ritlecitinib doses (50 mg, 30 mg, or 10 mg, with or without a 4-week 200 mg loading dose) or a placebo for the initial 24 weeks.[13]

  • Extension Phase: In the subsequent 24-week period, patients in the ritlecitinib groups continued their assigned doses, while those who had received the placebo were switched to either 50 mg of ritlecitinib or a 200 mg loading dose followed by 50 mg.[13]

  • Primary Endpoint: The primary measure of efficacy was the proportion of patients with a SALT score of 20 or less at week 24.[13]

  • Secondary Endpoints: Secondary endpoints included patient-reported outcomes, such as the Patient Global Impression of Change (PGI-C) score.[5]

Clinical_Trial_Workflow cluster_dosing Dosing Arms Screening Patient Screening (≥12 years, ≥50% hair loss) Randomization Randomization Screening->Randomization Ritlecitinib_Doses Ritlecitinib (Multiple Doses) Randomization->Ritlecitinib_Doses Assigned Placebo Placebo Randomization->Placebo Assigned Treatment_Period 24-Week Treatment Period Extension_Period 24-Week Extension Period Treatment_Period->Extension_Period Continue/Switch Endpoint_Analysis_24 Primary Endpoint Analysis (Week 24) Treatment_Period->Endpoint_Analysis_24 Endpoint_Analysis_48 Final Analysis (Week 48) Extension_Period->Endpoint_Analysis_48 Ritlecitinib_Doses->Treatment_Period Placebo->Treatment_Period

Workflow of the ALLEGRO Phase 2b/3 Clinical Trial.

Conclusion

The clinical data from the ALLEGRO Phase 2b/3 trial demonstrates that ritlecitinib is an effective treatment for both adults and adolescents with severe alopecia areata, with a consistent efficacy and safety profile across these age groups. The achievement of significant scalp hair regrowth (SALT score ≤20) in a substantial portion of patients, along with positive patient-reported outcomes, underscores the therapeutic value of this selective JAK3/TEC family kinase inhibitor. The long-term extension of the study further supports the sustained efficacy of ritlecitinib. These findings provide a strong evidence base for researchers and drug development professionals in the field of dermatology and immunology.

References

Ritlecitinib in Alopecia Areata: An Indirect Comparison Against Other Systemic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the comparative efficacy and mechanistic profile of ritlecitinib in the context of current systemic treatments for alopecia areata.

Introduction

Alopecia areata (AA) is an autoimmune disorder characterized by non-scarring hair loss, mediated by an immune attack on hair follicles. The Janus kinase (JAK) signaling pathway plays a pivotal role in the pathogenesis of AA, making JAK inhibitors a cornerstone of systemic therapy. Ritlecitinib, a novel kinase inhibitor, has recently emerged as an approved treatment for severe AA. Unlike other approved JAK inhibitors, ritlecitinib exhibits a dual mechanism of action, irreversibly inhibiting both Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3][4] This guide provides an objective, data-driven comparison of ritlecitinib against other systemic therapies for AA, based on available indirect treatment comparisons from systematic reviews and network meta-analyses.

Comparative Efficacy: Indirect Treatment Analyses

In the absence of head-to-head clinical trials, network meta-analyses provide the best available evidence for comparing the efficacy of different systemic treatments for alopecia areata. The primary efficacy endpoint in most clinical trials is the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 20% or less scalp hair loss) or 10 or less.

A systematic review and Bayesian network meta-analysis found no evidence of a difference in efficacy between ritlecitinib 50 mg and baricitinib 4 mg at Week 24 for achieving SALT ≤20 (odds ratio [OR]: 2.16, 95% credible interval [CrI]: 0.48–16.46) and SALT ≤10 (OR: 0.96, 95% CrI: 0.18–7.21).[5][6][7] Another network meta-analysis suggested that while deuruxolitinib 12 mg and 8 mg might be the most effective treatments for severe AA, there was no significant difference between deuruxolitinib 12mg, brepocitinib 30mg and ritlecitinib 50mg in achieving a 75% improvement in SALT score.[8]

The following tables summarize the key efficacy data from indirect comparisons of ritlecitinib with other systemic AA therapies.

Table 1: Indirect Comparison of Efficacy for SALT ≤20 at Week 24

ComparisonOdds Ratio (95% Credible Interval)ConclusionSource(s)
Ritlecitinib 50 mg vs. Baricitinib 4 mg2.16 (0.48 - 16.46)No significant difference[5][7]
Ritlecitinib 50 mg vs. Deuruxolitinib 8 mgDirectionally favorable for deuruxolitinib but not statistically significantNo significant difference[9]

Table 2: Ranking of Therapies Based on SUCRA Values for Achieving SALT Score ≤20

RankTreatmentSUCRA ValueSource(s)
1Deuruxolitinib 12 mg0.9395[8]
2Ritlecitinib 50 mg0.8753[8]
3Deuruxolitinib 8 mg0.8070[8]
4Ritlecitinib 30 mg0.7320[8]

SUCRA (Surface Under the Cumulative Ranking curve) represents the probability that a treatment is the best among all competing treatments. Higher SUCRA values indicate a higher likelihood of being a more effective treatment.

Experimental Protocols

The data presented in this guide are derived from systematic reviews and network meta-analyses of randomized controlled trials (RCTs). The methodologies of these source studies are crucial for interpreting the comparative efficacy data.

Systematic Review and Network Meta-Analysis Methodology

A common methodology involves a comprehensive search of medical databases (e.g., PubMed, Cochrane CENTRAL) for relevant RCTs.[5][8][10] Inclusion criteria typically specify studies involving adults and/or adolescents with severe alopecia areata (usually defined as ≥50% scalp hair loss) randomized to a systemic therapy or placebo.

Data extraction focuses on key outcomes such as the proportion of patients achieving specific SALT score thresholds (e.g., SALT ≤10, SALT ≤20, SALT75, SALT90) at defined time points (e.g., Week 24, Week 36, Week 52).[5][8][11] Bayesian network meta-analysis is then employed to synthesize the evidence from the included trials, allowing for indirect comparisons between treatments that have not been directly compared in a head-to-head trial.[5][7][8] Some analyses also use multilevel network meta-regression (ML-NMR) to adjust for potential effect modifiers across trials, such as baseline SALT score, age, and duration of the disease episode.[5][6][7]

The following diagram illustrates a generalized workflow for conducting a network meta-analysis for indirect treatment comparisons.

experimental_workflow cluster_0 Phase 1: Study Identification cluster_1 Phase 2: Data Extraction & Quality Assessment cluster_2 Phase 3: Statistical Analysis cluster_3 Phase 4: Interpretation & Reporting A Systematic Literature Search (e.g., PubMed, Cochrane) B Study Selection based on Inclusion/Exclusion Criteria A->B C Data Extraction (e.g., SALT scores, Adverse Events) B->C D Risk of Bias Assessment (e.g., Cochrane RoB tool) C->D E Network Meta-Analysis (Bayesian Framework) D->E F Assessment of Heterogeneity and Inconsistency E->F G Ranking of Treatments (e.g., SUCRA) E->G H Synthesis of Results F->H G->H I Certainty of Evidence Assessment (e.g., GRADE) H->I

Generalized workflow for network meta-analysis.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of ritlecitinib and other JAK inhibitors in alopecia areata is rooted in their ability to modulate the JAK-STAT signaling pathway, which is crucial for the inflammatory cascade that leads to hair follicle immune privilege collapse.[12][13][14]

Interferon-gamma (IFN-γ) and interleukin-15 (IL-15) are key cytokines in the pathogenesis of AA.[15] IFN-γ signals through JAK1 and JAK2, while IL-15 utilizes JAK1 and JAK3.[15] This signaling leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation.[13]

Ritlecitinib is unique in its dual inhibitory action. It irreversibly inhibits JAK3, thereby blocking the signaling of common gamma chain cytokines like IL-15, and also inhibits the TEC kinase family.[1][3] This dual inhibition may block both cytokine signaling and the cytolytic activity of T cells, both of which are implicated in the pathogenesis of AA.[3][16]

The following diagram illustrates the simplified JAK-STAT signaling pathway in alopecia areata and the points of intervention by different JAK inhibitors.

signaling_pathway cluster_cytokines Extracellular cluster_receptors Cell Membrane cluster_jak Intracellular cluster_stat cluster_nucleus Nucleus cluster_inhibitors IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IL15 IL-15 IL15R IL-15 Receptor IL15->IL15R JAK1 JAK1 IFNgR->JAK1 JAK2 JAK2 IFNgR->JAK2 IL15R->JAK1 JAK3 JAK3 IL15R->JAK3 STAT STAT JAK1->STAT P JAK2->STAT P JAK3->STAT P pSTAT pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene Dimerization & Translocation Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Baricitinib Baricitinib Baricitinib->JAK1 Baricitinib->JAK2

Simplified JAK-STAT pathway in AA and inhibitor targets.

Conclusion

Indirect treatment comparisons suggest that ritlecitinib 50 mg has comparable efficacy to baricitinib 4 mg for the treatment of severe alopecia areata.[5][7] While some analyses rank deuruxolitinib higher in terms of achieving significant hair regrowth, the differences between the top-performing JAK inhibitors are not always statistically significant.[8][9] The unique dual inhibitory mechanism of ritlecitinib on both JAK3 and the TEC kinase family presents a distinct pharmacological profile.[1][3] As the landscape of AA therapies continues to evolve, further research, including head-to-head trials, will be crucial to definitively establish the comparative effectiveness and long-term safety of these agents and to guide personalized treatment decisions for patients with alopecia areata.

References

Safety Operating Guide

Personal protective equipment for handling (2R,5S)-Ritlecitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for (2R,5S)-Ritlecitinib, a potent kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental impact.

Hazard Identification and Classification

This compound, particularly in its tosylate salt form as used in the pharmaceutical product LITFULO™, is classified as a hazardous substance.[1] The following table summarizes its GHS classification based on available safety data sheets.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315 - Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2H319 - Causes serious eye irritation.[1]
Reproductive ToxicityCategory 2H361d - Suspected of damaging the unborn child.[1]
Acute Toxicity, Oral (for Ritlecitinib tosylate)Category 4H302 - Harmful if swallowed.

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection of PPE.[2] For handling this compound in a laboratory setting, the following PPE is mandatory.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile), inspected before use.To prevent skin contact and irritation.[3][4]
Eye/Face Protection Safety goggles with side-shields.To protect eyes from splashes and dust.[3]
Skin and Body Protection Impervious laboratory coat or gown.To protect skin and clothing from contamination.[3]
Respiratory Protection Required when handling powders outside of a containment system (e.g., fume hood, glove box). A respirator with a particulate filter (e.g., N95, P3) should be used.To prevent inhalation of airborne particles.[1][3]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse skin thoroughly with water. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Handling and Storage

Engineering Controls

When handling solid forms of this compound, engineering controls are the primary means of exposure prevention.

  • Containment: For weighing and transferring powders, a chemical fume hood, ventilated balance enclosure, or glove box should be used to minimize the generation and dispersal of dust.[5]

  • Ventilation: Ensure adequate ventilation in the laboratory.[3]

  • Safety Stations: An accessible safety shower and eyewash station must be available.[3]

Safe Handling Practices
  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed container in a cool, well-ventilated area.[4]

  • Protect from light.

  • Recommended storage temperature for the solid is typically refrigerated (2-8 °C).

Spill and Disposal Plan

Spill Response
  • Evacuate: Clear the immediate area of the spill.

  • Protect: Wear appropriate PPE as outlined in Section 2.

  • Contain: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area thoroughly with a suitable decontaminating solution.

  • Report: Report the spill to the laboratory supervisor and environmental health and safety department.

Waste Disposal

This compound and any contaminated materials are considered cytotoxic/potent compound waste and must be disposed of accordingly.

  • Segregation: All waste contaminated with this compound (e.g., gloves, vials, pipette tips, absorbent materials) must be segregated from regular laboratory waste.

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Cytotoxic Waste" or with a similar warning.[6][7]

  • Disposal Method: The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.[7][8] Do not dispose of this material down the drain or in the regular trash.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and decision-making related to this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (e.g., Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Containment Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste Segregate_Waste->Dispose_Waste Spill_Response_Plan Spill Response Plan Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Assess_Spill Assess Spill Size (Small vs. Large) Don_PPE->Assess_Spill Contain_Spill Contain Spill Assess_Spill->Contain_Spill Proceed with caution Clean_Spill Clean Up Spill Contain_Spill->Clean_Spill Dispose_Waste Dispose of Contaminated Waste Clean_Spill->Dispose_Waste Decontaminate_Area Decontaminate Area Dispose_Waste->Decontaminate_Area Report_Incident Report Incident Decontaminate_Area->Report_Incident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.